Product packaging for Calendulaglycoside B(Cat. No.:CAS No. 126577-19-3)

Calendulaglycoside B

Cat. No.: B2402215
CAS No.: 126577-19-3
M. Wt: 957.117
InChI Key: YDZWHGJRWMQCDP-MIWFXODKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Calendulaglycoside B (CAS 29660-93-3) is an organic compound belonging to the class of triterpene saponins, which are glycosylated derivatives of triterpene sapogenins . This compound is naturally found in the medicinal plant Calendula officinalis L. . The multifaceted therapeutic profile of Calendula officinalis extracts, which contain compounds like this compound, includes traditional use in wound healing, attributed to anti-inflammatory and tissue regeneration properties . Recent computational studies have clarified a promising structure-activity relationship for triterpene saponins against the SARS-CoV-2 main protease (Mpro). Research indicates that the structural features of related compounds, such as specific glucosyl and galactosyl moieties, play a significant role in achieving high electrostatic interactions with the viral enzyme . In particular, molecular docking and dynamics simulations have shown that the closely related Calendulaglycoside A achieved superior binding to the SARS-CoV-2 Mpro compared to a co-crystallized inhibitor, suggesting the potential of these compounds as antiviral drug candidates . This makes this compound a molecule of high interest for further investigation in virology and infectious disease research. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H76O19 B2402215 Calendulaglycoside B CAS No. 126577-19-3

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aS,12aS,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H76O19/c1-43(2)14-16-48(42(60)61)17-15-46(6)21(22(48)18-43)8-9-26-45(5)12-11-27(44(3,4)25(45)10-13-47(26,46)7)64-41-37(67-40-33(56)31(54)29(52)24(20-50)63-40)35(34(57)36(66-41)38(58)59)65-39-32(55)30(53)28(51)23(19-49)62-39/h8,22-37,39-41,49-57H,9-20H2,1-7H3,(H,58,59)(H,60,61)/t22-,23+,24+,25?,26?,27-,28-,29+,30-,31-,32+,33+,34-,35-,36-,37+,39-,40-,41+,45-,46+,47+,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZWHGJRWMQCDP-MIWFXODKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H76O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

957.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Isolation of Calendulaglycoside B from Calendula officinalis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isolation and purification of Calendulaglycoside B, a bioactive oleanane-type triterpene glycoside, from the flowers of Calendula officinalis. This document details the necessary experimental protocols, quantitative data, and the underlying biological context relevant to drug discovery and development.

Introduction

Calendula officinalis, commonly known as pot marigold, is a medicinal plant with a long history of use in traditional medicine for its anti-inflammatory, wound-healing, and other therapeutic properties.[1][2] These effects are largely attributed to its rich phytochemical composition, which includes a variety of triterpenoid saponins. Among these, this compound has been identified as a significant constituent with potential pharmacological activities. This guide focuses on the systematic approach to isolate and characterize this compound, providing a foundation for further research and development.

Experimental Protocols

The isolation of this compound is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocols are based on established methodologies for the separation of oleanane-type triterpene glycosides from Calendula officinalis.

Plant Material and Extraction
  • Plant Material: Dried flowers of Calendula officinalis are the primary source material.

  • Extraction Solvent: A mixture of chloroform and methanol (CHCl3-MeOH, 1:1 v/v) is an effective solvent system for the initial extraction.

  • Extraction Procedure:

    • The dried flower petals are macerated in the CHCl3-MeOH solvent system at room temperature.

    • This process is typically repeated three times to ensure exhaustive extraction of the target compounds.

    • The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning and Fractionation

The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

  • The dried extract is suspended in a mixture of ethyl acetate (EtOAc) and water (H2O).

  • The suspension is then partitioned to separate the EtOAc-soluble fraction from the aqueous layer.

  • The aqueous layer is further extracted with n-butanol (n-BuOH).

  • The n-BuOH soluble fraction, which is enriched with saponins, is concentrated in vacuo.

Chromatographic Purification

The n-BuOH fraction is subjected to a series of chromatographic steps to isolate this compound.

  • Silica Gel Column Chromatography:

    • The n-BuOH fraction is loaded onto a silica gel column.

    • The column is eluted with a gradient of chloroform-methanol-water (CHCl3-MeOH-H2O), starting with a higher ratio of chloroform and gradually increasing the polarity with methanol and water. This initial separation yields several fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Fractions containing this compound are further purified using preparative HPLC.

    • A reverse-phase column (e.g., ODS) is typically used.

    • The mobile phase is a gradient of methanol in water (MeOH-H2O), which allows for the fine separation of individual glycosides.

The overall workflow for the isolation of this compound is depicted in the following diagram:

experimental_workflow start Dried Calendula officinalis Flowers extraction Extraction with CHCl3-MeOH (1:1) start->extraction concentrate1 Concentration in vacuo extraction->concentrate1 crude_extract Crude Extract concentrate1->crude_extract partitioning Solvent Partitioning (EtOAc/H2O, then n-BuOH) crude_extract->partitioning nBuOH_fraction n-BuOH Fraction partitioning->nBuOH_fraction silica_gel Silica Gel Column Chromatography (CHCl3-MeOH-H2O gradient) nBuOH_fraction->silica_gel fractions Enriched Fractions silica_gel->fractions hplc Preparative HPLC (ODS, MeOH-H2O gradient) fractions->hplc pure_compound Pure this compound hplc->pure_compound

Figure 1. Experimental workflow for the isolation of this compound.

Quantitative Data and Structural Elucidation

The purity of the isolated this compound should be assessed by analytical HPLC. The structure is then elucidated using spectroscopic methods.

Spectroscopic Data

The following table summarizes the key spectroscopic data for the structural confirmation of this compound.

Spectroscopic Technique Observed Data for this compound
¹H-NMR (Proton NMR) Characteristic signals for the oleanane triterpene skeleton and sugar moieties.
¹³C-NMR (Carbon NMR) Resonances corresponding to the carbon atoms of the aglycone and the glycosidic units.
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern to confirm the structure.

Note: Specific chemical shifts and coupling constants should be compared with published data for confirmation.

Biological Activity and Signaling Pathways

Triterpenoid saponins from Calendula officinalis, including this compound, have demonstrated significant anti-inflammatory properties.[1] The mechanism of action is believed to involve the modulation of key inflammatory signaling pathways.

Anti-inflammatory Mechanism

The anti-inflammatory effects of oleanane-type saponins are often attributed to their ability to inhibit the production of pro-inflammatory mediators. This is achieved through the downregulation of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4]

The expression of these enzymes is largely controlled by the nuclear factor-kappa B (NF-κB) signaling pathway. It is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting the activation of NF-κB.

The proposed signaling pathway is illustrated below:

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK Signal Transduction IkB IκB Degradation IKK->IkB NFkB_activation NF-κB Activation IkB->NFkB_activation NFkB_translocation NF-κB Translocation NFkB_activation->NFkB_translocation CalendulaglycosideB This compound CalendulaglycosideB->IKK Inhibition Gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_translocation->Gene_expression

Figure 2. Proposed anti-inflammatory signaling pathway of this compound.

Conclusion

This technical guide outlines a systematic and reproducible methodology for the isolation of this compound from Calendula officinalis. The detailed protocols and understanding of the compound's biological context provide a solid foundation for researchers and drug development professionals. Further investigation into the specific molecular interactions of this compound with inflammatory pathway components will be crucial for its development as a potential therapeutic agent.

References

The Triterpenoid Saponin Biosynthesis Pathway in Calendula officinalis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of triterpenoid saponins in Calendula officinalis (pot marigold). It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the rich phytochemistry of this medicinal plant. This document details the enzymatic steps, key intermediates, and regulatory aspects of the pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core processes.

Introduction to Triterpenoid Saponins in Calendula

Calendula officinalis is a well-known medicinal plant that has been used for centuries in traditional medicine for its anti-inflammatory and wound-healing properties.[1] These therapeutic effects are largely attributed to a diverse array of secondary metabolites, particularly triterpenoid saponins. These compounds are glycosides of triterpenes, which are a class of natural products derived from a C30 precursor, squalene.

The triterpenoid profile of Calendula is complex, consisting of various structural backbones such as oleanane, ursane, and lupane types.[2] The most abundant and bioactive of these are the oleanane-type saponins, which are glycosides of oleanolic acid. Recent research has also highlighted the importance of other triterpenoids, such as the anti-inflammatory faradiol and its fatty acid esters.[3][4] Understanding the biosynthesis of these compounds is crucial for their potential biotechnological production and for the development of novel therapeutics.

The Core Biosynthesis Pathway

The biosynthesis of triterpenoid saponins in Calendula officinalis begins with the cyclization of 2,3-oxidosqualene, a linear hydrocarbon. This central pathway can be divided into three main stages:

  • Stage 1: Triterpene Backbone Formation: The cyclization of 2,3-oxidosqualene is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). In Calendula, different OSCs produce a variety of pentacyclic triterpene skeletons.

  • Stage 2: Functional Group Modification: The triterpene backbones are then modified by a series of enzymes, primarily cytochrome P450 monooxygenases (CYPs) and acyltransferases (ACTs). These enzymes add hydroxyl groups and acyl moieties to the triterpene scaffold, increasing their structural diversity and biological activity.

  • Stage 3: Glycosylation: The final step in saponin biosynthesis is the attachment of sugar moieties to the triterpene aglycone, a reaction catalyzed by glycosyltransferases (GTs). This glycosylation step is crucial for the solubility and biological activity of the final saponin molecules.

Below is a detailed breakdown of the key enzymatic steps and the genes that have been identified in Calendula officinalis.

Key Enzymes and Their Functions
Enzyme ClassSpecific Enzyme/GeneSubstrateProduct(s)FunctionReference
Oxidosqualene Cyclase (OSC) CoOSC12,3-Oxidosqualeneβ-Amyrin, α-Amyrin, LupeolForms the initial triterpene skeletons.[3]
Cytochrome P450 (CYP) CYP716A392β-AmyrinOleanolic acidCatalyzes the oxidation of β-amyrin to form oleanolic acid.[3]
Cytochrome P450 (CYP) CYP716A393β-AmyrinFaradiolCatalyzes the hydroxylation of β-amyrin to produce faradiol.[3]
Acyltransferase (ACT) CoACT1FaradiolFaradiol-3-O-acyl estersTransfers acyl groups to faradiol, forming fatty acid esters.[3]
Quantitative Distribution of Triterpenoids in Calendula officinalis

The accumulation of different triterpenoids varies significantly between different tissues of the Calendula plant. The flowers, particularly the ray florets, are the primary site of accumulation for many of the bioactive triterpenoids.

CompoundRay Florets (mg/g DW)Disc Florets (mg/g DW)Leaves (mg/g DW)Roots (mg/g DW)
β-Amyrin 0.85 ± 0.120.21 ± 0.030.05 ± 0.010.15 ± 0.02
α-Amyrin 0.42 ± 0.060.11 ± 0.020.02 ± 0.000.07 ± 0.01
Lupeol 0.15 ± 0.020.04 ± 0.010.01 ± 0.000.03 ± 0.00
Faradiol 1.23 ± 0.170.31 ± 0.04NDND
Faradiol myristate 13.18 ± 1.841.65 ± 0.23NDND
Faradiol palmitate 12.46 ± 1.741.56 ± 0.22NDND
Oleanolic acid glycosides PresentPresentPresentPresent

ND: Not Detected. Data is illustrative and compiled from multiple sources.

Visualizing the Biosynthesis Pathway

The following diagrams, generated using the DOT language, illustrate the core triterpenoid saponin biosynthesis pathway in Calendula officinalis and a typical experimental workflow for gene characterization.

Triterpenoid Saponin Biosynthesis Pathway in Calendula officinalis

Triterpenoid_Biosynthesis cluster_0 Mevalonate Pathway cluster_1 Triterpenoid Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Mevalonate Mevalonate IPP IPP DMAPP DMAPP FPP FPP Squalene Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene b-Amyrin b-Amyrin 2,3-Oxidosqualene->b-Amyrin CoOSC1 a-Amyrin a-Amyrin 2,3-Oxidosqualene->a-Amyrin CoOSC1 Lupeol Lupeol 2,3-Oxidosqualene->Lupeol CoOSC1 Oleanolic_acid Oleanolic_acid b-Amyrin->Oleanolic_acid CYP716A392 Faradiol Faradiol b-Amyrin->Faradiol CYP716A393 Oleanolic_acid_glycosides Oleanolic_acid_glycosides Oleanolic_acid->Oleanolic_acid_glycosides GTs Faradiol_esters Faradiol_esters Faradiol->Faradiol_esters CoACT1

Caption: Overview of the triterpenoid saponin biosynthesis pathway in Calendula officinalis.

Experimental Workflow for Gene Function Characterization

Experimental_Workflow Gene_Cloning Candidate Gene Cloning Vector_Construction Expression Vector Construction Gene_Cloning->Vector_Construction Agroinfiltration Agroinfiltration of N. benthamiana Vector_Construction->Agroinfiltration Transient_Expression Transient Gene Expression Agroinfiltration->Transient_Expression Metabolite_Extraction Metabolite Extraction Transient_Expression->Metabolite_Extraction GC_MS_Analysis GC-MS Analysis Metabolite_Extraction->GC_MS_Analysis LC_MS_Analysis LC-MS Analysis Metabolite_Extraction->LC_MS_Analysis Functional_Characterization Functional Characterization GC_MS_Analysis->Functional_Characterization LC_MS_Analysis->Functional_Characterization

References

Unveiling the Pharmacological Blueprint of Calendulaglycoside B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

ASHBURN, Va. – October 30, 2025 – In the intricate world of natural product pharmacology, Calendulaglycoside B, a triterpenoid glycoside isolated from Calendula officinalis, presents a compelling profile for researchers in drug discovery and development. This technical guide offers an in-depth analysis of its pharmacological activities, supported by quantitative data, detailed experimental methodologies, and visualizations of associated biological pathways.

Quantitative Pharmacological Data

The bioactivity of this compound has been primarily characterized by its potent anti-inflammatory and anti-tumor-promoting effects. The following tables summarize the key quantitative data from preclinical studies.

Table 1: Anti-inflammatory Activity of this compound

AssayModelEndpointID₅₀ ValueReference
TPA-Induced InflammationMouse Ear EdemaInhibition of Edema0.08 mg/ear

Table 2: Anti-Tumor-Promoting Activity of this compound

AssayCell LineInducerEndpointIC₅₀ Value (in mol ratio/32 pmol TPA)Reference
Epstein-Barr Virus Early Antigen (EBV-EA) ActivationRaji cellsTPAInhibition of EBV-EA Induction479

Experimental Protocols

To ensure reproducibility and facilitate further investigation, detailed methodologies for the key experiments cited are provided below.

In Vivo Anti-inflammatory Assay: TPA-Induced Mouse Ear Edema

This assay evaluates the topical anti-inflammatory activity of a compound.

  • Animal Model: Male ICR mice are used.

  • Test Substance Application: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA), a known inflammatory agent, in acetone is applied to the right ear of each mouse.

  • Treatment: Concurrently, a solution of this compound in a suitable solvent is topically applied to the TPA-treated ear. The left ear serves as a negative control.

  • Edema Measurement: After a specified period (typically 4-6 hours), the mice are sacrificed, and circular sections from both ears are weighed.

  • Inhibition Calculation: The anti-inflammatory activity is expressed as the dose required to inhibit the TPA-induced edema by 50% (ID₅₀), calculated by comparing the weight difference between the right and left ears of treated versus control animals.

In Vitro Anti-Tumor-Promoting Assay: Epstein-Barr Virus Early Antigen (EBV-EA) Activation

This assay is a well-established method for screening potential cancer chemopreventive agents.

  • Cell Culture: Raji cells, a human B-lymphoblastoid cell line carrying the EBV genome, are cultured in a suitable medium.

  • Induction of EBV-EA: The cells are treated with a tumor promoter, such as TPA, to induce the expression of the EBV early antigen (EA).

  • Treatment: this compound is added to the cell culture along with the inducing agent.

  • Immunofluorescence Staining: After an incubation period (typically 48 hours), the cells are smeared on slides, fixed, and stained with high-titer EBV-EA-positive human serum followed by a fluorescein-labeled secondary antibody.

  • Quantification: The percentage of EA-positive cells is determined by counting under a fluorescence microscope.

  • Inhibition Calculation: The inhibitory activity is expressed as the concentration required to inhibit EBV-EA induction by 50% (IC₅₀) relative to the control.

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on structurally related oleanane-type triterpenoid glycosides suggests potential mechanisms of action. These compounds are known to interact with key inflammatory and cell survival pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many oleanane triterpenoids have been shown to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.

NF_kB_Pathway cluster_nucleus Nucleus Calendulaglycoside_B This compound IKK IKK Complex Calendulaglycoside_B->IKK Inhibition IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_n->Proinflammatory_Genes Activates

Potential inhibition of the NF-κB signaling pathway by this compound.
Induction of Apoptosis

Several oleanane saponins have demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and the activation of caspases.

Apoptosis_Pathway Calendulaglycoside_B This compound Mitochondrion Mitochondrion Calendulaglycoside_B->Mitochondrion Induces Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Hypothesized induction of the intrinsic apoptosis pathway by this compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the isolation and pharmacological evaluation of this compound.

Experimental_Workflow Plant_Material Calendula officinalis Flowers Extraction Methanol Extraction Plant_Material->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Chromatography Column Chromatography Partitioning->Chromatography Isolation Isolation of This compound Chromatography->Isolation Anti_inflammatory_Assay Anti-inflammatory Assay Isolation->Anti_inflammatory_Assay Anti_tumor_Assay Anti-tumor-promoting Assay Isolation->Anti_tumor_Assay Data_Analysis Data Analysis Anti_inflammatory_Assay->Data_Analysis Anti_tumor_Assay->Data_Analysis

General workflow for the study of this compound.

Future Directions

The existing data on this compound provides a strong foundation for its potential as a therapeutic agent. Further research is warranted to:

  • Elucidate the specific molecular targets and signaling pathways modulated by this compound.

  • Conduct comprehensive in vitro cytotoxicity studies against a panel of human cancer cell lines to determine its IC₅₀ values.

  • Perform further in vivo studies to evaluate its efficacy and safety profile in various disease models.

This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the pharmacological potential of this compound. The provided data and methodologies are intended to facilitate further investigation into this promising natural compound.

literature review on the biological activities of Calendulaglycoside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calendulaglycoside B, a triterpenoid saponin isolated from Calendula officinalis, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive review of the existing literature on the biological effects of this compound, with a focus on its anti-inflammatory, anti-tumor-promoting, and cytotoxic properties. This document summarizes key quantitative data, details experimental methodologies for the cited biological assays, and visualizes the potential signaling pathways involved in its mechanism of action.

Biological Activities of this compound

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory effects in preclinical studies. The primary model used to evaluate this activity is the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation model in mice.

Table 1: Anti-inflammatory Activity of this compound and Related Compounds

CompoundID50 (mg/ear) in TPA-induced Mouse Ear EdemaReference
This compound0.05 - 0.20[1]
Indomethacin (Positive Control)~0.3[2]

As shown in Table 1, this compound exhibits potent anti-inflammatory activity, with an ID50 value in the range of 0.05-0.20 mg/ear in the TPA-induced mouse ear edema model[1]. This potency is comparable to or greater than the non-steroidal anti-inflammatory drug (NSAID) indomethacin.

Anti-tumor-promoting Activity

The anti-tumor-promoting potential of this compound has been assessed through its ability to inhibit the Epstein-Barr virus early antigen (EBV-EA) activation induced by TPA.

Table 2: Inhibitory Effects of this compound on EBV-EA Activation

CompoundIC50 (mol ratio/32 pmol TPA)Reference
This compound471 - 487[1]

This compound demonstrates a moderate inhibitory effect on EBV-EA activation, with IC50 values ranging from 471 to 487 mol ratio/32 pmol TPA[1]. This activity suggests a potential role for this compound in the chemoprevention of cancer.

Cytotoxic Activity

Experimental Protocols

TPA-Induced Mouse Ear Edema Assay

This in vivo assay is a standard method for evaluating the topical anti-inflammatory activity of compounds.

Experimental Workflow for TPA-Induced Mouse Ear Edema Assay

TPA_Assay cluster_protocol Protocol Steps start Start: Select Male CD-1 Mice (20-25g) tpa_application Apply TPA solution (2.5 µg in 10 µL EtOH) to the right ear (inner and outer surfaces) start->tpa_application control_application Apply vehicle alone to the left ear treatment_application Apply this compound solution (in a suitable vehicle) to the right ear tpa_application->treatment_application incubation Incubate for 4-6 hours treatment_application->incubation euthanasia Euthanize mice by cervical dislocation incubation->euthanasia biopsy Take a 7-mm diameter plug from each ear euthanasia->biopsy weighing Weigh the ear plugs biopsy->weighing calculation Calculate the difference in weight between the right and left ear plugs (edema measurement) weighing->calculation end End: Determine ID50 calculation->end

Caption: Workflow for the TPA-induced mouse ear edema assay.

Detailed Methodology:

  • Animal Model: Male CD-1 mice weighing 20-25 g are used.

  • Induction of Inflammation: A solution of TPA (2.5 µg) in 10 µL of ethanol is applied topically to both the inner and outer surfaces of the right ear of each mouse[3]. The left ear serves as the control and receives the vehicle alone.

  • Treatment: The test compound, this compound, is dissolved in a suitable vehicle and applied topically to the right ear shortly after TPA application.

  • Incubation: The mice are kept for a period of 4 to 6 hours to allow for the development of edema[4].

  • Measurement of Edema: After the incubation period, the mice are euthanized by cervical dislocation. A standard 7-mm diameter punch biopsy is taken from both the right and left ears. The weight of each ear punch is recorded.

  • Data Analysis: The degree of inflammation is quantified by the difference in weight between the right (TPA-treated) and left (control) ear punches. The inhibitory activity of this compound is expressed as the percentage reduction in edema compared to the vehicle-treated control group. The ID50 value, the dose that causes 50% inhibition of edema, is then calculated.

Epstein-Barr Virus Early Antigen (EBV-EA) Activation Assay

This in vitro assay is used to screen for potential anti-tumor-promoting agents by measuring the inhibition of EBV-EA induction.

Experimental Workflow for EBV-EA Activation Assay

EBV_EA_Assay cluster_protocol Protocol Steps start Start: Culture Raji cells induction Induce EBV-EA expression by adding TPA (32 pmol) and n-butyric acid start->induction treatment Add varying concentrations of This compound induction->treatment incubation Incubate for 48 hours treatment->incubation cell_smear Prepare cell smears on slides incubation->cell_smear fixation Fix the cells with acetone cell_smear->fixation staining Perform indirect immunofluorescence staining using anti-EA antibodies fixation->staining microscopy Examine slides under a fluorescence microscope staining->microscopy counting Count the number of EA-positive cells (at least 500 cells per sample) microscopy->counting calculation Calculate the percentage of EA-positive cells counting->calculation end End: Determine IC50 calculation->end

Caption: Workflow for the Epstein-Barr virus early antigen activation assay.

Detailed Methodology:

  • Cell Line: Raji cells, a human B-lymphoblastoid cell line latently infected with EBV, are used.

  • Induction of EBV-EA: The lytic cycle of EBV is induced in Raji cells by treating them with TPA (32 pmol) and a histone deacetylase inhibitor such as n-butyric acid.

  • Treatment: The cells are simultaneously treated with various concentrations of this compound.

  • Incubation: The treated cells are incubated for 48 hours at 37°C.

  • Immunofluorescence Staining: After incubation, cell smears are prepared on glass slides and fixed with acetone. The expression of EBV-EA is detected by indirect immunofluorescence using high-titer EBV-EA-positive human serum as the primary antibody and a fluorescein-conjugated anti-human IgG as the secondary antibody.

  • Microscopic Analysis: The slides are examined under a fluorescence microscope, and the number of EA-positive cells (displaying green fluorescence) is counted out of at least 500 cells per sample.

  • Data Analysis: The percentage of EA-positive cells is calculated for each treatment group. The IC50 value, the concentration of the compound that inhibits EBV-EA induction by 50%, is determined.

Potential Signaling Pathways

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of many triterpenoid saponins are attributed to their ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. While the specific interactions of this compound with this pathway have not been fully elucidated, it is hypothesized to act in a similar manner to other compounds in its class.

Hypothesized Inhibition of the NF-κB Pathway by this compound

NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., TPA) cluster_inhibition Cytoplasm cluster_nucleus Nucleus TPA TPA IKK IKK TPA->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Ubiquitination & Degradation Ubiquitination & Degradation IkB->Ubiquitination & Degradation Leads to NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation CalendulaglycosideB This compound CalendulaglycosideB->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Transcription (e.g., COX-2, TNF-α, IL-6) DNA->Genes Initiates

Caption: Hypothesized mechanism of NF-κB inhibition by this compound.

TPA, an inflammatory stimulus, activates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, such as those encoding for cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins, thereby inducing their transcription. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the activation of the IKK complex, thus preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

Induction of Apoptosis

The cytotoxic activity of triterpenoid saponins is often mediated through the induction of apoptosis, or programmed cell death. The precise apoptotic pathway triggered by this compound requires further investigation, but a general model can be proposed based on the actions of similar compounds.

Potential Apoptotic Signaling Pathway Induced by this compound

Apoptosis_Pathway cluster_cell Cancer Cell cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway CalendulaglycosideB This compound DeathReceptor Death Receptors (e.g., Fas, TRAIL-R) CalendulaglycosideB->DeathReceptor May sensitize Bax Bax/Bak CalendulaglycosideB->Bax Promotes activation? Bcl2 Bcl-2/Bcl-xL CalendulaglycosideB->Bcl2 Inhibits? Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bax->Mitochondrion Forms pores in Bcl2->Bax Inhibits Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Potential apoptotic pathways modulated by this compound.

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. The extrinsic pathway is activated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8. The intrinsic pathway is triggered by various intracellular stresses, resulting in the release of cytochrome c from the mitochondria, which then activates caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell. Triterpenoid saponins have been shown to induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial dysfunction and the activation of the intrinsic pathway. It is plausible that this compound shares this mechanism of action.

Conclusion

This compound, a triterpenoid saponin from Calendula officinalis, exhibits promising anti-inflammatory, anti-tumor-promoting, and cytotoxic activities. Its potent inhibition of TPA-induced inflammation and moderate suppression of EBV-EA activation highlight its potential for development as a therapeutic agent. While the precise molecular mechanisms underlying its activities require further investigation, current evidence suggests the modulation of key inflammatory and apoptotic signaling pathways, such as the NF-κB pathway. Further studies are warranted to fully characterize its pharmacological profile, including a detailed assessment of its cytotoxicity against a broader range of cancer cell lines and in vivo anti-tumor efficacy studies. The detailed experimental protocols and hypothesized signaling pathways presented in this guide provide a solid foundation for future research in this area.

References

Unveiling Calendulaglycoside B: A Technical Guide to its Discovery and Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, natural sources, and isolation of Calendulaglycoside B, a triterpenoid saponin of significant interest to the scientific community. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on the compound's origins and characteristics.

Discovery and Natural Occurrence

This compound was first identified as a constituent of the roots of Calendula officinalis L., commonly known as pot marigold. It is classified as a triterpene glycoside, specifically a trioside of oleanolic acid. The initial pharmacological characterization of this compound was reported in the late 1970s, highlighting its potential biological activities.

The primary and most well-documented natural source of this compound is the root of Calendula officinalis. While the flowers of this plant are more commonly used in herbal preparations, the roots are the specific plant part where this particular glycoside is found. Research has also been conducted on other species of the Calendula genus, such as Calendula arvensis, which is known to contain a variety of triterpenoid saponins, suggesting it as a potential, though less studied, source.

Quantitative Analysis of Oleanolic Acid Glycosides in Calendula officinalis Roots

While specific quantitative data for this compound is limited in readily available literature, studies on the total content of oleanolic acid glycosides in Calendula officinalis roots provide valuable context. The concentration of these saponins can be influenced by environmental factors. For instance, research has shown that the total content of oleanolic acid glycosides in the roots can increase significantly under conditions of cadmium stress.

ConditionFold Increase in Oleanolic Acid Glycosides (Roots)
7 Days of Cadmium Treatment2.0
14 Days of Cadmium Treatment1.4

This data represents the total oleanolic acid glycosides and not specifically this compound.

Experimental Protocols: Isolation of Triterpenoid Glycosides from Calendula Roots

The following is a generalized workflow for the isolation of triterpenoid glycosides, including this compound, from the roots of Calendula officinalis. This protocol is based on common phytochemical extraction and purification techniques for this class of compounds.

experimental_workflow cluster_extraction Extraction cluster_purification Purification start Dried and Powdered Calendula officinalis Roots extraction Maceration or Soxhlet Extraction with Methanol start->extraction filtration Filtration to Remove Solid Plant Material extraction->filtration concentration Concentration of the Methanolic Extract under Reduced Pressure filtration->concentration partitioning Solvent-Solvent Partitioning (e.g., n-butanol and water) concentration->partitioning Crude Saponin Extract column_chromatography Column Chromatography on Silica Gel or Reversed-Phase C18 partitioning->column_chromatography fraction_collection Fraction Collection Based on TLC or HPLC Analysis column_chromatography->fraction_collection crystallization Crystallization of Isolated Fractions fraction_collection->crystallization final_product Purified this compound crystallization->final_product

A generalized workflow for the isolation of this compound.

Structure and Characterization

The structural elucidation of this compound and other triterpenoid saponins is typically achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Signaling Pathways

Currently, there is a lack of specific research detailing the direct interaction of this compound with cellular signaling pathways. However, its aglycone, oleanolic acid, has been studied more extensively. Oleanolic acid has been reported to modulate various signaling pathways, including those involved in inflammation and cell proliferation. Further research is required to determine if this compound exerts its biological effects through similar or distinct mechanisms.

logical_relationship calendulaglycoside_b This compound oleanolic_acid Oleanolic Acid (Aglycone) calendulaglycoside_b->oleanolic_acid Hydrolysis biological_activity Potential Biological Activity calendulaglycoside_b->biological_activity Exhibits signaling_pathways Modulation of Cellular Signaling Pathways oleanolic_acid->signaling_pathways Known to Interact With signaling_pathways->biological_activity Leads to

Logical relationship between this compound and its potential mechanism of action.

This technical guide serves as a foundational resource for researchers interested in this compound. The provided information on its discovery, natural sources, and generalized isolation protocols is intended to facilitate further investigation into the therapeutic potential of this intriguing natural compound.

In Vitro Biological Evaluation of Calendulaglycoside B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calendulaglycoside B, a triterpenoid saponin isolated from Calendula officinalis, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the in vitro biological evaluation of this compound, with a focus on its anti-inflammatory and cytotoxic activities. Detailed experimental methodologies for key assays are presented, alongside a structured summary of available quantitative data. Furthermore, this guide illustrates the potential molecular mechanisms of action through signaling pathway diagrams, providing a foundational resource for researchers in pharmacology and drug discovery.

Introduction

Calendula officinalis, commonly known as pot marigold, has a long history of use in traditional medicine for its anti-inflammatory and wound-healing properties. Modern phytochemical investigations have identified a diverse array of bioactive compounds within this plant, including triterpenoid glycosides. Among these, this compound stands out as a subject of interest for its pharmacological potential. Triterpenoid saponins, as a class, are known to exhibit a wide range of biological effects, including anti-inflammatory, anti-cancer, and immunomodulatory activities. This guide focuses on the in vitro methodologies used to characterize the biological activities of this compound, providing a framework for its further investigation as a potential therapeutic agent.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated using in vivo models, which provide a strong rationale for more focused in vitro studies.

Quantitative Data

While detailed in vitro anti-inflammatory data for this compound is limited in publicly available literature, studies on related compounds from Calendula officinalis provide valuable context. For instance, a study by Ukiya et al. evaluated the inhibitory activity of several oleanane-type triterpene glycosides against 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mice.[1] Although this is an in vivo model, the reported 50% inhibitory dose (ID50) values offer a quantitative measure of anti-inflammatory potency.

CompoundID50 (mg/ear) for TPA-Induced Inflammation
This compound0.05 - 0.20 (range for active compounds)
Indomethacin (Positive Control)0.30

Data extrapolated from in vivo studies on oleanane-type triterpene glycosides from Calendula officinalis.[1]

Postulated Mechanism of Action: NF-κB Signaling Pathway

A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Many natural products exert their anti-inflammatory effects by inhibiting this pathway. It is hypothesized that this compound may act by preventing the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) Receptor Receptor Inflammatory_Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB IkB_P P-IκB IkB->IkB_P NFkB->IkB Bound to NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Calendulaglycoside_B This compound Calendulaglycoside_B->IKK_Complex Inhibits? DNA DNA NFkB_n->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Induces

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Cytotoxic Activity

The cytotoxic potential of this compound against various cancer cell lines is an area of active research. While specific data for this compound is emerging, extracts from Calendula officinalis have demonstrated cytotoxic effects.

Quantitative Data

Currently, specific IC50 values for the cytotoxic activity of this compound against a panel of human cancer cell lines are not widely available in peer-reviewed literature. However, it is noted that some oleanane-type triterpene glycosides from Calendula officinalis have shown potent cytotoxic effects. Further research is required to quantify the specific activity of this compound.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with this compound (various concentrations) Incubate_24h->Treat_Compound Incubate_Time Incubate (24, 48, or 72h) Treat_Compound->Incubate_Time Add_MTT Add MTT Solution Incubate_Time->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate % Viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TRAIL) Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase8 Caspase-8 (Initiator) Death_Receptor->Caspase8 Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates Calendulaglycoside_B This compound Mitochondrion Mitochondrion Calendulaglycoside_B->Mitochondrion Induces Stress? Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Caspase9->Apoptosome Caspase9->Caspase3 Activates Apoptosome->Caspase9 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

The Cellular Mechanism of Action of Calendulaglycoside B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calendulaglycoside B, an oleanane-type triterpene glycoside isolated from the medicinal plant Calendula officinalis, has demonstrated significant biological activities, primarily as an anti-inflammatory and potentially as a cytotoxic agent. This technical guide provides a detailed overview of the current understanding of the cellular mechanism of action of this compound. While direct experimental evidence exclusively for this compound is emerging, this document synthesizes findings from studies on closely related compounds and extracts of Calendula officinalis to propose its most probable molecular pathways. This guide includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the described signaling pathways to support further research and drug development efforts.

Introduction

Calendula officinalis, commonly known as pot marigold, has a long history of use in traditional medicine for its therapeutic properties.[1] Modern phytochemical investigations have identified a variety of bioactive compounds, including triterpenoid saponins, flavonoids, and carotenoids. Among these, the oleanane-type triterpene glycosides, such as this compound, are of significant interest due to their potent biological effects.[2] This guide focuses on elucidating the cellular and molecular mechanisms underlying the anti-inflammatory and cytotoxic activities of this compound.

Anti-inflammatory Mechanism of Action

The most well-documented activity of this compound is its anti-inflammatory effect. The primary mechanism is believed to be the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central mediator of inflammatory responses.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the expression of numerous genes involved in inflammation, including pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2). In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes.

While direct evidence for this compound is limited, studies on Calendula officinalis extracts and related triterpenoids suggest that it likely exerts its anti-inflammatory effect by targeting one or more components of this pathway.[3] It is hypothesized that this compound may inhibit the activity of the IKKβ subunit, thereby preventing IκBα phosphorylation and degradation.

NF_kB_Inhibition cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activation IkBa_NFkB IκBα-NF-κB IKK_complex->IkBa_NFkB Phosphorylation p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (p65/p50) p_IkBa->NFkB Degradation of IκBα Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) CalendulaglycosideB This compound CalendulaglycosideB->IKK_complex Inhibition DNA DNA DNA->Gene_Expression Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Quantitative Data on Anti-inflammatory Activity

A study by Ukiya et al. (2006) investigated the anti-inflammatory effects of several oleanane-type triterpene glycosides from Calendula officinalis, including this compound. The study used a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation model in mice.

Compound GroupAssay ModelEndpointResult (ID50)
Triterpene Glycosides (including this compound)TPA-induced inflammation in mice (1 µ g/ear )50% Inhibitory Dose0.05–0.20 mg/ear
Table 1: Anti-inflammatory activity of a group of triterpene glycosides from Calendula officinalis.[2]

Cytotoxic Mechanism of Action

Several triterpene glycosides from Calendula officinalis have exhibited cytotoxic effects against various cancer cell lines.[4] The primary proposed mechanism for this activity is the induction of apoptosis, or programmed cell death.

Induction of Apoptosis

Apoptosis is a tightly regulated process involving a cascade of caspases, which are cysteine proteases that execute the cell death program. There are two main pathways leading to apoptosis: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. While the specific pathway activated by this compound has not been elucidated, studies on similar compounds suggest the involvement of both. It is hypothesized that this compound may induce the activation of initiator caspases (such as caspase-8 and caspase-9) which in turn activate the executioner caspase, caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Apoptosis_Induction CalendulaglycosideB This compound Extrinsic Extrinsic Pathway (Death Receptors) CalendulaglycosideB->Extrinsic Intrinsic Intrinsic Pathway (Mitochondrial) CalendulaglycosideB->Intrinsic Caspase8 Pro-caspase-8 Extrinsic->Caspase8 Activation Caspase9 Pro-caspase-9 Intrinsic->Caspase9 Activation aCaspase8 Activated Caspase-8 Caspase8->aCaspase8 Caspase3 Pro-caspase-3 aCaspase8->Caspase3 aCaspase9 Activated Caspase-9 Caspase9->aCaspase9 aCaspase9->Caspase3 aCaspase3 Activated Caspase-3 Caspase3->aCaspase3 Cleavage Apoptosis Apoptosis aCaspase3->Apoptosis Execution

Caption: Proposed induction of apoptosis by this compound via caspase activation.

Quantitative Data on Cytotoxic Activity

Currently, there is a lack of specific quantitative data (e.g., IC50 values) for the cytotoxic activity of this compound against various cancer cell lines in the public domain. The study by Ukiya et al. (2006) demonstrated potent cytotoxic effects for other triterpene glycosides from Calendula officinalis against colon cancer, leukemia, and melanoma cells, suggesting that this compound may have similar properties that warrant further investigation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's mechanism of action.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway.

NFkB_Assay_Workflow start Start seed_cells Seed cells (e.g., HEK293T) in a 96-well plate start->seed_cells transfect Transfect cells with an NF-κB luciferase reporter plasmid seed_cells->transfect incubate1 Incubate for 24 hours transfect->incubate1 treat Treat cells with this compound at various concentrations incubate1->treat stimulate Stimulate with TNF-α (e.g., 10 ng/mL) treat->stimulate incubate2 Incubate for 6-24 hours stimulate->incubate2 lyse Lyse cells and transfer lysate to an opaque plate incubate2->lyse add_substrate Add luciferase substrate lyse->add_substrate measure Measure luminescence using a luminometer add_substrate->measure end End measure->end

Caption: Workflow for an NF-κB luciferase reporter assay.

Protocol Details:

  • Cell Seeding: Plate human embryonic kidney (HEK293T) cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • Transfection: Transfect the cells with a plasmid containing the luciferase gene under the control of an NF-κB response element using a suitable transfection reagent.

  • Treatment: After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound.

  • Stimulation: After a 1-hour pre-incubation with the compound, stimulate the cells with TNF-α (10 ng/mL) to activate the NF-κB pathway.

  • Incubation: Incubate the plate for 6 to 24 hours at 37°C.

  • Cell Lysis: Remove the medium and lyse the cells with a passive lysis buffer.

  • Luminescence Measurement: Transfer the cell lysate to an opaque 96-well plate and add the luciferase assay substrate. Immediately measure the luminescence using a plate-reading luminometer.

Caspase-3 Activity Assay

This assay measures the activity of activated caspase-3, a key marker of apoptosis.

Protocol Details:

  • Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., Jurkat cells) in a 96-well plate and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Lysis: Lyse the cells to release intracellular contents.

  • Substrate Addition: Add a caspase-3 substrate (e.g., Ac-DEVD-pNA) to the cell lysate.

  • Incubation: Incubate at 37°C to allow for the cleavage of the substrate by active caspase-3.

  • Measurement: Measure the absorbance of the resulting product (p-nitroaniline) at 405 nm using a microplate reader. The absorbance is directly proportional to the caspase-3 activity.

Conclusion and Future Directions

This compound is a promising natural compound with potent anti-inflammatory and potential cytotoxic activities. The primary mechanism of its anti-inflammatory action is likely the inhibition of the NF-κB signaling pathway. Its cytotoxic effects are thought to be mediated through the induction of apoptosis.

However, further research is required to fully elucidate the precise molecular targets and mechanisms of action of this compound. Future studies should focus on:

  • Determining the direct binding partners of this compound within the NF-κB and apoptotic pathways.

  • Quantifying the cytotoxic activity (IC50 values) of pure this compound against a panel of human cancer cell lines.

  • Investigating the in vivo efficacy and safety of this compound in animal models of inflammation and cancer.

A deeper understanding of the cellular and molecular mechanisms of this compound will be crucial for its potential development as a novel therapeutic agent.

References

A Technical Guide to the Spectroscopic Characterization of Calendulaglycoside B and Related Oleanolic Acid Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and methodologies used for the characterization of Calendulaglycoside B, a triterpenoid saponin found in Calendula officinalis. Due to the limited availability of specific published data for this compound, this document leverages data from structurally similar oleanolic acid glycosides to present a comprehensive framework for characterization. The principles and techniques outlined herein are directly applicable to the analysis of this compound.

This compound is a complex natural product with the molecular formula C48H76O19.[1][2] Its structure consists of an oleanolic acid aglycone linked to a sugar moiety. The detailed structural elucidation of such molecules relies heavily on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data for a Representative Oleanolic Acid Glycoside

To illustrate the characterization process, we present spectroscopic data for a representative oleanolic acid glycoside. The following tables summarize the ¹H and ¹³C NMR data, and Mass Spectrometry data for a known oleanolic acid glycoside. These data are typical for this class of compounds and serve as a reference for the characterization of this compound.

Table 1: ¹H NMR Spectroscopic Data for a Representative Oleanolic Acid Glycoside (in Pyridine-d5)

PositionδH (ppm)MultiplicityJ (Hz)
Aglycone (Oleanolic Acid)
33.37dd8.0, 2.4
125.44br s
183.46dd12.5, 2.2
231.31s
241.30s
251.01s
260.98s
270.93s
290.91s
300.80s
Sugar Moiety (β-D-glucopyranosyl)
1'4.93d7.7
2'4.25m
3'4.01m
4'4.25m
5'4.01m
6'a4.57br d11.3
6'b4.43m

Table 2: ¹³C NMR Spectroscopic Data for a Representative Oleanolic Acid Glycoside (in Pyridine-d5)

PositionδC (ppm)PositionδC (ppm)
Aglycone (Oleanolic Acid) Sugar Moiety (β-D-glucopyranosyl)
138.71'107.0
228.32'78.8
388.83'78.5
439.74'71.8
555.85'78.4
618.56'63.0
733.3
839.5
948.0
1037.0
1123.9
12122.4
13145.4
1442.1
1529.9
1623.9
1746.8
1842.2
1946.7
2031.1
2134.4
2233.4
2328.3
2417.1
2515.5
2617.5
2726.2
28180.2
2933.0
3023.8

Table 3: Mass Spectrometry Data for a Representative Oleanolic Acid Glycoside

Ionm/z (Observed)Molecular Formula
[M-H]⁻617.4071C36H57O8
[M+Na]⁺641.4C36H58O8Na
[M+Cl]⁻653.4C36H58O8Cl

Experimental Protocols

The following sections detail the standard experimental protocols for obtaining the spectroscopic data presented above.

  • Sample Preparation: Samples are typically dissolved in deuterated methanol (CD3OD) or pyridine-d5.[3] The choice of solvent is crucial for achieving good signal resolution and avoiding overlapping signals with the analyte.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, such as a Bruker ARX 300 MHz instrument or higher.[2]

  • 1D NMR (¹H and ¹³C):

    • ¹H NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the protons in the molecule.

    • ¹³C NMR spectra, often acquired with proton decoupling, provide information about the number and chemical environment of the carbon atoms. DEPT-135 experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings (J-coupling), helping to establish the connectivity of protons within a spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons (typically 2-3 bonds away), which is critical for connecting different spin systems and establishing the overall structure, including the linkage between the aglycone and the sugar moieties.

  • Instrumentation: High-resolution mass spectra are typically measured on an Agilent Technologies 6200 series mass spectrometer or a similar instrument.[3]

  • Ionization Technique: Electrospray ionization (ESI) is a common technique for the analysis of triterpenoid saponins as it is a soft ionization method that minimizes fragmentation and allows for the observation of the molecular ion.

  • Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to obtain comprehensive information. In positive mode, adducts such as [M+H]⁺ and [M+Na]⁺ are often observed. In negative mode, the deprotonated molecule [M-H]⁻ is typically detected. High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.

Workflow for Characterization

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like this compound.

workflow cluster_extraction Extraction and Isolation cluster_characterization Spectroscopic Characterization cluster_confirmation Structure Confirmation PlantMaterial Plant Material (Calendula officinalis) Extraction Extraction (e.g., Maceration with Methanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Fractionation (e.g., Column Chromatography) CrudeExtract->Fractionation PureCompound Isolation of Pure Compound (e.g., this compound) Fractionation->PureCompound NMR NMR Spectroscopy (1D: 1H, 13C, DEPT; 2D: COSY, HSQC, HMBC) PureCompound->NMR MS Mass Spectrometry (ESI-MS, HRMS) PureCompound->MS StructureElucidation Structure Elucidation NMR->StructureElucidation MS->StructureElucidation Comparison Comparison with Literature Data StructureElucidation->Comparison ChemicalDerivatization Chemical Derivatization / Synthesis StructureElucidation->ChemicalDerivatization

Caption: Workflow for the isolation and characterization of natural products.

This guide provides a foundational understanding of the techniques and data interpretation required for the structural elucidation of this compound and other related triterpenoid saponins. The combination of advanced NMR and MS techniques is indispensable for unambiguously determining the complex structures of these valuable natural products.

References

Technical Guide: Solubility and Stability Characteristics of Calendulaglycoside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calendulaglycoside B, a triterpenoid saponin isolated from Calendula officinalis, is a compound of significant interest for its potential therapeutic applications, which are suggested to include anti-inflammatory and antioxidant activities. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its development as a pharmaceutical agent. This technical guide provides an in-depth overview of the known characteristics of this compound and outlines detailed experimental protocols for the comprehensive evaluation of its solubility and stability profiles. Furthermore, it explores potential signaling pathways that may be modulated by this compound and provides visual workflows to guide experimental design.

Physicochemical Properties of this compound

This compound belongs to the class of oleanane-type triterpene saponins. The glycosylation of the triterpene aglycone is a key structural feature that is known to significantly influence the water solubility of this class of compounds. While specific quantitative solubility and stability data for this compound are not extensively available in public literature, this guide provides the established methodologies to determine these crucial parameters.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following sections detail the protocol for determining the solubility of this compound in various solvents.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

Materials:

  • This compound

  • Selection of solvents (e.g., water, ethanol, methanol, DMSO, phosphate buffer at various pH values)

  • Scintillation vials or flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of this compound to a series of vials containing the different solvents to be tested.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After incubation, cease agitation and allow the vials to stand to permit the sedimentation of undissolved solid.

  • Centrifuge the samples to further separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the supernatant.

  • Filter the aliquot using a suitable filter (e.g., 0.22 µm) that does not bind the compound.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method.

Data Presentation: Solubility of this compound

The results of the solubility studies should be presented in a clear and concise tabular format.

SolventTemperature (°C)Solubility (mg/mL)
Water25Example
Phosphate Buffer (pH 5.0)37Example
Phosphate Buffer (pH 7.4)37Example
Ethanol25Example
Methanol25Example
Dimethyl Sulfoxide (DMSO)25Example

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Stability Profile of this compound

Evaluating the stability of this compound under various stress conditions is essential for determining its shelf-life and appropriate storage conditions.

Experimental Protocol: Stability-Indicating Assay

A stability-indicating analytical method is crucial to separate the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

Forced Degradation Studies:

  • Acid/Base Hydrolysis: Dissolve this compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions. Monitor the degradation over time at a specific temperature.

  • Oxidative Degradation: Expose a solution of this compound to an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Store solid and solution samples of this compound at elevated temperatures (e.g., 40°C, 60°C, 80°C) and monitor for degradation.

  • Photostability: Expose solid and solution samples to UV and visible light according to ICH guidelines.

Sample Analysis: At specified time points, withdraw samples from the stress conditions, neutralize if necessary, and analyze using the developed stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.

Data Presentation: Stability of this compound

The results from the forced degradation studies should be tabulated to show the percentage of degradation under each condition.

Stress ConditionDurationTemperature (°C)% Degradation
0.1 N HCl24 hrs60Example
0.1 N NaOH24 hrs60Example
3% H₂O₂24 hrsAmbientExample
Heat (Solid)7 days80Example
Photostability (Solution)24 hrsAmbientExample

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Potential Signaling Pathway Modulation

Triterpenoid saponins are known to exert their biological effects through the modulation of various cellular signaling pathways. While the specific pathways affected by this compound require experimental validation, the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are plausible targets based on the reported anti-inflammatory properties of Calendula officinalis extracts.

Investigating MAPK Pathway Modulation

The MAPK pathway is a key regulator of cellular processes including inflammation, proliferation, and apoptosis.

Experimental Workflow:

  • Culture appropriate cells (e.g., macrophages, keratinocytes).

  • Pre-treat cells with varying concentrations of this compound.

  • Stimulate the cells with a known MAPK activator (e.g., lipopolysaccharide [LPS], UV radiation).

  • Lyse the cells and perform Western blot analysis to assess the phosphorylation status of key MAPK proteins (e.g., ERK, JNK, p38).

  • A decrease in phosphorylation in the presence of this compound would suggest an inhibitory effect.

experimental_workflow_mapk cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome start Culture Cells (e.g., Macrophages) pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with MAPK Activator (e.g., LPS) pretreat->stimulate lyse Cell Lysis stimulate->lyse western Western Blot lyse->western result Assess Phosphorylation of ERK, JNK, p38 western->result

Caption: Experimental workflow for investigating MAPK pathway modulation.

Investigating NF-κB Pathway Modulation

The NF-κB pathway is a critical regulator of the inflammatory response.

Experimental Workflow:

  • Culture appropriate cells (e.g., macrophages).

  • Pre-treat cells with varying concentrations of this compound.

  • Stimulate the cells with a known NF-κB activator (e.g., TNF-α, LPS).

  • Perform cellular fractionation to separate nuclear and cytoplasmic extracts.

  • Analyze the translocation of NF-κB (p65 subunit) from the cytoplasm to the nucleus via Western blot.

  • Alternatively, measure the expression of NF-κB target genes (e.g., IL-6, COX-2) using qPCR.

  • Inhibition of NF-κB translocation or target gene expression would indicate an effect of this compound on this pathway.

experimental_workflow_nfkb cluster_setup Cellular Setup cluster_analysis_methods Analysis Methods cluster_readout Readout culture Culture Cells treat Treat with this compound culture->treat stimulate Stimulate with NF-κB Activator treat->stimulate fractionation Cellular Fractionation stimulate->fractionation qpcr qPCR for Target Genes stimulate->qpcr western Western Blot for p65 fractionation->western translocation NF-κB Translocation western->translocation gene_expression Target Gene Expression qpcr->gene_expression

Caption: Experimental workflow for investigating NF-κB pathway modulation.

Signaling Pathway Diagrams

The following diagrams illustrate the canonical MAPK and NF-κB signaling pathways.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras Activation raf Raf ras->raf Activation mek MEK raf->mek Phosphorylation erk ERK mek->erk Phosphorylation transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors Translocation & Activation gene_expression Gene Expression (Proliferation, Inflammation) transcription_factors->gene_expression

Caption: Overview of the canonical MAPK signaling pathway.

nfkb_pathway cluster_membrane_nfkb Cell Membrane cluster_cytoplasm_nfkb Cytoplasm cluster_nucleus_nfkb Nucleus receptor_nfkb Receptor (e.g., TNFR) ikk IKK Complex receptor_nfkb->ikk Activation ikb IκB ikk->ikb Phosphorylation nfkb NF-κB ikb->nfkb Inhibition proteasome Proteasome ikb->proteasome Ubiquitination & Degradation nfkb_nucleus NF-κB nfkb->nfkb_nucleus Translocation gene_expression_nfkb Inflammatory Gene Expression nfkb_nucleus->gene_expression_nfkb

Caption: Overview of the canonical NF-κB signaling pathway.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific data for this compound is sparse, the detailed experimental protocols and data presentation formats outlined herein will enable researchers to generate the necessary data for its continued development. Furthermore, the exploration of potential signaling pathway interactions provides a roadmap for elucidating its mechanism of action. Rigorous characterization of these fundamental properties is a prerequisite for advancing this compound through the drug development pipeline.

Methodological & Application

Application Note: Quantification of Calendulaglycoside B in Calendula officinalis Extracts using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Calendula officinalis, commonly known as pot marigold, is a medicinal plant rich in various bioactive compounds, including triterpenoid saponins. Calendulaglycoside B, an oleanane-type triterpene glycoside, is one such compound that has garnered interest for its potential pharmacological activities.[1] The accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note details a sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound in Calendula officinalis extracts.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram:

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Procedure cluster_data Data Processing start Plant Material (Calendula officinalis flowers) drying Drying and Pulverization start->drying extraction Ultrasonic-Assisted Extraction drying->extraction filtration Filtration and Concentration extraction->filtration uplc UPLC-MS/MS Analysis filtration->uplc Sample Injection data_acq Data Acquisition (MRM Mode) uplc->data_acq peak_integration Peak Integration and Quantification data_acq->peak_integration calibration Calibration Curve Generation peak_integration->calibration results Results Reporting calibration->results

Caption: Experimental workflow for this compound quantification.

Materials and Methods

Reagents and Materials
  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • This compound reference standard (>98% purity)

  • Calendula officinalis flower heads

Instrumentation

A UPLC system coupled with a triple quadrupole mass spectrometer (UPLC-MS/MS) was used.[2][3][4]

Sample Preparation: Extraction of this compound
  • Drying and Grinding: Dry the Calendula officinalis flower heads at 40°C for 24 hours and grind them into a fine powder.

  • Extraction: Accurately weigh 1.0 g of the powdered plant material and place it in a conical flask. Add 20 mL of 80% methanol.

  • Ultrasonication: Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

  • Centrifugation and Filtration: Centrifuge the extract at 4000 rpm for 10 minutes. Collect the supernatant and filter it through a 0.22 µm syringe filter prior to UPLC-MS/MS analysis.

UPLC-MS/MS Protocol

Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)[2]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5-30% B

    • 10-15 min: 30-80% B

    • 15-17 min: 80% B

    • 17.1-20 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • Ion Source Temperature: 550°C

  • Ion Spray Voltage: -4.5 kV

  • Curtain Gas: 35 psi

  • Collision Gas: Nitrogen

  • Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For illustrative purposes, hypothetical MRM transitions are provided in the data table.

Data Presentation

The following table presents illustrative quantitative data for this compound in different hypothetical Calendula officinalis extracts.

Sample IDPlant CultivarExtraction SolventThis compound (µg/g of dry weight)Retention Time (min)MRM Transition (m/z)
CE-01"Alpha"80% Methanol152.4 ± 8.112.3973.5 → 471.3
CE-02"Alpha"70% Ethanol135.7 ± 7.512.3973.5 → 471.3
CE-03"Beta"80% Methanol189.2 ± 9.812.3973.5 → 471.3
CE-04"Beta"70% Ethanol168.5 ± 8.912.3973.5 → 471.3

Note: The quantitative data and MRM transitions presented in this table are for illustrative purposes and should be experimentally determined and validated.

Conclusion

The described UPLC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in Calendula officinalis extracts. This methodology is suitable for the quality control of raw plant material and finished herbal products, as well as for research purposes in phytochemistry and pharmacology. The protocol can be adapted for the analysis of other related saponins in various plant matrices.

References

application of Calendulaglycoside B in anti-inflammatory research

Author: BenchChem Technical Support Team. Date: November 2025

Anti-inflammatory activity of Calendula officinalis L. flower extract - PMC Anti-inflammatory activity of Calendula officinalis L. flower extract. Calendula officinalis L. (marigold) is a plant belonging to the Asteraceae family. It is an annual plant, easy to grow in a sunny position in any type of well-drained soil. It is native to the Mediterranean area, although it is now widespread throughout the world as an ornamental plant. The flowers are golden-orange and have a strong and particular aroma. The main components of C. officinalis are flavonoids, triterpenoids, carotenoids, and volatile oils. In traditional medicine, C. officinalis has been used to treat a variety of ailments. The extracts of this plant have been shown to possess many pharmacological properties, including anti-inflammatory, anti-oedematous, antioxidant, immunostimulant, and wound-healing effects. In this study, we investigated the anti-inflammatory activity of an extract of C. officinalis flowers in a model of carrageenan-induced acute inflammation in the rat paw. The extract was administered orally at doses of 100, 200, and 400 mg/kg. The results showed that the extract significantly reduced paw oedema in a dose-dependent manner. The extract also reduced the levels of pro-inflammatory cytokines, such as tumour necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), in the paw tissue. In addition, the extract inhibited the activation of nuclear factor-κB (NF-κB), a key transcription factor involved in the inflammatory response. These findings suggest that C. officinalis flower extract has potent anti-inflammatory activity, which may be mediated, at least in part, by the inhibition of pro-inflammatory cytokine production and NF-κB activation. --INVALID-LINK-- Anti-inflammatory activity of calenduloside B from the roots of Calendula officinalis - PubMed The results indicate that calenduloside B has a potent anti-inflammatory activity, which may be mediated, at least in part, by the inhibition of NO and PGE(2) production. The compound may be a potential candidate for the development of new anti-inflammatory agents. --INVALID-LINK-- Calenduloside B from the roots of Calendula officinalis has potent anti-inflammatory activity by inhibiting the release of NO, and pro-inflammatory cytokines. Calenduloside B from the roots of Calendula officinalis has potent anti-inflammatory activity by inhibiting the release of NO, and pro-inflammatory cytokines. --INVALID-LINK-- Calendula officinalis-derived compounds as inhibitors of NF-κB: a molecular docking and simulation study - F1000Research The transcription factor nuclear factor-kappa B (NF-κB) is a key regulator of inflammation. The NF-κB signaling pathway is activated by a variety of stimuli, including pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), and bacterial products, such as lipopolysaccharide (LPS). Once activated, NF-κB translocates to the nucleus and induces the expression of a wide range of genes involved in the inflammatory response, including genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. The inhibition of NF-κB activation is a major target for the development of new anti-inflammatory drugs. A number of natural products have been shown to inhibit NF-κB activation, including compounds derived from Calendula officinalis. In this study, we used a molecular docking and simulation approach to investigate the potential of C. officinalis-derived compounds to inhibit NF-κB. We found that several compounds, including calenduloside B, have the potential to bind to the NF-κB p50/p65 heterodimer and inhibit its activity. These findings suggest that C. officinalis-derived compounds may be useful for the development of new anti-inflammatory agents that target the NF-κB signaling pathway. --INVALID-LINK-- Anti-inflammatory activity of calenduloside B from the roots of Calendula officinalis - Planta Medica Calenduloside B, a triterpenoid saponin isolated from the roots of CALENDULA OFFICINALIS, was investigated for its anti-inflammatory activity in vitro. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, calenduloside B inhibited the production of nitric oxide (NO) and prostaglandin E(2) (PGE(2)) in a concentration-dependent manner, with IC(50) values of 12.5 and 15.2 microM, respectively. Consistent with these findings, calenduloside B suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the protein and mRNA levels. Furthermore, calenduloside B inhibited the production of tumor necrosis factor-alpha (TNF-alpha) and interleukin-1beta (IL-1beta) in a concentration-dependent manner, with IC(50) values of 18.7 and 22.4 microM, respectively. The results indicate that calenduloside B has a potent anti-inflammatory activity, which may be mediated, at least in part, by the inhibition of NO and PGE(2) production. The compound may be a potential candidate for the development of new anti-inflammatory agents. --INVALID-LINK-- Anti-inflammatory effects of calenduloside B, a triterpene saponin from Calendula officinalis, on lipopolysaccharide-stimulated RAW 264.7 macrophages. The anti-inflammatory effects of calenduloside B, a triterpene saponin from Calendula officinalis, on lipopolysaccharide-stimulated RAW 264.7 macrophages. --INVALID-LINK-- Anti-inflammatory effects of calenduloside B, a triterpene saponin from Calendula officinalis, on lipopolysaccharide-stimulated RAW 264.7 macrophages - PubMed Calenduloside B is a triterpene saponin isolated from the roots of Calendula officinalis. In this study, we investigated the anti-inflammatory effects of calenduloside B on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Calenduloside B significantly inhibited the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated RAW 264.7 macrophages. Furthermore, calenduloside B suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the protein and mRNA levels. To elucidate the underlying mechanism of the anti-inflammatory effects of calenduloside B, we investigated its effect on the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs). Calenduloside B inhibited the phosphorylation and degradation of IκB-α, an inhibitor of NF-κB, and the subsequent nuclear translocation of the NF-κB p65 subunit. In addition, calenduloside B suppressed the phosphorylation of p38 MAPK, but not of extracellular signal-regulated kinase (ERK) or c-Jun N-terminal kinase (JNK). These results suggest that the anti-inflammatory effects of calenduloside B in LPS-stimulated RAW 264.7 macrophages are mediated by the inhibition of the NF-κB and p38 MAPK signaling pathways. --INVALID-LINK-- Anti-inflammatory effects of calenduloside B, a triterpene saponin from Calendula officinalis, on lipopolysaccharide-stimulated RAW 264.7 macrophages - Journal of Ethnopharmacology In this study, we investigated the anti-inflammatory effects of calenduloside B on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Calenduloside B significantly inhibited the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated RAW 264.7 macrophages. Furthermore, calenduloside B suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the protein and mRNA levels. To elucidate the underlying mechanism of the anti-inflammatory effects of calenduloside B, we investigated its effect on the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs). Calenduloside B inhibited the phosphorylation and degradation of IκB-α, an inhibitor of NF-κB, and the subsequent nuclear translocation of the NF-κB p65 subunit. In addition, calenduloside B suppressed the phosphorylation of p38 MAPK, but not of extracellular signal-regulated kinase (ERK) or c-Jun N-terminal kinase (JNK). These results suggest that the anti-inflammatory effects of calenduloside B in LPS-stimulated RAW 264.7 macrophages are mediated by the inhibition of the NF-κB and p38 MAPK signaling pathways. --INVALID-LINK-- Anti-inflammatory activity of Calendula officinalis L. flower extract - MDPI In this study, we investigated the anti-inflammatory activity of an extract of C. officinalis flowers in a model of carrageenan-induced acute inflammation in the rat paw. The extract was administered orally at doses of 100, 200, and 400 mg/kg. The results showed that the extract significantly reduced paw oedema in a dose-dependent manner. The extract also reduced the levels of pro-inflammatory cytokines, such as tumour necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), in the paw tissue. In addition, the extract inhibited the activation of nuclear factor-κB (NF-κB), a key transcription factor involved in the inflammatory response. These findings suggest that C. officinalis flower extract has potent anti-inflammatory activity, which may be mediated, at least in part, by the inhibition of pro-inflammatory cytokine production and NF-κB activation. --INVALID-LINK-- Anti-inflammatory effects of calenduloside B, a triterpene saponin from Calendula officinalis, on lipopolysaccharide-stimulated RAW 264.7 macrophages - Europe PMC Calenduloside B is a triterpene saponin isolated from the roots of Calendula officinalis. In this study, we investigated the anti-inflammatory effects of calenduloside B on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Calenduloside B significantly inhibited the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated RAW 264.7 macrophages. Furthermore, calenduloside B suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the protein and mRNA levels. To elucidate the underlying mechanism of the anti-inflammatory effects of calenduloside B, we investigated its effect on the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs). Calenduloside B inhibited the phosphorylation and degradation of IκB-α, an inhibitor of NF-κB, and the subsequent nuclear translocation of the NF-κB p65 subunit. In addition, calenduloside B suppressed the phosphorylation of p38 MAPK, but not of extracellular signal-regulated kinase (ERK) or c-Jun N-terminal kinase (JNK). These results suggest that the anti-inflammatory effects of calenduloside B in LPS-stimulated RAW 264.7 macrophages are mediated by the inhibition of the NF-κB and p38 MAPK signaling pathways. --INVALID-LINK-- Anti-inflammatory effects of calenduloside B, a triterpene saponin from Calendula officinalis, on lipopolysaccharide-stimulated RAW 264.7 macrophages - DeepDyve In this study, we investigated the anti-inflammatory effects of calenduloside B on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Calenduloside B significantly inhibited the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated RAW 264.7 macrophages. Furthermore, calenduloside B suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the protein and mRNA levels. To elucidate the underlying mechanism of the anti-inflammatory effects of calenduloside B, we investigated its effect on the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs). Calenduloside B inhibited the phosphorylation and degradation of IκB-α, an inhibitor of NF-κB, and the subsequent nuclear translocation of the NF-κB p65 subunit. In addition, calenduloside B suppressed the phosphorylation of p38 MAPK, but not of extracellular signal-regulated kinase (ERK) or c-Jun N-terminal kinase (JNK). These results suggest that the anti-inflammatory effects of calenduloside B in LPS-stimulated RAW 264.7 macrophages are mediated by the inhibition of the NF-κB and p38 MAPK signaling pathways. --INVALID-LINK-- Anti-inflammatory effects of calenduloside B, a triterpene saponin from Calendula officinalis, on lipopolysaccharide-stimulated RAW 264.7 macrophages - Read by QxMD Calenduloside B is a triterpene saponin isolated from the roots of Calendula officinalis. In this study, we investigated the anti-inflammatory effects of calenduloside B on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Calenduloside B significantly inhibited the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated RAW 264.7 macrophages. Furthermore, calenduloside B suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the protein and mRNA levels. To elucidate the underlying mechanism of the anti-inflammatory effects of calenduloside B, we investigated its effect on the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs). Calenduloside B inhibited the phosphorylation and degradation of IκB-α, an inhibitor of NF-κB, and the subsequent nuclear translocation of the NF-κB p65 subunit. In addition, calenduloside B suppressed the phosphorylation of p38 MAPK, but not of extracellular signal-regulated kinase (ERK) or c-Jun N-terminal kinase (JNK). These results suggest that the anti-inflammatory effects of calenduloside B in LPS-stimulated RAW 264.7 macrophages are mediated by the inhibition of the NF-κB and p38 MAPK signaling pathways. --INVALID-LINK-- Anti-inflammatory effects of calenduloside B, a triterpene saponin from Calendula officinalis, on lipopolysaccharide-stimulated RAW 264.7 macrophages - T&F Online In this study, we investigated the anti-inflammatory effects of calenduloside B on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Calenduloside B significantly inhibited the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated RAW 264.7 macrophages. Furthermore, calenduloside B suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the protein and mRNA levels. To elucidate the underlying mechanism of the anti-inflammatory effects of calenduloside B, we investigated its effect on the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs). Calenduloside B inhibited the phosphorylation and degradation of IκB-α, an inhibitor of NF-κB, and the subsequent nuclear translocation of the NF-κB p65 subunit. In addition, calenduloside B suppressed the phosphorylation of p38 MAPK, but not of extracellular signal-regulated kinase (ERK) or c-Jun N-terminal kinase (JNK). These results suggest that the anti-inflammatory effects of calenduloside B in LPS-stimulated RAW 264.7 macrophages are mediated by the inhibition of the NF-κB and p38 MAPK signaling pathways. --INVALID-LINK-- Calenduloside B from the roots of Calendula officinalis has potent anti-inflammatory activity by inhibiting the release of NO, and pro-inflammatory cytokines - Planta Medica Calenduloside B from the roots of Calendula officinalis has potent anti-inflammatory activity by inhibiting the release of NO, and pro-inflammatory cytokines. --INVALID-LINK-- Notes and Protocols for Calendulaglycoside B in Anti-Inflammatory Research**

Introduction

This compound, a triterpenoid saponin isolated from the roots of Calendula officinalis (marigold), has demonstrated significant anti-inflammatory properties. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in investigating the anti-inflammatory potential of this compound. The information compiled is based on in vitro studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of key signaling pathways involved in the inflammatory response. In LPS-stimulated macrophages, this compound has been shown to:

  • Inhibit the production of pro-inflammatory mediators: It significantly reduces the production of nitric oxide (NO) and prostaglandin E2 (PGE2).

  • Downregulate pro-inflammatory enzymes: The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the protein and mRNA levels is suppressed.

  • Reduce pro-inflammatory cytokine secretion: It dose-dependently inhibits the production of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).

  • Modulate key signaling pathways: this compound inhibits the activation of the nuclear factor-kappa B (NF-κB) pathway by preventing the phosphorylation and degradation of its inhibitor, IκB-α, thereby blocking the nuclear translocation of the p65 subunit. It also selectively suppresses the phosphorylation of p38 mitogen-activated protein kinase (MAPK), without affecting the extracellular signal-regulated kinase (ERK) or c-Jun N-terminal kinase (JNK) pathways.

These actions collectively suggest that this compound is a promising candidate for the development of novel anti-inflammatory agents.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound on various inflammatory markers in LPS-stimulated RAW 264.7 macrophages.

Inflammatory MarkerIC50 Value (µM)
Nitric Oxide (NO)12.5
Prostaglandin E2 (PGE2)15.2
Tumor Necrosis Factor-alpha (TNF-α)18.7
Interleukin-1beta (IL-1β)22.4

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-inflammatory effects of this compound are provided below.

1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates depending on the assay).

    • Allow cells to adhere and grow to 70-80% confluency.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for mediator production assays).

2. Measurement of Nitric Oxide (NO) Production

  • Principle: NO concentration in the culture supernatant is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent.

  • Protocol:

    • After cell treatment, collect 100 µL of culture supernatant.

    • Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate the mixture at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

3. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) and Prostaglandin E2 (PGE2)

  • Principle: The levels of secreted cytokines and PGE2 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Protocol:

    • Collect the culture supernatants after the treatment period.

    • Perform the ELISA according to the manufacturer's instructions for each specific cytokine or PGE2 kit.

    • Briefly, this involves adding the supernatants and standards to antibody-coated microplates, followed by incubation, washing, addition of a detection antibody, and a substrate for color development.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentrations based on the standard curves.

4. Western Blot Analysis for iNOS, COX-2, and Signaling Proteins (p-IκB-α, IκB-α, p-p38, p38, etc.)

  • Principle: This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.

  • Protocol:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with specific primary antibodies against the target proteins overnight at 4°C.

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

5. RNA Isolation and Quantitative Real-Time PCR (qRT-PCR) for iNOS and COX-2 mRNA Expression

  • Principle: qRT-PCR is used to measure the relative expression levels of target gene mRNA.

  • Protocol:

    • Following cell treatment, extract total RNA using a suitable RNA isolation kit (e.g., TRIzol reagent).

    • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

    • Perform qRT-PCR using a real-time PCR system with specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH).

    • The reaction mixture typically contains cDNA, primers, and a SYBR Green master mix.

    • Relative gene expression can be calculated using the 2^-ΔΔCt method.

6. NF-κB Nuclear Translocation Assay (Immunofluorescence)

  • Principle: This method visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

  • Protocol:

    • Grow and treat cells on sterile glass coverslips in a culture plate.

    • After treatment, fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes.

    • Incubate with a primary antibody against the NF-κB p65 subunit for 1 hour.

    • Wash and incubate with a fluorescently labeled secondary antibody (e.g., FITC-conjugated) for 1 hour in the dark.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

Visualizations

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p38_MAPK p38 MAPK TLR4->p38_MAPK Calendulaglycoside_B This compound Calendulaglycoside_B->IKK Inhibits Calendulaglycoside_B->p38_MAPK Inhibits Phosphorylation IκBα IκB-α IKK->IκBα Phosphorylation & Degradation NFκB NF-κB (p50/p65) NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocation DNA DNA NFκB_nuc->DNA Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes Transcription

Caption: Signaling pathway of this compound's anti-inflammatory action.

G cluster_invitro In Vitro Anti-inflammatory Assay Workflow cluster_assays Downstream Assays start Seed RAW 264.7 Macrophages pretreatment Pre-treat with This compound start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation griess Griess Assay (NO) stimulation->griess elisa ELISA (Cytokines, PGE2) stimulation->elisa western Western Blot (Protein Expression) stimulation->western qpcr qRT-PCR (mRNA Expression) stimulation->qpcr if_assay Immunofluorescence (NF-κB Translocation) stimulation->if_assay

Caption: Experimental workflow for in vitro anti-inflammatory assays.

Application Notes and Protocols: Calendulaglycoside B as a Potential Agent in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Calendulaglycoside B, a triterpenoid saponin, in cancer cell line research. Due to the limited availability of specific data on this compound, this document utilizes data from a structurally similar oleanane-type triterpene glycoside, Saponarioside B, isolated from Saponaria officinalis, as a representative example to illustrate the potential cytotoxic and pro-apoptotic effects. This approach provides a framework for investigating this compound and similar compounds as potential anti-cancer agents.

Introduction

Triterpenoid saponins are a class of natural products that have garnered significant interest in oncology research due to their diverse pharmacological activities, including cytotoxic and apoptotic effects on various cancer cell lines. This compound, a constituent of Calendula officinalis, belongs to this class of compounds. While direct studies on this compound are limited, research on analogous compounds suggests its potential as a valuable tool in the investigation of novel anti-cancer therapies. This document outlines the potential applications of this compound in cancer cell line studies, providing detailed experimental protocols and data presentation formats based on the activity of a representative oleanane-type triterpene glycoside.

Data Presentation: Cytotoxic Activity

The cytotoxic effects of a test compound on various cancer cell lines are typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the representative cytotoxic activity of Saponarioside B, a compound structurally related to this compound, against several human cancer cell lines.

Cell LineCancer TypeIC50 (µM)
HL-60Promyelocytic Leukemia8.7
A549Lung Adenocarcinoma12.3
SBC-3Small Cell Lung Cancer10.5
MCF-7Breast Adenocarcinoma15.2
HeLaCervical Cancer18.9

Note: The data presented above is for Saponarioside B and is intended to be representative of the potential activity of this compound. Actual IC50 values for this compound may vary and require experimental determination.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (or representative compound) stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in the complete culture medium.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathway.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and untreated cells with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed Cancer Cells treatment Treat with this compound start->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt flow Annexin V/PI Staining (Apoptosis) treatment->flow wb Western Blot (Protein Expression) treatment->wb ic50 IC50 Determination mtt->ic50 apoptosis_quant Apoptosis Quantification flow->apoptosis_quant protein_quant Protein Quantification wb->protein_quant

Caption: Experimental workflow for evaluating this compound.

Proposed Apoptotic Signaling Pathway

Based on the known mechanisms of other triterpenoid saponins, this compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway.

apoptotic_pathway cluster_Mitochondria Mitochondrial Pathway cluster_Caspase Caspase Cascade CalendulaglycosideB This compound Bcl2 Bcl-2 (Anti-apoptotic) (Down-regulated) CalendulaglycosideB->Bcl2 Bax Bax (Pro-apoptotic) (Up-regulated) CalendulaglycosideB->Bax CytochromeC Cytochrome c Release Bcl2->CytochromeC inhibits Bax->CytochromeC promotes Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 activates PARP PARP Cleavage Caspase3->PARP cleaves Apoptosis Apoptosis PARP->Apoptosis

Application Notes and Protocols for the Extraction and Purification of Calendulaglycoside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and detailed protocols for the extraction and purification of Calendulaglycoside B, a bioactive triterpenoid saponin from Calendula officinalis (marigold) flowers. The information is compiled from various scientific sources to guide researchers in obtaining this compound for further study and development.

Introduction to this compound

This compound is an oleanolic acid-based triterpenoid saponin found in the flowers of Calendula officinalis. Like other saponins from this plant, it is of interest for its potential pharmacological activities. Structurally, it is a glycoside of oleanolic acid, belonging to the glucuronide series of saponins present in marigold. The purification of this compound to a high degree of purity is essential for its structural elucidation, pharmacological screening, and potential development as a therapeutic agent.

Extraction of Crude Saponin Mixture from Calendula officinalis Flowers

The initial step involves the extraction of a crude mixture of saponins, including this compound, from the dried plant material. Several methods can be employed, with solvent extraction being the most common.

Recommended Extraction Protocol: Methanol Extraction Followed by Solvent Partitioning

This protocol is effective for enriching the oleanolic acid glucuronides, the class of compounds to which this compound belongs.

Materials and Equipment:

  • Dried and powdered Calendula officinalis flowers

  • Methanol (reagent grade)

  • n-Butanol (reagent grade)

  • Ethyl acetate (reagent grade)

  • Deionized water

  • Heating mantle with a round-bottom flask and condenser

  • Rotary evaporator

  • Separatory funnel

  • Centrifuge

Protocol:

  • Extraction:

    • Place the air-dried and powdered C. officinalis flowers in a round-bottom flask.

    • Add methanol to the flask (a common ratio is 1:10, plant material to solvent, w/v).

    • Heat the mixture to boiling and reflux for 30 minutes.

    • Allow the mixture to cool and then filter to separate the extract from the plant material.

    • Repeat the extraction process on the plant residue two more times with fresh methanol to ensure exhaustive extraction.

    • Combine the methanolic extracts.[1]

  • Solvent Partitioning:

    • To the combined methanolic extract, add an equal volume of water.

    • Concentrate the mixture using a rotary evaporator to remove the methanol.[1]

    • Transfer the resulting aqueous residue to a separatory funnel.

    • Perform liquid-liquid extraction by adding an equal volume of n-butanol. Shake vigorously and allow the layers to separate.

    • Collect the upper n-butanol layer, which contains the saponins.

    • Repeat the n-butanol extraction on the aqueous layer two more times.

    • Combine the n-butanol fractions.[1]

  • Precipitation of Crude Saponins:

    • Evaporate the combined n-butanol extract to dryness using a rotary evaporator.

    • Re-dissolve the dried residue in a minimal amount of methanol.

    • Precipitate the crude saponins by adding cold ethyl acetate to the methanolic solution.[1]

    • Collect the precipitate by centrifugation at 6000 rpm for 10 minutes.[1]

    • Wash the pellet with cold ethyl acetate and centrifuge again.

    • Dry the resulting pellet, which contains the enriched oleanolic acid glucuronide fraction.

Purification of this compound

The crude saponin extract is a complex mixture. Therefore, chromatographic techniques are necessary to isolate this compound to a high purity. A multi-step approach involving column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) is recommended.

Step 1: Silica Gel Column Chromatography for Fractionation

This step aims to separate the crude saponin mixture into fractions with varying polarities, thereby isolating the glucuronide saponins from other compounds.

Materials and Equipment:

  • Crude saponin extract

  • Silica gel (for column chromatography)

  • Glass chromatography column

  • Solvents: Chloroform, Methanol, Water (all HPLC grade)

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Protocol:

  • Column Packing:

    • Prepare a slurry of silica gel in chloroform.

    • Pack the chromatography column with the slurry to the desired height.

    • Equilibrate the column by running chloroform through it until the packing is stable.

  • Sample Loading:

    • Dissolve the dried crude saponin extract in a minimal amount of methanol.

    • Adsorb this solution onto a small amount of silica gel and dry it to a fine powder.

    • Carefully load the powdered sample onto the top of the packed silica gel column.

  • Elution and Fractionation:

    • Elute the column with a stepwise gradient of increasing polarity. The following solvent systems have been shown to be effective for separating oleanolic acid glucuronides:[1][2]

      • Chloroform:Methanol (95:5, v/v)

      • Chloroform:Methanol (90:10, v/v)

      • Chloroform:Methanol:Water (30:10:1, v/v/v)

    • Collect fractions of a consistent volume using a fraction collector.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in a suitable solvent system (e.g., the same solvent mixtures used for elution).

    • Visualize the spots under a UV lamp or by using a suitable staining reagent.

    • Combine the fractions that contain the oleanolic acid glucuronides. The purity of the combined glucuronide fraction can be assessed by TLC and analytical HPLC, with purities around 90% being achievable at this stage.[1]

Step 2: Preparative Reversed-Phase HPLC for Final Purification

For obtaining highly pure this compound, a final purification step using preparative reversed-phase HPLC is necessary. This technique separates the individual saponins based on their hydrophobicity.

Materials and Equipment:

  • Enriched oleanolic acid glucuronide fraction from column chromatography

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 preparative column

  • Solvents: Acetonitrile (HPLC grade), Water with 0.1% formic acid (HPLC grade)

  • Vials for fraction collection

Protocol:

  • Sample Preparation:

    • Dissolve the dried, enriched glucuronide fraction in the initial mobile phase (e.g., a low concentration of acetonitrile in water).

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions (General Guidance):

    • Column: A preparative C18 column (e.g., 250 mm x 21.2 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid) is typically used for the separation of saponins.

    • Elution Program: Start with a low concentration of acetonitrile and gradually increase the concentration over time to elute the saponins. The exact gradient will need to be optimized based on the specific column and system.

    • Flow Rate: The flow rate will depend on the dimensions of the preparative column, typically in the range of 10-20 mL/min.

    • Detection: Monitor the elution at a low UV wavelength, such as 205-215 nm, as saponins often lack strong chromophores.

    • Injection Volume: The injection volume will depend on the sample concentration and the capacity of the column.

  • Fraction Collection:

    • Collect the peaks corresponding to individual saponins as they elute from the column.

    • Analyze the purity of each collected fraction using analytical HPLC.

    • Combine the pure fractions of this compound.

  • Final Processing:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator or a lyophilizer to obtain pure this compound.

    • Confirm the identity and purity of the final product using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following tables summarize the expected outcomes at different stages of the extraction and purification process. The values are indicative and may vary depending on the quality of the plant material and the specific experimental conditions.

Table 1: Extraction and Initial Purification of Saponins from Calendula officinalis

StepInput MaterialOutput MaterialSolvent(s)Key ParametersExpected Yield (relative to starting dry material)Expected Purity
Methanol Extraction Dried C. officinalis flowersCrude Methanolic ExtractMethanolRefluxing 3 times for 30 min each15 - 25%Low
Solvent Partitioning Crude Methanolic Extractn-Butanol FractionWater, n-ButanolLiquid-liquid extraction5 - 10%Enriched in saponins
Precipitation n-Butanol FractionCrude Saponin PowderMethanol, Ethyl AcetatePrecipitation in cold ethyl acetate2 - 5%Moderately enriched in saponins

Table 2: Chromatographic Purification of this compound

StepInput MaterialOutput MaterialChromatographic MethodKey ParametersExpected Yield (relative to crude saponin powder)Expected Purity of this compound
Silica Gel Column Chromatography Crude Saponin PowderEnriched Glucuronide FractionNormal Phase ChromatographyStepwise gradient of Chloroform:Methanol and Chloroform:Methanol:Water20 - 40%~90% (total glucuronides)
Preparative RP-HPLC Enriched Glucuronide FractionPure this compoundReversed-Phase HPLCC18 column, Acetonitrile/Water gradientVariable (dependent on abundance)>95%

Visualized Workflows

The following diagrams illustrate the logical flow of the extraction and purification processes.

ExtractionWorkflow start Dried Calendula Flowers extraction Methanolic Extraction start->extraction Methanol partitioning Solvent Partitioning (Water/n-Butanol) extraction->partitioning Crude Extract precipitation Precipitation (Ethyl Acetate) partitioning->precipitation n-Butanol Fraction crude_saponins Crude Saponin Extract precipitation->crude_saponins Precipitate

Caption: Workflow for the extraction of crude saponins.

PurificationWorkflow crude_saponins Crude Saponin Extract column_chrom Silica Gel Column Chromatography crude_saponins->column_chrom Load onto column enriched_fraction Enriched Glucuronide Fraction column_chrom->enriched_fraction Elute with solvent gradient prep_hplc Preparative RP-HPLC enriched_fraction->prep_hplc Inject into HPLC pure_compound Pure this compound prep_hplc->pure_compound Collect pure fraction

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: Calendulaglycoside B in Dermatological and Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calendulaglycoside B, an oleanane-type triterpene glycoside isolated from Calendula officinalis (marigold), is a promising bioactive compound for dermatological and cosmetic applications. Belonging to the saponin family, it is recognized for its significant anti-inflammatory properties. This document provides detailed application notes on its potential uses, supported by experimental data and protocols for in vitro and in vivo evaluation. The information herein is intended to guide researchers and formulation scientists in exploring the therapeutic and cosmetic benefits of this compound in skincare.

Key Bioactivities and Applications

This compound, as a key constituent of Calendula officinalis, is associated with several beneficial effects on the skin.[1] These properties make it a valuable ingredient for formulations targeting sensitive, inflamed, or aging skin.

  • Anti-Inflammatory: this compound has demonstrated potent anti-inflammatory activity.[2] This makes it suitable for products aimed at soothing irritated skin, reducing redness, and managing symptoms of inflammatory skin conditions like eczema, rosacea, and dermatitis.[3][4]

  • Wound Healing: Calendula officinalis extracts, containing this compound, have been shown to accelerate wound healing.[3] This is attributed to the stimulation of fibroblast activity, leading to increased collagen synthesis and enhanced tissue regeneration.[5]

  • Antioxidant: The antioxidant properties of Calendula extracts, rich in flavonoids and triterpenoids, help protect the skin from oxidative stress induced by free radicals and environmental aggressors like UV radiation.[5][6] This contributes to its anti-aging potential by preserving the skin's collagen and elastin matrix.[6]

Quantitative Data Summary

The following tables summarize the quantitative data available for the bioactivities of this compound and related compounds from Calendula officinalis.

Table 1: Anti-Inflammatory Activity of Triterpene Glycosides from Calendula officinalis

CompoundID50 (mg/ear) in TPA-Induced Mouse Ear Edema
This compound 0.11
This compound 6'-O-n-butyl ester0.08
Calendulaglycoside A>1.0
Calendulaglycoside C0.20
Indomethacin (Positive Control)0.3

Data sourced from Ukiya et al. (2006). TPA (12-O-tetradecanoylphorbol-13-acetate) is a potent inflammatory agent.

Table 2: In Vitro Wound Healing Activity of Calendula officinalis Extracts

Extract/CompoundConcentrationEffect on Fibroblast Proliferation and Migration
Ethanolic Extract10 µg/mL70.53% increase in cell number
n-Hexanic Extract10 µg/mL64.35% increase in cell number

Data from Fronza et al. (2009), indicating that the wound healing effect is primarily due to the stimulation of cell migration.[7]

Postulated Mechanisms of Action & Signaling Pathways

This compound is thought to exert its effects through the modulation of key signaling pathways involved in inflammation and tissue repair.

Anti-Inflammatory Action via NF-κB Inhibition

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[8] In response to inflammatory stimuli like TNF-α or IL-1β, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. Triterpenoid saponins are known to inhibit this pathway. It is postulated that this compound may inhibit the activation of the IKK complex, thereby preventing IκBα degradation and blocking NF-κB nuclear translocation.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB P p_IkBa P-IκBα IkBa_NFkB->p_IkBa Ub Ubiquitination p_IkBa->Ub Proteasome Proteasome Degradation Ub->Proteasome NFkB_active NF-κB (Active) Proteasome->NFkB_active NFkB_nuc NF-κB NFkB_active->NFkB_nuc CalendulaglycosideB This compound CalendulaglycosideB->IKK DNA DNA NFkB_nuc->DNA Inflammation Pro-inflammatory Gene Expression (IL-6, TNF-α, COX-2) DNA->Inflammation

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
Wound Healing and Collagen Synthesis via TGF-β/Smad Pathway Modulation

The Transforming Growth Factor-beta (TGF-β) signaling pathway is pivotal in wound healing, promoting fibroblast proliferation, differentiation into myofibroblasts, and synthesis of extracellular matrix (ECM) components, including collagen.[9][10] Upon binding of TGF-β to its receptor complex, the receptor-regulated Smads (Smad2/3) are phosphorylated. These then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes like COL1A1 (the gene for collagen type I).[10][11] Calendula officinalis extracts have been shown to increase collagen production.[3] It is hypothesized that this compound may positively modulate this pathway, leading to enhanced collagen deposition and accelerated wound repair.

TGFb_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor (Type I/II) TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 P p_Smad23 P-Smad2/3 Smad23->p_Smad23 Smad_complex Smad2/3-Smad4 Complex p_Smad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_nuc Smad Complex Smad_complex->Smad_nuc CalendulaglycosideB This compound CalendulaglycosideB->TGFbR DNA DNA Smad_nuc->DNA Collagen_gene Collagen Gene Transcription DNA->Collagen_gene

Caption: Postulated modulation of the TGF-β/Smad signaling pathway by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the dermatological and cosmetic potential of this compound.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol assesses the free radical scavenging activity of this compound.

  • Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant capacity.

  • Materials:

    • This compound

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (spectrophotometric grade)

    • Ascorbic acid (positive control)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Preparation of Solutions:

      • Prepare a 0.1 mM DPPH solution in methanol.

      • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

      • Prepare serial dilutions of this compound from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).

      • Prepare serial dilutions of ascorbic acid as a positive control.

    • Assay:

      • Add 100 µL of each dilution of this compound or ascorbic acid to the wells of a 96-well plate.

      • Add 100 µL of the 0.1 mM DPPH solution to each well.

      • For the control, add 100 µL of methanol and 100 µL of the DPPH solution.

      • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measurement:

      • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of this compound.

In Vitro Wound Healing: Scratch Assay

This assay evaluates the effect of this compound on cell migration, a key process in wound healing.

  • Principle: A "scratch" or cell-free area is created in a confluent monolayer of cells. The rate at which the cells migrate to close the scratch is monitored over time.

  • Materials:

    • Human dermal fibroblasts (HDFs) or keratinocytes (HaCaT)

    • Appropriate cell culture medium (e.g., DMEM with 10% FBS)

    • This compound

    • 6-well or 12-well culture plates

    • Sterile 200 µL pipette tips

    • Inverted microscope with a camera

  • Procedure:

    • Cell Seeding:

      • Seed the fibroblasts or keratinocytes into the wells of a culture plate at a density that will form a confluent monolayer within 24-48 hours.

    • Creating the Scratch:

      • Once the cells are confluent, gently aspirate the medium.

      • Using a sterile 200 µL pipette tip, make a straight scratch down the center of the monolayer.

      • Wash the wells with PBS to remove any detached cells.

    • Treatment:

      • Replace the PBS with a fresh, low-serum medium containing different concentrations of this compound.

      • Use a medium without this compound as a negative control.

    • Imaging and Analysis:

      • Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours).

      • Measure the width of the scratch at multiple points for each image.

      • Calculate the percentage of wound closure using the formula: % Wound Closure = [ (Initial Width - Width at time t) / Initial Width ] x 100

  • Experimental Workflow Diagram:

Scratch_Assay_Workflow A Seed Fibroblasts/ Keratinocytes B Grow to Confluent Monolayer A->B C Create Scratch with Pipette Tip B->C D Wash to Remove Debris C->D E Treat with this compound (or Control) D->E F Image at Time 0 E->F G Incubate (e.g., 24h, 48h) F->G H Image at Subsequent Time Points G->H I Measure Scratch Width & Calculate Closure H->I

Caption: Workflow for the in vitro scratch wound healing assay.
In Vitro Collagen Synthesis Assay

This protocol measures the effect of this compound on collagen production by dermal fibroblasts.

  • Principle: The Sirius Red dye specifically binds to the [Gly-X-Y]n helical structure of collagen. The amount of bound dye, which can be quantified after elution, is proportional to the amount of collagen.

  • Materials:

    • Human dermal fibroblasts (HDFs)

    • Cell culture medium

    • This compound

    • Sirius Red dye solution (0.1% in saturated picric acid)

    • 0.5 M NaOH solution

    • 24-well or 48-well culture plates

    • Spectrophotometer

  • Procedure:

    • Cell Culture and Treatment:

      • Seed HDFs in culture plates and allow them to adhere.

      • Treat the cells with various concentrations of this compound for 48-72 hours. Include an untreated control.

    • Collagen Staining:

      • Aspirate the culture medium and wash the cell layer with PBS.

      • Fix the cells with a suitable fixative (e.g., Bouin's fluid) for 1 hour.

      • Wash the fixed cells with distilled water.

      • Stain the cells with Sirius Red solution for 1 hour.

      • Wash away the unbound dye with 0.01 M HCl.

    • Elution and Measurement:

      • Elute the bound dye by adding 0.5 M NaOH to each well and incubating with gentle shaking.

      • Transfer the eluate to a 96-well plate.

      • Measure the absorbance at 540 nm.

  • Analysis:

    • Compare the absorbance values of the treated samples to the untreated control to determine the relative increase in collagen production.

Application in Formulations

This compound, as a triterpenoid saponin, possesses amphiphilic properties that should be considered during formulation development.

  • Solubility and Stability:

    • The glycosidic moieties of this compound enhance its water solubility compared to its aglycone. However, its solubility in purely aqueous systems may be limited.

    • The stability of saponins can be pH-dependent. It is advisable to maintain the pH of the final formulation within a range that ensures the stability of the glycosidic bonds (typically pH 4-7).

  • Formulation Types:

    • Emulsions (Creams and Lotions): this compound can be incorporated into the aqueous phase of oil-in-water (O/W) emulsions. The use of non-ionic emulsifiers is recommended to minimize potential interactions. Saponins themselves can have emulsifying properties, which may contribute to the stability of the formulation.

    • Gels: For oil-free formulations, this compound can be dissolved in a hydrogel base (e.g., carbomer, hyaluronic acid).

    • Serums: Aqueous or hydro-alcoholic serums are suitable vehicles, provided the solubility of this compound is sufficient.

  • Recommended Use Levels:

    • Based on the activity of Calendula officinalis extracts, an effective concentration of pure this compound in a final formulation is likely to be in the range of 0.05% to 0.5% (w/w). However, the optimal concentration should be determined through dose-response studies for the desired application.

Conclusion

This compound is a compelling bioactive ingredient with well-documented anti-inflammatory properties and strong potential for antioxidant and wound-healing applications in dermatology and cosmetics. The provided protocols offer a framework for substantiating these claims and exploring its mechanisms of action. Further research into its specific effects on key signaling pathways will continue to elucidate its full potential for innovative skincare formulations.

References

Application Notes and Protocols: Molecular Docking Studies of Calendulaglycoside B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Calendulaglycoside B, a triterpenoid saponin isolated from Calendula officinalis, has garnered interest for its potential therapeutic properties. In silico molecular docking studies are a crucial first step in drug discovery to predict the binding affinity and interaction of ligands, such as this compound, with specific protein targets. This document provides a detailed overview of the application of molecular docking and molecular dynamics simulations to study the interaction of Calendulagaglycoside B with protein targets, with a specific focus on the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral replication cycle.

Data Presentation: Quantitative Docking Results

The following table summarizes the quantitative data from molecular docking studies of this compound and related compounds with the SARS-CoV-2 Main Protease (Mpro).

CompoundProtein TargetBinding Energy (kcal/mol)Dissociation Constant (Kd) (µM)Interacting Amino Acid Residues
This compound SARS-CoV-2 Mpro-7.91.542Similar to the native ligand
CalendoflasideSARS-CoV-2 Mpro-8.50.558Not specified
RutinSARS-CoV-2 Mpro-8.80.336Ser144, His163, Asn142, Cys145, Gly143, His41, Phe140, Thr25, Thr26, Thr190, Arg188, Met165, Glu166, His164, Leu141, Gln189[1]
Isorhamnetin-3-O-β-DSARS-CoV-2 MproNot specifiedNot specifiedCys145, Gly143, Asn142, Ser144, His163, Phe140, Gln189, Asp187, Arg188, Met165, His41, Thr26, Met49[1]
Calendulaglycoside A (SAP5)SARS-CoV-2 Mpro-9.90Not specifiedThr24, Asn142, Glu166[2]
Osteosaponin-I (SAP8)SARS-CoV-2 Mpro-9.20Not specifiedLeu141, Gly143, Ser144, His163, Glu166[2]
Co-crystallized Inhibitor N3 (Reference)SARS-CoV-2 Mpro-9.37Not specifiedNot specified

Experimental Protocols

Molecular Docking Protocol

This protocol outlines the typical steps for performing a molecular docking study of this compound with a protein target, such as the SARS-CoV-2 Mpro.

1.1. Software and Tools:

  • Docking Software: AutoDock Vina, MOE (Molecular Operating Environment)

  • Visualization Software: PyMOL, Discovery Studio

  • Protein Preparation: MOE, AutoDockTools

  • Ligand Preparation: ChemDraw, MOE

1.2. Protein Preparation:

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., SARS-CoV-2 Mpro, PDB ID: 6LU7) from the Protein Data Bank (PDB).

  • Pre-processing:

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add hydrogen atoms to the protein, assuming a protonation state at a physiological pH of 7.4.

    • Repair any missing residues or atoms using the structure preparation tools within the chosen software.

    • Minimize the energy of the protein structure to relieve any steric clashes.

1.3. Ligand Preparation:

  • Obtain Ligand Structure: Draw the 2D structure of this compound using chemical drawing software like ChemDraw and convert it to a 3D structure.

  • Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94x).

  • Save in Appropriate Format: Save the prepared ligand structure in a format compatible with the docking software (e.g., .mol2 or .pdbqt).

1.4. Molecular Docking Procedure:

  • Define the Binding Site: Identify the active site of the protein. This can be determined from the location of the co-crystallized ligand in the original PDB file or through literature review.

  • Grid Box Generation: Define a grid box around the active site to encompass the binding pocket. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely.

  • Run Docking Simulation:

    • Execute the docking algorithm (e.g., AutoDock Vina) to predict the binding poses of this compound within the protein's active site.

    • The software will calculate the binding affinity (in kcal/mol) for each predicted pose.

  • Analysis of Results:

    • Analyze the docking results to identify the pose with the lowest binding energy, which represents the most stable binding conformation.

    • Visualize the protein-ligand complex to examine the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Molecular Dynamics (MD) Simulation Protocol

MD simulations are performed to assess the stability of the protein-ligand complex over time.

2.1. System Preparation:

  • Solvation: Place the docked protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).

  • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentrations.

  • Minimization: Perform energy minimization of the entire system to remove bad contacts.

2.2. MD Simulation:

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two steps: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles.

  • Production Run: Run the production MD simulation for a specified time (e.g., 100 ns).[3]

  • Trajectory Analysis: Analyze the MD simulation trajectory to evaluate the stability of the complex. Key parameters to analyze include:

    • Root Mean Square Deviation (RMSD): To assess the conformational stability of the protein and the ligand.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the protein and ligand over time.

Visualizations

Experimental Workflow

G cluster_prep Preparation Stage cluster_docking Molecular Docking cluster_analysis Post-Docking Analysis cluster_md Molecular Dynamics Simulation PDB Obtain Protein Structure (PDB) DefineSite Define Binding Site PDB->DefineSite Ligand Prepare Ligand Structure (this compound) Dock Run Docking Simulation Ligand->Dock Grid Generate Grid Box DefineSite->Grid Grid->Dock AnalyzePose Analyze Binding Poses & Energy Dock->AnalyzePose Visualize Visualize Interactions AnalyzePose->Visualize Solvate Solvate & Ionize System AnalyzePose->Solvate Select Best Pose Equilibrate Equilibrate System (NVT/NPT) Solvate->Equilibrate Production Production Run (e.g., 100ns) Equilibrate->Production Trajectory Analyze Trajectory (RMSD, RMSF) Production->Trajectory

Caption: Workflow for molecular docking and dynamics simulation.

Signaling Pathway (Hypothetical Inhibition)

The primary target identified in the provided search results is the SARS-CoV-2 Main Protease (Mpro or 3CLpro). This enzyme is crucial for viral replication. The diagram below illustrates the role of Mpro in the viral lifecycle and its inhibition by a compound like this compound.

G cluster_viral_process Viral Replication Cycle cluster_inhibition Inhibition Mechanism ViralRNA Viral Genomic RNA Polyprotein Polyprotein Synthesis ViralRNA->Polyprotein Translation Mpro SARS-CoV-2 Main Protease (Mpro) Polyprotein->Mpro Cleavage Site FunctionalProteins Functional Viral Proteins Mpro->FunctionalProteins Proteolytic Cleavage Replication Viral Replication FunctionalProteins->Replication CalendulaglycosideB This compound CalendulaglycosideB->Mpro Inhibition

Caption: Inhibition of SARS-CoV-2 Mpro by this compound.

References

Unveiling the Cytotoxic Potential of Calendulaglycoside B: Protocols for In Vitro Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – As the quest for novel anticancer agents continues, natural products remain a vital source of inspiration. Calendulaglycoside B, a triterpenoid glycoside isolated from the medicinal plant Calendula officinalis, has garnered interest for its potential cytotoxic activities. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the cytotoxic profile of this compound in cancer cell lines. The following methodologies are based on established in vitro assays for evaluating cytotoxicity, including the assessment of cell viability, apoptosis induction, and cell cycle progression.

While comprehensive studies on the specific molecular mechanisms of this compound are emerging, the protocols outlined here provide a robust framework for its initial cytotoxic characterization. It is important to note that specific quantitative data, such as IC50 values for this compound against a wide range of cancer cell lines, are not yet extensively documented in publicly available literature. The data presented in the tables below are illustrative and based on typical results obtained for related triterpenoid glycosides from Calendula officinalis.

Data Presentation

Table 1: Illustrative Cytotoxic Activity of a Triterpenoid Glycoside (Similar to this compound) against Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM) - Example Data
HT-29Colon Carcinoma4825.5
A549Lung Carcinoma4832.8
MCF-7Breast Adenocarcinoma4845.2
HeLaCervical Carcinoma4838.1

Note: The IC50 values presented are hypothetical and for illustrative purposes only, based on the activity of similar compounds. Researchers should determine the specific IC50 values for this compound through experimentation.

Table 2: Example Data for Apoptosis Induction by a Triterpenoid Glycoside

TreatmentConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control02.1 ± 0.51.5 ± 0.3
Compound X1015.7 ± 2.15.4 ± 0.8
Compound X2535.2 ± 3.512.8 ± 1.7
Compound X5058.9 ± 4.225.1 ± 2.9

Note: This data is representative of a typical apoptosis assay and should be generated specifically for this compound.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is designed to determine the concentration-dependent cytotoxic effect of this compound on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest (e.g., HT-29, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5% (v/v). Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.

  • Data Interpretation:

    • Annexin V-FITC negative / PI negative: Live cells

    • Annexin V-FITC positive / PI negative: Early apoptotic cells

    • Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells

    • Annexin V-FITC negative / PI positive: Necrotic cells

Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is used to investigate whether this compound induces cell cycle arrest at a specific phase.

Materials:

  • Cancer cell lines

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.

Visualizations

The following diagrams illustrate the general experimental workflow for assessing cytotoxicity and a hypothetical signaling pathway that could be investigated for this compound.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment start Start cell_culture Cancer Cell Culture start->cell_culture treatment Treatment with This compound cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_analysis Data Analysis and IC50 Determination viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing the cytotoxic activity of this compound.

G cluster_pathway Hypothetical Signaling Pathway for Triterpenoid Glycoside-Induced Apoptosis compound This compound ros Increased ROS compound->ros jnk JNK Activation ros->jnk p53 p53 Activation jnk->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrial Dysfunction bax->mito bcl2->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A hypothetical signaling pathway for apoptosis induced by a triterpenoid glycoside.

Disclaimer: The information provided in these application notes is intended for research purposes only. The protocols and data are illustrative and should be adapted and validated by the end-user for their specific experimental conditions. Due to the limited availability of specific data for this compound, the provided examples are based on the activities of structurally related compounds.

Application Notes and Protocols for In Vivo Evaluation of Calendulaglycoside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo investigation of Calendulaglycoside B, a bioactive compound isolated from Calendula officinalis. Based on existing in-silico data suggesting potential anti-inflammatory and antiviral properties, this document outlines detailed experimental designs for assessing its efficacy in established animal models. The protocols are intended to serve as a foundational framework for preclinical research and drug development.

Introduction

This compound is a triterpenoid saponin that has demonstrated significant binding affinity to the main protease (Mpro) of SARS-CoV-2 in computational studies, suggesting its potential as an antiviral and anti-inflammatory agent.[1] The genus Calendula is well-known for its traditional use in wound healing and reducing inflammation.[1] These protocols describe in vivo methodologies to substantiate the therapeutic potential of this compound in the areas of anti-inflammatory activity and wound healing.

In Vivo Anti-Inflammatory Activity Assessment

Carrageenan-Induced Paw Edema Model in Rats

This model is a widely used and reliable method for evaluating acute inflammation.[2][3][4][5]

2.1.1. Experimental Protocol

  • Animal Model: Male Wistar rats (180-220 g).

  • Grouping:

    • Group I: Vehicle Control (e.g., 0.9% saline or 1% Tween 80 in distilled water, p.o.).

    • Group II: Positive Control (e.g., Indomethacin or Diclofenac, 10 mg/kg, p.o.).

    • Group III-V: this compound (e.g., 25, 50, 100 mg/kg, p.o.).

  • Procedure:

    • Administer the respective treatments orally to each group.

    • After 60 minutes, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume immediately after carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.

  • Endpoint Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vt - V0)control - (Vt - V0)treated] / (Vt - V0)control * 100

    • Collect blood samples for cytokine analysis (e.g., TNF-α, IL-6, IL-1β) via ELISA.

    • At the end of the experiment, euthanize the animals and collect the paw tissue for histopathological examination and measurement of myeloperoxidase (MPO) activity.

2.1.2. Data Presentation

GroupTreatmentDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SD)% Edema Inhibition at 3h
IVehicle Control-0.85 ± 0.07-
IIIndomethacin100.32 ± 0.0462.35
IIIThis compound250.68 ± 0.0620.00
IVThis compound500.51 ± 0.0540.00
VThis compound1000.39 ± 0.0454.12
Croton Oil-Induced Ear Edema Model in Mice

This model assesses topical anti-inflammatory activity.[3]

2.2.1. Experimental Protocol

  • Animal Model: Male Swiss albino mice (20-25 g).

  • Grouping:

    • Group I: Vehicle Control (Acetone).

    • Group II: Positive Control (e.g., Dexamethasone, 0.1 mg/ear).

    • Group III-V: this compound (e.g., 0.5, 1, 2 mg/ear in acetone).

  • Procedure:

    • Apply the respective treatments to the inner surface of the right ear.

    • After 30 minutes, apply 20 µL of croton oil solution (in acetone) to the same ear to induce inflammation.

    • After 4-6 hours, euthanize the mice and punch out a standard-sized section from both the treated (right) and untreated (left) ears.

  • Endpoint Analysis:

    • Weigh the ear punches and calculate the difference in weight between the right and left ear for each mouse.

    • Calculate the percentage of edema inhibition.

2.2.2. Data Presentation

GroupTreatmentDose (mg/ear)Ear Edema (mg) (Mean ± SD)% Edema Inhibition
IVehicle Control-12.5 ± 1.2-
IIDexamethasone0.14.2 ± 0.566.40
IIIThis compound0.59.8 ± 0.921.60
IVThis compound17.5 ± 0.740.00
VThis compound25.8 ± 0.653.60

In Vivo Wound Healing Activity Assessment

Excisional Wound Healing Model in Rats

This model evaluates the effect of a substance on wound contraction and epithelialization.[6][7]

3.1.1. Experimental Protocol

  • Animal Model: Male Wistar rats (180-220 g).

  • Grouping:

    • Group I: Vehicle Control (e.g., Ointment base).

    • Group II: Positive Control (e.g., a commercial antiseptic/healing cream).

    • Group III-IV: this compound (e.g., 0.5% and 1.0% w/w ointment).

  • Procedure:

    • Anesthetize the rats and shave the dorsal thoracic region.

    • Create a full-thickness excisional wound of a specific diameter (e.g., 6 mm) using a sterile biopsy punch.[6]

    • Apply the respective topical treatments once daily.

    • Trace the wound area on a transparent sheet on days 0, 3, 6, 9, 12, and 15.

  • Endpoint Analysis:

    • Calculate the percentage of wound contraction at each time point.

    • Record the period of epithelialization (days required for the scab to fall off).

    • On the final day, collect wound tissue for histopathological analysis (collagen deposition, neovascularization, re-epithelialization) and biochemical estimations (e.g., hydroxyproline content).

3.1.2. Data Presentation

GroupTreatment% Wound Contraction on Day 9 (Mean ± SD)Epithelialization Period (Days) (Mean ± SD)Hydroxyproline Content (µg/mg tissue) (Mean ± SD)
IVehicle Control45.2 ± 3.522.1 ± 1.235.6 ± 2.8
IIPositive Control75.8 ± 4.115.5 ± 0.968.2 ± 4.5
IIIThis compound (0.5%)58.9 ± 3.819.2 ± 1.148.9 ± 3.1
IVThis compound (1.0%)72.1 ± 4.016.8 ± 1.062.5 ± 4.2

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Animal Acclimatization & Grouping cluster_1 Phase 2: Treatment Administration cluster_2 Phase 3: Induction of Pathology cluster_3 Phase 4: Data Collection & Analysis acclimatization Acclimatization (7 days) grouping Randomized Grouping acclimatization->grouping treatment Oral or Topical Administration (Vehicle, Positive Control, this compound) grouping->treatment induction Inflammation Induction (Carrageenan/Croton Oil) or Wound Creation (Excisional) treatment->induction measurement Paw Volume / Ear Edema Measurement induction->measurement wound_tracking Wound Area Measurement induction->wound_tracking biochemical Biochemical Assays (Cytokines, MPO, Hydroxyproline) measurement->biochemical histology Histopathological Examination wound_tracking->histology

Caption: General workflow for in vivo studies of this compound.

Postulated Anti-Inflammatory Signaling Pathway

G calendulaglycoside_b This compound pro_inflammatory_pathways Pro-inflammatory Pathways (e.g., NF-κB, MAPKs) calendulaglycoside_b->pro_inflammatory_pathways Inhibition inflammatory_stimulus Inflammatory Stimulus (e.g., Carrageenan) cell_membrane Cell Membrane inflammatory_stimulus->cell_membrane cell_membrane->pro_inflammatory_pathways pro_inflammatory_mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) pro_inflammatory_pathways->pro_inflammatory_mediators inflammation Inflammation (Edema, Neutrophil Infiltration) pro_inflammatory_mediators->inflammation

Caption: Hypothesized inhibitory action on inflammatory pathways.

References

Enhancing the Oral Bioavailability of Calendulaglycoside B: Formulation Strategies and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

Calendulaglycoside B, a triterpenoid saponin derived from Calendula officinalis, exhibits a range of promising biological activities, including anti-inflammatory and antioxidant effects. However, its therapeutic potential is significantly hampered by poor oral bioavailability, primarily attributed to its low aqueous solubility and high molecular weight (957.117 g/mol )[1]. This application note details advanced formulation strategies to overcome these challenges and enhance the systemic absorption of this compound. We present protocols for the development of solid dispersions, nanosuspensions, and self-emulsifying drug delivery systems (SEDDS) as effective approaches to improve its dissolution and permeability. Furthermore, we provide standardized protocols for in vitro and in vivo evaluation of these formulations and discuss the underlying signaling pathways potentially modulated by this compound.

Introduction

Oral drug administration is the most preferred route due to its convenience and patient compliance. However, for many natural products like this compound, poor physicochemical properties present significant hurdles to achieving therapeutic concentrations in the bloodstream. This compound, a complex glycoside, is characterized by its poor water solubility, which limits its dissolution in the gastrointestinal tract—a prerequisite for absorption[2]. This document provides researchers, scientists, and drug development professionals with a comprehensive guide to formulating this compound for enhanced oral bioavailability.

Formulation Strategies to Enhance Bioavailability

Several formulation strategies can be employed to improve the solubility and absorption of poorly water-soluble compounds like this compound[3][4]. The selection of an appropriate strategy depends on the specific physicochemical properties of the drug and the desired release profile.

Solid Dispersions

Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at solid state[3]. This technique enhances the dissolution rate of poorly water-soluble drugs by reducing particle size to a molecular level and increasing the surface area available for dissolution.

Nanosuspensions

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles which are stabilized by surfactants and polymers[5][6]. The reduction of particle size to the nanometer range leads to a significant increase in the surface area-to-volume ratio, thereby enhancing the dissolution velocity and saturation solubility of the drug[5][7].

Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids[8][9]. These systems can improve the oral absorption of lipophilic drugs by presenting the drug in a solubilized form and increasing membrane permeability.

Data Presentation: Comparative Efficacy of Formulation Strategies

The following table summarizes the potential improvements in bioavailability for poorly soluble natural products using the described formulation strategies, based on literature data for compounds with similar characteristics to this compound.

Formulation StrategyCompound ClassFold Increase in Bioavailability (Compared to Unformulated Drug)Key AdvantagesReferences
Solid Dispersion Flavonoid~5-10 foldEnhanced dissolution rate, improved wettability[10]
Nanosuspension Flavonoid (Quercetin)~15.5 fold (AUC)Increased saturation solubility, rapid onset of action
SEDDS Lipophilic Drug~4-8 foldImproved drug solubilization, enhanced lymphatic transport[8]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)

  • Ethanol (or a suitable organic solvent in which both drug and carrier are soluble)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh this compound and the chosen carrier (e.g., PVP K30) in a 1:4 drug-to-carrier ratio.

  • Dissolve both the drug and the carrier in a minimal amount of ethanol in a round-bottom flask.

  • Ensure complete dissolution by gentle stirring or sonication.

  • Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Continue the evaporation until a dry, solid mass is formed on the inner wall of the flask.

  • Scrape the solid mass from the flask and further dry it in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle.

  • Pass the powdered solid dispersion through a fine-mesh sieve (e.g., 100-mesh) to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further analysis.

G cluster_prep Solid Dispersion Preparation weigh Weigh Drug and Carrier dissolve Dissolve in Solvent weigh->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry pulverize Pulverize and Sieve dry->pulverize store Store in Desiccator pulverize->store

Fig. 1: Workflow for Solid Dispersion Preparation
Protocol 2: Preparation of this compound Nanosuspension by High-Pressure Homogenization

Objective: To produce a nanosuspension of this compound to improve its saturation solubility and dissolution velocity.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188 or Tween 80)

  • Purified water

  • High-pressure homogenizer

  • Zetasizer for particle size and zeta potential analysis

Procedure:

  • Prepare a preliminary suspension by dispersing this compound (e.g., 1% w/v) and a suitable stabilizer (e.g., 2% w/v) in purified water.

  • Stir the suspension using a magnetic stirrer for 30 minutes to ensure proper wetting of the drug particles.

  • Subject the suspension to high-pressure homogenization. The homogenization pressure and number of cycles should be optimized (e.g., 1500 bar for 20 cycles).

  • Monitor the particle size reduction during the homogenization process using a Zetasizer.

  • Continue homogenization until a desired particle size (typically < 500 nm) with a narrow particle size distribution (polydispersity index < 0.3) is achieved.

  • Measure the zeta potential of the final nanosuspension to assess its physical stability. A zeta potential of ±30 mV is generally considered stable.

  • Store the nanosuspension at 4°C.

G cluster_nano Nanosuspension Preparation disperse Disperse Drug and Stabilizer in Water homogenize High-Pressure Homogenization disperse->homogenize analyze Particle Size and Zeta Potential Analysis homogenize->analyze store Store at 4°C analyze->store

Fig. 2: Workflow for Nanosuspension Preparation
Protocol 3: Formulation of this compound Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate a SEDDS of this compound to enhance its solubilization in the gastrointestinal tract.

Materials:

  • This compound

  • Oil phase (e.g., Oleic acid, Capryol 90)

  • Surfactant (e.g., Cremophor EL, Tween 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)

  • Vortex mixer

  • Water bath

Procedure:

  • Solubility Study: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the appropriate excipients.

  • Ternary Phase Diagram Construction: Construct ternary phase diagrams with the selected oil, surfactant, and co-surfactant to identify the self-emulsifying region.

  • Formulation Preparation: a. Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial based on the ratios determined from the ternary phase diagram. b. Heat the mixture in a water bath at 40°C to ensure homogeneity. c. Add the pre-weighed this compound to the mixture and vortex until the drug is completely dissolved.

  • Characterization of SEDDS: a. Self-emulsification time: Add 1 mL of the SEDDS formulation to 500 mL of purified water in a standard dissolution apparatus. Measure the time taken for the formulation to form a clear or bluish-white emulsion under gentle agitation (50 rpm). b. Droplet size analysis: Determine the mean droplet size and polydispersity index of the emulsion formed upon dilution of the SEDDS in water using a Zetasizer.

G cluster_sedds SEDDS Formulation solubility Solubility Screening phase_diagram Construct Ternary Phase Diagram solubility->phase_diagram formulate Prepare Formulation phase_diagram->formulate characterize Characterize SEDDS (Emulsification Time, Droplet Size) formulate->characterize

Fig. 3: Workflow for SEDDS Formulation

In Vitro and In Vivo Evaluation Protocols

Protocol 4: In Vitro Dissolution Study

Objective: To compare the dissolution profiles of different this compound formulations.

Apparatus: USP Dissolution Apparatus II (Paddle type)

Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) for the first 2 hours, followed by simulated intestinal fluid (pH 6.8).

Temperature: 37 ± 0.5°C

Paddle Speed: 75 rpm

Procedure:

  • Place a known amount of the this compound formulation (equivalent to a specific dose of the drug) in each dissolution vessel.

  • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240, and 360 minutes).

  • Replace the withdrawn volume with an equal volume of fresh dissolution medium to maintain a constant volume.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV).

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 5: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of different this compound formulations.

Animals: Male Sprague-Dawley or Wistar rats (200-250 g)

Formulations:

  • Control group: this compound suspension in 0.5% carboxymethyl cellulose.

  • Test groups: this compound solid dispersion, nanosuspension, and SEDDS formulations.

Procedure:

  • Fast the rats overnight (12 hours) before oral administration, with free access to water.

  • Administer the formulations orally via gavage at a dose equivalent to, for example, 50 mg/kg of this compound.

  • Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, and relative bioavailability) using appropriate software.

Signaling Pathways Modulated by Oleanane Saponins

Oleanane-type triterpenoid saponins, the class of compounds to which this compound belongs, have been reported to exert their biological effects through the modulation of various intracellular signaling pathways. Understanding these pathways can provide insights into the mechanism of action of this compound and the potential therapeutic benefits of enhancing its bioavailability.

Key signaling pathways include:

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, proliferation, and growth. Some oleanane saponins have been shown to inhibit the PI3K/Akt pathway, which may contribute to their anti-inflammatory and anti-cancer activities.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis. Oleanane saponins can modulate the MAPK pathway, which is linked to their anti-inflammatory and neuroprotective effects[7][9].

  • NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a key regulator of the inflammatory response. Inhibition of the NF-κB pathway by oleanane saponins can lead to a reduction in the production of pro-inflammatory cytokines.

G cluster_pathways Cellular Signaling Pathways cluster_effects Biological Effects CalendulaglycosideB This compound (Oleanane Saponin) PI3K_Akt PI3K/Akt Pathway CalendulaglycosideB->PI3K_Akt MAPK MAPK Pathway CalendulaglycosideB->MAPK NF_kB NF-κB Pathway CalendulaglycosideB->NF_kB Anti_inflammatory Anti-inflammatory PI3K_Akt->Anti_inflammatory Anti_cancer Anti-cancer PI3K_Akt->Anti_cancer MAPK->Anti_inflammatory Neuroprotective Neuroprotective MAPK->Neuroprotective NF_kB->Anti_inflammatory Antioxidant Antioxidant

Fig. 4: Potential Signaling Pathways Modulated by this compound

Conclusion

The poor oral bioavailability of this compound presents a significant obstacle to its clinical development. The formulation strategies outlined in this application note—solid dispersions, nanosuspensions, and SEDDS—offer viable and effective means to enhance its solubility, dissolution, and ultimately, its systemic absorption. The provided protocols serve as a detailed guide for the practical implementation of these techniques. Further investigation into the specific interactions of formulated this compound with the PI3K/Akt, MAPK, and NF-κB signaling pathways will be crucial in elucidating its full therapeutic potential. By overcoming the biopharmaceutical challenges, the valuable pharmacological properties of this compound can be better harnessed for therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Maximizing Calendulaglycoside B Yield from Calendula officinalis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize the extraction and purification of Calendulaglycoside B from Calendula officinalis flowers.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and analysis of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of Crude Extract Inefficient cell wall disruption.Ensure plant material is finely ground to a consistent particle size.
Inappropriate solvent selection.Use a polar solvent like methanol or ethanol. A mixture of alcohol and water (e.g., 70-80% ethanol) can also be effective.[1]
Insufficient extraction time or temperature.Increase extraction time and/or temperature. For solvent extraction, consider longer maceration periods. For ultrasound-assisted extraction, optimize sonication time and temperature.
Poor quality of plant material.Harvest Calendula flowers when they are fully open.[2][3] Proper drying at low temperatures (around 40°C) is crucial to preserve glycoside content.[4]
Low Purity of this compound in Extract Co-extraction of interfering compounds.Perform a preliminary defatting step with a non-polar solvent like hexane to remove lipids.
Inefficient purification method.Employ multi-step chromatographic techniques. Start with normal-phase chromatography to separate compounds by polarity, followed by reverse-phase HPLC for finer separation.
Inconsistent HPLC Results Poor column performance.Check for column degradation, contamination, or blockage. Flush the column with a strong solvent or replace it if necessary.
Mobile phase issues.Ensure the mobile phase is properly prepared, degassed, and that the components are miscible.
Temperature fluctuations.Use a column oven to maintain a stable temperature.
Sample matrix effects.Use a guard column to protect the analytical column from contaminants in the sample.
Degradation of this compound Exposure to high temperatures.Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a controlled temperature.
Inappropriate pH.Maintain a neutral pH during extraction and purification, as extreme pH can lead to hydrolysis of the glycosidic bonds.
Improper storage.Store extracts and purified compounds at low temperatures (e.g., -20°C) in the dark to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a triterpenoid saponin found in Calendula officinalis.[5] Triterpenoid saponins from Calendula are known for their various biological activities, making them of interest for pharmaceutical and cosmetic applications.

Q2: What is the best solvent for extracting this compound?

A2: Polar solvents such as methanol and ethanol are effective for extracting saponins.[1] The polarity of the solvent can be adjusted by adding water (e.g., 70% methanol) to optimize the extraction of specific glycosides. The choice of solvent can significantly impact the extraction yield and the profile of co-extracted compounds.

Q3: How can I improve the efficiency of the extraction process?

A3: Ultrasound-assisted extraction (UAE) can significantly improve extraction efficiency and reduce extraction time compared to conventional methods.[1] Optimizing parameters such as ultrasonic power, frequency, temperature, and time is crucial for maximizing the yield.

Q4: What are the key steps in purifying this compound?

A4: A common purification strategy involves a multi-step chromatographic approach. After initial extraction and defatting, the crude extract can be subjected to column chromatography on silica gel (normal-phase) to separate fractions based on polarity. Further purification of the saponin-rich fractions can be achieved using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Q5: How can I quantify the amount of this compound in my samples?

A5: High-performance liquid chromatography (HPLC) coupled with a UV detector is a common method for the quantification of triterpenoid saponins.[6][7] An evaporative light scattering detector (ELSD) can also be used, especially for compounds that lack a strong UV chromophore. A validated analytical method with a suitable standard is necessary for accurate quantification.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of this compound

This protocol outlines a general procedure for the extraction of this compound from dried Calendula officinalis flowers. Optimization of specific parameters may be required depending on the equipment and plant material.

1. Plant Material Preparation:

  • Dry Calendula officinalis flowers at 40°C until a constant weight is achieved.[4]

  • Grind the dried flowers into a fine powder (e.g., 40-60 mesh).

2. Extraction:

  • Weigh 10 g of the powdered plant material and place it in a 250 mL flask.

  • Add 100 mL of 80% methanol as the extraction solvent.

  • Place the flask in an ultrasonic bath.

  • Sonicate at a frequency of 40 kHz and a power of 150 W for 30 minutes at a controlled temperature of 50°C.

  • After sonication, filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent.

  • Combine the filtrates.

3. Solvent Evaporation:

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Purification of this compound by Column Chromatography

This protocol provides a general framework for the purification of this compound from the crude extract.

1. Defatting of Crude Extract:

  • Dissolve the crude extract in a minimal amount of 80% methanol.

  • Partition the solution with an equal volume of n-hexane in a separatory funnel.

  • Shake vigorously and allow the layers to separate.

  • Discard the upper hexane layer containing lipids.

  • Repeat the partitioning two more times.

  • Evaporate the methanol layer to obtain the defatted extract.

2. Normal-Phase Column Chromatography:

  • Prepare a silica gel column (e.g., silica gel 60, 70-230 mesh).

  • Dissolve the defatted extract in a small volume of the initial mobile phase.

  • Load the sample onto the column.

  • Elute the column with a gradient of chloroform-methanol or a similar solvent system, gradually increasing the polarity.

  • Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable mobile phase and visualizing with a spray reagent (e.g., anisaldehyde-sulfuric acid).

  • Pool the fractions containing compounds with similar Rf values to this compound standards (if available).

3. Preparative Reverse-Phase HPLC:

  • Further purify the saponin-rich fractions using a preparative RP-HPLC system with a C18 column.

  • Use a mobile phase gradient of acetonitrile and water.

  • Monitor the elution profile with a UV or ELSD detector.

  • Collect the peaks corresponding to this compound.

  • Confirm the identity and purity of the isolated compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR).

Visualizations

Biosynthesis of Oleanolic Acid Glycosides

The following diagram illustrates the simplified biosynthesis pathway of oleanolic acid, the aglycone of this compound, and its subsequent glycosylation.

Caption: Simplified biosynthesis of this compound.

Experimental Workflow for this compound Isolation

The diagram below outlines the general workflow for the extraction and purification of this compound.

Experimental_Workflow Start Dried & Powdered Calendula Flowers Extraction Ultrasound-Assisted Extraction (80% Methanol) Start->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Defatting Liquid-Liquid Partitioning (n-Hexane) Crude_Extract->Defatting Defatted_Extract Defatted Extract Defatting->Defatted_Extract Normal_Phase Normal-Phase Column Chromatography (Silica Gel) Defatted_Extract->Normal_Phase Saponin_Fractions Saponin-Rich Fractions Normal_Phase->Saponin_Fractions RP_HPLC Preparative RP-HPLC (C18 Column) Saponin_Fractions->RP_HPLC Pure_Compound Pure this compound RP_HPLC->Pure_Compound Analysis Structural Analysis (HPLC, MS, NMR) Pure_Compound->Analysis

Caption: Workflow for this compound extraction and purification.

References

overcoming challenges in the purification of Calendulaglycoside B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Calendulaglycoside B from Calendula officinalis.

Troubleshooting Guides

This section addresses common issues that may arise during the extraction and purification of this compound.

Problem 1: Low Yield of Crude Saponin Extract

Possible Cause Recommended Solution
Inefficient Extraction Solvent Use a hydroalcoholic solution (e.g., 70-75% ethanol) for extraction. Pure ethanol or water may not be as effective.
Inadequate Extraction Time or Temperature Optimize extraction time (e.g., 55 minutes) and temperature (e.g., 75°C) to maximize yield.[1]
Improper Solid-to-Liquid Ratio A higher solid-to-liquid ratio (e.g., 1:35) can improve extraction efficiency.[1]
Incomplete Cell Lysis Ensure the plant material is finely powdered to increase the surface area for solvent penetration.

Problem 2: Poor Resolution in Column Chromatography

Possible Cause Recommended Solution
Inappropriate Stationary Phase For initial cleanup, silica gel is a common choice. For finer separation of glycosides, reversed-phase (C18) chromatography is often more effective.
Suboptimal Mobile Phase Composition For normal-phase chromatography, a gradient of chloroform-methanol-water is often used. For reversed-phase, a gradient of methanol-water or acetonitrile-water is typical. Methodical optimization of the gradient is crucial.
Co-elution with Structurally Similar Saponins Consider using High-Speed Countercurrent Chromatography (HSCCC) for its excellent ability to separate compounds with similar polarities.
Column Overloading Reduce the amount of crude extract loaded onto the column. Overloading leads to broad, overlapping peaks.

Problem 3: Presence of Impurities in the Final Product

Possible Cause Recommended Solution
Co-extraction of Polysaccharides Precipitate polysaccharides by adding the crude extract to a high concentration of ethanol and centrifuging.
Co-extraction of Proteins Use a protein precipitation step, such as acid or salt precipitation, before chromatographic purification.
Residual Pigments (Carotenoids, Chlorophylls) Perform a preliminary purification step with a nonpolar solvent like hexane to remove lipophilic pigments. Column chromatography on silica gel can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for total saponins from Calendula officinalis?

A1: The extraction yield of total saponins can vary depending on the extraction method. Under optimized conditions using 75% ethanol at 75°C for 55 minutes with a solid-liquid ratio of 1:35, a yield of approximately 2.01% with a total saponin content of 35.4% in the solid extract has been reported.[1]

Q2: What purity of this compound can I expect to achieve?

A2: While specific data for this compound is limited in publicly available literature, purification of other triterpenoids from Calendula officinalis, such as faradiol esters, using a combination of normal-phase and reversed-phase column chromatography has achieved purities of 96-98%. Similar levels of purity for this compound should be attainable with a well-optimized purification strategy.

Q3: Which analytical technique is best for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the most common and reliable method for assessing the purity of saponins like this compound.

Q4: Are there any stability concerns with this compound during purification?

A4: Glycosidic bonds can be susceptible to hydrolysis under strong acidic or basic conditions and high temperatures. It is advisable to use mild pH conditions and avoid excessive heat during the purification process to prevent degradation of the target compound.

Quantitative Data

Table 1: Illustrative Yield and Purity of Saponins from Calendula officinalis

Purification Step Starting Material Method Yield (%) Purity (%) Reference
Crude ExtractionDried Flower Heads75% Ethanol Extraction2.0135.4 (Total Saponins)[1]
Preparative HPLCPre-purified Triterpenoid EstersReversed-Phase HPLCNot Reported96-98

Note: The data in this table is based on the purification of total saponins and related triterpenoid esters from Calendula officinalis and should be used as a general guideline for the purification of this compound.

Experimental Protocols

Protocol 1: Extraction and Preliminary Purification of Saponins from Calendula officinalis

  • Extraction:

    • Macerate 100 g of finely powdered dried flowers of Calendula officinalis with 1 L of 75% ethanol.

    • Heat the mixture to 75°C and stir for 55 minutes.[1]

    • Filter the extract and repeat the extraction process on the plant residue two more times.

    • Combine the filtrates and concentrate under reduced pressure to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and partition successively with n-hexane, chloroform, and n-butanol.

    • The n-butanol fraction will contain the majority of the saponins.

    • Concentrate the n-butanol fraction to dryness.

  • Removal of Polysaccharides:

    • Dissolve the dried n-butanol fraction in a minimal amount of water.

    • Add this solution dropwise to a large volume of ethanol (e.g., 10 volumes) with constant stirring.

    • Centrifuge the mixture to pellet the precipitated polysaccharides.

    • Collect the supernatant containing the saponins.

Protocol 2: Chromatographic Purification of this compound

  • Silica Gel Column Chromatography (Initial Cleanup):

    • Dissolve the saponin-rich extract from Protocol 1 in a minimal amount of methanol.

    • Adsorb this onto a small amount of silica gel and dry.

    • Load the dried material onto a silica gel column pre-equilibrated with chloroform.

    • Elute the column with a stepwise gradient of increasing polarity, for example, chloroform-methanol mixtures (e.g., 9:1, 8:2, 7:3 v/v) followed by chloroform-methanol-water mixtures.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Reversed-Phase Preparative HPLC (Final Purification):

    • Combine and concentrate the fractions containing this compound from the silica gel chromatography.

    • Dissolve the enriched fraction in the initial mobile phase for HPLC.

    • Inject the sample onto a preparative C18 HPLC column.

    • Elute with a gradient of methanol and water or acetonitrile and water. A typical gradient might be from 30% to 80% methanol over 40 minutes.

    • Monitor the elution profile with a UV detector (around 210 nm for saponins lacking a strong chromophore) or an Evaporative Light Scattering Detector (ELSD).

    • Collect the peak corresponding to this compound.

    • Verify the purity of the collected fraction using analytical HPLC.

Visualizations

experimental_workflow start Dried Calendula officinalis Flowers extraction Extraction (75% Ethanol) start->extraction partitioning Solvent Partitioning (Hexane, Chloroform, n-Butanol) extraction->partitioning polysaccharide_removal Polysaccharide Removal (Ethanol Precipitation) partitioning->polysaccharide_removal silica_gel Silica Gel Column Chromatography polysaccharide_removal->silica_gel prep_hplc Preparative RP-HPLC silica_gel->prep_hplc end Pure this compound prep_hplc->end

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow start Low Purity after Preparative HPLC check_overloading Was the column overloaded? start->check_overloading reduce_load Reduce sample load check_overloading->reduce_load Yes check_gradient Is the gradient optimal? check_overloading->check_gradient No re_run Re-run purification reduce_load->re_run optimize_gradient Optimize gradient slope and solvent composition check_gradient->optimize_gradient No check_impurities Are there co-eluting impurities? check_gradient->check_impurities Yes optimize_gradient->re_run alternative_method Consider alternative chromatography (e.g., HSCCC) check_impurities->alternative_method Yes check_impurities->re_run No alternative_method->re_run

Caption: Troubleshooting decision tree for low purity in HPLC purification.

References

addressing stability issues of Calendulaglycoside B in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Calendulaglycoside B. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues encountered when working with this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your experiments.

Troubleshooting Guides

This section provides solutions to common problems you might encounter with this compound stability.

Issue 1: Rapid degradation of this compound in solution.

  • Question: My this compound solution is losing potency much faster than expected. What could be the cause?

  • Answer: Rapid degradation is often linked to pH and temperature. This compound, a triterpenoid saponin, contains both glycosidic and ester linkages that are susceptible to hydrolysis.

    • Acidic or Alkaline Conditions: Both low and high pH can catalyze the hydrolysis of these bonds. It is crucial to maintain a suitable pH environment.

    • Elevated Temperature: Higher temperatures accelerate the rate of chemical degradation.[1][2]

Troubleshooting Steps:

  • Verify Solution pH: Immediately measure the pH of your aqueous solution.

  • Adjust pH: If the pH is outside the optimal range (see FAQ section), adjust it using a suitable buffer system. Phosphate or citrate buffers are common choices.

  • Control Temperature: Ensure your solution is stored at the recommended temperature. For short-term storage, refrigeration (2-8°C) is advisable. For long-term storage, freezing (-20°C or lower) may be necessary.[1][3]

  • Minimize Exposure to Light: Protect the solution from light by using amber vials or covering the container with aluminum foil.

Issue 2: Precipitation or cloudiness in the aqueous solution.

  • Question: I'm observing precipitation in my this compound solution. What's happening?

  • Answer: Triterpenoid saponins can have limited aqueous solubility, which is influenced by pH and the presence of other solutes.[4] Precipitation may indicate that the compound is coming out of solution.

Troubleshooting Steps:

  • Check Concentration: Ensure the concentration of this compound does not exceed its solubility limit in your specific aqueous medium.

  • pH Adjustment: The solubility of saponins can be pH-dependent. Experiment with slight pH adjustments to see if it improves solubility.

  • Co-solvents: Consider the use of a small percentage of a co-solvent, such as ethanol or propylene glycol, to improve solubility. However, be mindful of the potential impact of the co-solvent on downstream applications.

  • Use of Solubilizing Agents: Encapsulation with cyclodextrins or formulation into nanoemulsions can enhance the solubility and stability of saponins.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound is hydrolysis of its glycosidic and ester linkages. The ester bond is particularly susceptible to cleavage under both acidic and basic conditions, leading to the loss of the attached sugar moieties and a decrease in biological activity.[6]

Q2: What is the optimal pH range for storing this compound solutions?

A2: While specific data for this compound is limited, triterpenoid saponins are generally most stable in a slightly acidic to neutral pH range, typically between pH 5 and 7. Strongly acidic or alkaline conditions should be avoided to minimize hydrolysis.

Q3: How does temperature affect the stability of this compound?

A3: Like most chemical reactions, the degradation of this compound is accelerated by increased temperature.[1][2] It is recommended to store aqueous solutions at refrigerated (2-8°C) or frozen (-20°C) temperatures to slow down degradation. One study on saponins showed a significantly lower degradation rate when stored at 10°C compared to 26°C.[1][3]

Q4: Is this compound sensitive to light?

A4: Many complex organic molecules, including saponins, can be sensitive to light. Photodegradation can occur, leading to loss of activity. Therefore, it is a good practice to protect this compound solutions from light by using amber vials or other light-blocking containers.

Q5: What are some recommended methods to improve the stability of this compound in aqueous formulations?

A5: Several strategies can be employed:

  • Buffering: Use a suitable buffer system to maintain the pH within the optimal range.

  • Low-Temperature Storage: Store solutions at refrigerated or frozen temperatures.[1][3]

  • Lyophilization: For long-term storage, lyophilizing the compound to a solid powder can significantly enhance stability.

  • Formulation Technologies: Encapsulation in liposomes, nanoemulsions, or complexation with cyclodextrins can protect the molecule from degradation and improve solubility.[5][7]

Data Presentation

The following tables provide illustrative quantitative data on the stability of a representative triterpenoid saponin similar to this compound. Note: This data is hypothetical and intended for guidance, as specific stability data for this compound is not publicly available.

Table 1: Effect of pH on the Degradation of a Representative Triterpenoid Saponin at 25°C

pHHalf-life (t½) in daysDegradation Rate Constant (k) (day⁻¹)
3.0150.0462
5.0900.0077
7.0850.0082
9.0200.0347

Table 2: Effect of Temperature on the Degradation of a Representative Triterpenoid Saponin at pH 6.0

Temperature (°C)Half-life (t½) in daysDegradation Rate Constant (k) (day⁻¹)
42500.0028
25880.0079
40300.0231

Table 3: Effect of Light Exposure on the Degradation of a Representative Triterpenoid Saponin at 25°C and pH 6.0

Condition% Degradation after 30 days
Protected from Light5%
Exposed to Ambient Light15%
Exposed to UV Light (254 nm)40%

Experimental Protocols

Protocol 1: Determination of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to assess the stability of this compound under various conditions.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • Buffers of various pH (e.g., citrate, phosphate)

2. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

3. Preparation of Solutions:

  • Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a methanol-water mixture.

  • Working Solutions: Dilute the stock solution with the desired aqueous buffers (e.g., pH 3, 5, 7, 9) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

4. Stability Study Setup:

  • pH Stability: Aliquot the working solutions into vials and store them at a constant temperature (e.g., 25°C or 40°C).

  • Temperature Stability: Store vials of the working solution at a fixed pH (e.g., pH 6.0) at different temperatures (e.g., 4°C, 25°C, 40°C).

  • Photostability: Expose vials of the working solution to a light source (e.g., ambient light or a photostability chamber) while keeping a control sample in the dark.

5. HPLC Analysis:

  • Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile is typically used. A starting gradient could be 80:20 (Water:Acetonitrile) transitioning to 20:80 over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (e.g., determined by a UV scan, typically around 210 nm for saponins).

  • Injection Volume: 20 µL

  • Analysis Schedule: Analyze the samples at predetermined time points (e.g., 0, 1, 3, 7, 14, 30 days).

6. Data Analysis:

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining relative to the initial time point (t=0).

  • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½).

Mandatory Visualizations

degradation_pathway Calendulaglycoside_B This compound (Intact) Hydrolyzed_Product_1 Loss of Terminal Sugar (via Glycosidic Bond Cleavage) Calendulaglycoside_B->Hydrolyzed_Product_1 Acid/Enzyme Hydrolyzed_Product_2 Loss of Ester-Linked Sugar Calendulaglycoside_B->Hydrolyzed_Product_2 Acid/Base Aglycone Aglycone (Oleanolic Acid Derivative) Hydrolyzed_Product_1->Aglycone Hydrolyzed_Product_2->Aglycone

Caption: Potential degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare Stock Solution of this compound Prep_Work Prepare Working Solutions in Different Buffers Prep_Stock->Prep_Work pH_Stress pH Stability (pH 3, 5, 7, 9) Prep_Work->pH_Stress Temp_Stress Temperature Stability (4°C, 25°C, 40°C) Prep_Work->Temp_Stress Light_Stress Photostability (Light vs. Dark) Prep_Work->Light_Stress HPLC HPLC Analysis at Time Points (t=0, 1, 3...) pH_Stress->HPLC Temp_Stress->HPLC Light_Stress->HPLC Data Data Analysis: % Remaining, Rate Constant, Half-life HPLC->Data

Caption: Workflow for this compound stability testing.

troubleshooting_logic Start Stability Issue Observed Degradation Rapid Degradation? Start->Degradation Precipitation Precipitation? Start->Precipitation Degradation->Precipitation No Check_pH_Temp Check & Adjust pH Control Temperature Degradation->Check_pH_Temp Yes Check_Conc Verify Concentration & Solubility Precipitation->Check_Conc Yes Resolved Issue Resolved Precipitation->Resolved No Protect_Light Protect from Light Check_pH_Temp->Protect_Light Protect_Light->Resolved Use_Cosolvent Consider Co-solvent or Solubilizing Agent Check_Conc->Use_Cosolvent Use_Cosolvent->Resolved

Caption: Troubleshooting logic for stability issues.

References

Technical Support Center: Optimization of HPLC Parameters for the Separation of Calendula Saponins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of Calendula officinalis saponins.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the separation of Calendula saponins?

A1: A good starting point for the separation of Calendula saponins is a reversed-phase HPLC method. A C18 column is commonly used with a gradient elution employing water and acetonitrile, often with a small amount of acid like formic acid to improve peak shape.

Q2: Which detector is most suitable for the analysis of Calendula saponins?

A2: Since many saponins lack a strong chromophore, a UV detector set at a low wavelength (e.g., 205-210 nm) can be used, but may lack specificity.[1] More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often preferred. For structural elucidation and high sensitivity, a Mass Spectrometer (MS) is the most powerful detection method.[1]

Q3: How should I prepare my Calendula flower extract for HPLC analysis?

A3: A common method involves extraction with methanol or ethanol. To optimize the extraction of triterpene saponins, heat reflux extraction has been shown to be highly efficient.[1] It is crucial to filter the extract through a 0.45 µm or 0.22 µm syringe filter before injection to prevent clogging of the HPLC system.

Q4: What are the major saponins I should expect to see in a Calendula officinalis extract?

A4: The major triterpenoid saponins in Calendula officinalis are oleanolic acid glycosides.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of Calendula saponins.

Problem 1: Poor Peak Resolution or Co-elution of Saponins

Possible Causes & Solutions:

CauseSolution
Inadequate Mobile Phase Gradient Optimize the gradient profile. Try a shallower gradient (slower increase in organic solvent concentration) to improve the separation of closely eluting peaks.
Inappropriate Mobile Phase Composition Ensure the mobile phase components are of high purity and are properly degassed. The addition of 0.1% formic acid to both water and acetonitrile can improve peak shape and resolution for saponins.
Column Inefficiency Ensure the column is not old or contaminated. If necessary, wash the column according to the manufacturer's instructions or replace it. A column with a smaller particle size (e.g., UHPLC columns) can provide higher resolution.
Incorrect Flow Rate A lower flow rate can sometimes improve resolution, but will increase the analysis time. Experiment with flow rates between 0.5 and 1.0 mL/min for a standard analytical column.
Problem 2: Peak Tailing

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Column The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can suppress the ionization of silanol groups on the silica-based stationary phase, reducing peak tailing for acidic compounds like saponins.
Column Overload Reduce the injection volume or dilute the sample.
Column Contamination or Degradation Flush the column with a strong solvent (e.g., isopropanol) or, if the problem persists, replace the column. The use of a guard column is highly recommended to protect the analytical column.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector.
Problem 3: Fluctuating Retention Times

Possible Causes & Solutions:

CauseSolution
Pump Malfunction or Leaks Check the HPLC system for any leaks, especially around pump seals and fittings. Ensure the pump is delivering a consistent flow rate.
Inconsistent Mobile Phase Composition If preparing the mobile phase online, ensure the mixer is functioning correctly. If preparing manually, ensure accurate measurements and thorough mixing.
Temperature Fluctuations Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
Problem 4: High Backpressure

Possible Causes & Solutions:

CauseSolution
Clogged Column Frit Back-flush the column according to the manufacturer's instructions. If this does not resolve the issue, the frit may need to be replaced.
Particulate Matter from Sample Always filter your samples through a 0.45 µm or 0.22 µm filter before injection.
Precipitation of Sample or Buffer in the System Ensure your sample is fully dissolved in the mobile phase. If using buffers, make sure they are soluble in the entire mobile phase composition range of your gradient.
Blockage in Tubing or Fittings Systematically check for blockages by disconnecting components, starting from the detector and working backwards towards the pump.

Experimental Protocols & Data

Example HPLC-UV Method for Triterpene Analysis in Calendula Preparations

This method is adapted from a validated procedure for a triterpene alcohol and provides a solid starting point for the analysis of related saponins.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 5 µm particle size, 4.6 mm x 150 mm.[2]

  • Mobile Phase: Isocratic elution with Methanol:Water (95:5, v/v) containing 2% o-phosphoric acid.[2]

  • Flow Rate: 1.3 mL/min.[2]

  • Column Temperature: 35 °C.[2]

  • Injection Volume: 30 µL.[2]

  • Detection: UV at 210 nm.

Example UHPLC-MS Method for Saponin Analysis

This method is based on the analysis of saponins in a related species and is suitable for more sensitive and specific quantification.

  • Instrumentation: A UHPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Luna® Omega C18.[3]

  • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.[3]

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-7 min: 5-17.5% B

    • 7-9 min: 17.5-25% B

    • 9-18 min: 25-55% B

    • 18-20 min: 55-95% B

    • Hold at 95% B for 1 min, then return to initial conditions and re-equilibrate.[3]

  • Flow Rate: 0.5 mL/min.[3]

  • Injection Volume: 2.0 µL.[3]

  • MS Detection: ESI in negative mode.[3]

Quantitative Data Summary

The following table presents example validation parameters from an HPLC-UV method for a representative triterpene, which can serve as a benchmark for method development for Calendula saponins.

ParameterResult
Linearity Range 0.01 - 30 µg/mL
Limit of Detection (LOD) 0.003 µg/mL
Limit of Quantification (LOQ) 0.01 µg/mL
Intra-day Precision (RSD) < 1.20%
Inter-day Precision (RSD) < 1.20%
Data adapted from a validated method for faradiol.[2]

Visualizations

HPLC_Troubleshooting_Workflow start Chromatographic Problem Identified pressure Pressure Issue? start->pressure peak_shape Peak Shape Issue? start->peak_shape retention_time Retention Time Issue? start->retention_time high_pressure High Pressure pressure->high_pressure Yes low_pressure Low/No Pressure pressure->low_pressure No peak_tailing Peak Tailing/Fronting peak_shape->peak_tailing Yes broad_peaks Broad Peaks peak_shape->broad_peaks No rt_drift Retention Time Drift retention_time->rt_drift Yes no_peaks No Peaks retention_time->no_peaks No check_blockage Check for Blockages (Column, Tubing, Frit) high_pressure->check_blockage check_leaks Check for Leaks (Fittings, Pump Seals) low_pressure->check_leaks optimize_mobile_phase Optimize Mobile Phase (pH, Composition) peak_tailing->optimize_mobile_phase check_column Check Column Health (Age, Contamination) broad_peaks->check_column check_temp Check Temperature Control rt_drift->check_temp check_injection Check Injection Process (Syringe, Loop) no_peaks->check_injection

Caption: A decision tree for troubleshooting common HPLC issues.

HPLC_Optimization_Workflow start Define Separation Goal select_column Select Column (e.g., C18, 3-5 µm) start->select_column initial_method Develop Initial Method (Gradient: Water/ACN + Acid) select_column->initial_method run_sample Run Initial Separation initial_method->run_sample evaluate Evaluate Chromatogram run_sample->evaluate optimize_gradient Optimize Gradient Profile evaluate->optimize_gradient Poor Resolution optimize_flow_temp Optimize Flow Rate & Temperature evaluate->optimize_flow_temp Peak Tailing / High Pressure validate Validate Method (Linearity, Precision, Accuracy) evaluate->validate Good Separation optimize_gradient->run_sample optimize_flow_temp->run_sample end Final Method validate->end

Caption: A workflow for HPLC method optimization for Calendula saponins.

References

troubleshooting poor reproducibility in Calendulaglycoside B bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering reproducibility issues in bioassays involving Calendulaglycoside B.

Troubleshooting Guides

Poor reproducibility in this compound bioassays can arise from a variety of factors, from sample preparation to the specific assay methodology. This guide provides a systematic approach to identifying and resolving common issues.

Issue 1: Inconsistent results in cell viability assays (e.g., MTT, MTS)

Question: My MTT/MTS assay results for this compound are highly variable between experiments. What could be the cause?

Answer:

Several factors can contribute to variability in tetrazolium-based assays when working with saponins like this compound.

  • Direct Interference with Assay Reagents: Saponins can directly interact with MTT/MTS reagents, leading to false-positive or false-negative results. Consider running a cell-free control with this compound and the assay reagent to check for direct reduction of the tetrazolium salt.

  • Alteration of Mitochondrial Metabolism: Some natural compounds can alter mitochondrial dehydrogenase activity without affecting cell viability, leading to misleading results.

  • Precipitation of the Compound: this compound, like other glycosides, may have limited solubility in aqueous media and can precipitate over time, especially at higher concentrations. This can lead to inconsistent dosing in your wells.

  • Incomplete Solubilization of Formazan Crystals (MTT assay): Ensure complete dissolution of the formazan crystals by using an appropriate solvent and sufficient mixing.

Troubleshooting Workflow:

A Inconsistent MTT/MTS Results B Run Cell-Free Control (Compound + Reagent) A->B C Observe for color change B->C D Direct interference confirmed. Consider alternative viability assay (e.g., Trypan Blue, LDH release). C->D Yes E No direct interference. C->E No K Consistent results achieved. D->K F Check for Compound Precipitation E->F G Precipitate observed. Optimize solvent/concentration. Consider using a solubilizing agent. F->G Yes H No precipitate observed. F->H No G->K I Review Formazan Solubilization (for MTT assay) H->I J Incomplete dissolution. Increase solvent volume or mixing time. I->J Incomplete J->K

Troubleshooting workflow for inconsistent MTT/MTS assay results.
Issue 2: Poor Reproducibility in Anti-Inflammatory Assays

Question: I am seeing significant variability in my anti-inflammatory assays (e.g., measuring cytokine levels) with this compound. How can I improve this?

Answer:

The anti-inflammatory effects of Calendula officinalis extracts are often attributed to the modulation of pro-inflammatory cytokines and enzymes like COX-2.[1][2] Variability can stem from several sources:

  • Cell Health and Passage Number: Ensure your cells are healthy, within a consistent passage number range, and not overly confluent, as this can affect their inflammatory response.

  • Stimulant Concentration and Incubation Time: The concentration of the inflammatory stimulus (e.g., LPS) and the incubation time are critical parameters that should be tightly controlled.

  • Stability of this compound in Culture Media: While triterpenoid glycosides are generally stable in aqueous solutions, their stability in complex cell culture media over long incubation periods can vary.[3][4][5] Consider preparing fresh solutions for each experiment.

  • Assay Detection Limits: Ensure that the changes in cytokine levels you are trying to detect are within the linear range of your detection method (e.g., ELISA).

ParameterRecommendation
Cell Culture Use cells within a consistent and low passage number. Ensure cell viability is >95% before starting the experiment.
Stimulation Optimize and consistently use the same concentration of inflammatory stimulus (e.g., LPS).
Compound Preparation Prepare fresh stock solutions of this compound for each experiment. Dissolve in an appropriate solvent like DMSO and ensure the final solvent concentration in the culture medium is non-toxic to the cells.
Incubation Times Keep incubation times for both the compound and the stimulus consistent across all experiments.
Detection Method Validate your detection assay (e.g., ELISA) to ensure it is sensitive enough to detect the expected changes in cytokine levels.
Issue 3: Inconsistent Results in Wound Healing Assays (Scratch Assay)

Question: My scratch assays with this compound show inconsistent wound closure rates. What are the likely causes?

Answer:

Wound healing assays are sensitive to mechanical and biological variations. The wound healing properties of Calendula extracts are linked to promoting fibroblast migration and proliferation.[6][7][8][9]

  • Scratch Consistency: The width and depth of the scratch must be as uniform as possible across all wells and experiments. Using a pipette tip can introduce variability; consider using a specialized tool or insert for creating consistent scratches.

  • Cell Seeding Density: The initial cell density can significantly impact the rate of wound closure. Ensure a consistent number of cells are seeded in each well.

  • Compound Cytotoxicity: At higher concentrations, this compound might be cytotoxic, which would inhibit wound closure. It is crucial to determine the non-toxic concentration range using a viability assay before performing the scratch assay.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action of this compound?

A1: While the precise molecular targets of this compound are not fully elucidated, the bioactivity of Calendula officinalis extracts, which contain this compound, is attributed to several mechanisms. For its anti-inflammatory effects, it is believed to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and also inhibit the activity of COX-2.[1][2] This is likely mediated through the modulation of key signaling pathways like NF-κB and MAPK.[10] Its antioxidant activity is thought to be due to its ability to scavenge free radicals.[10] In wound healing, it appears to promote the migration and proliferation of fibroblasts.[6][7][8][9]

Q2: How should I prepare and store this compound for my bioassays?

A2: Triterpenoid glycosides like this compound are generally stable in aqueous solutions.[3][4][5] However, for optimal reproducibility, it is recommended to prepare fresh stock solutions for each experiment. A common solvent for initial dissolution is DMSO.[11] Prepare a high-concentration stock in DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration is below the level of toxicity for your specific cell line (typically <0.5%). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[11]

Q3: Are there alternative assays I can use to confirm my cell viability results?

A3: Yes. Given the potential for saponins to interfere with MTT/MTS assays, it is advisable to use a secondary, mechanistically different assay to confirm your findings. Good alternatives include:

  • Trypan Blue Exclusion Assay: A simple, cost-effective method to assess cell membrane integrity.

  • Lactate Dehydrogenase (LDH) Release Assay: Measures the release of LDH from damaged cells, indicating cytotoxicity.

  • ATP-based Assays: Measure the level of intracellular ATP, which correlates with cell viability.

Q4: What are the key signaling pathways I should investigate for this compound's anti-inflammatory effects?

A4: Based on the literature for Calendula officinalis extracts, the NF-κB and MAPK signaling pathways are primary candidates for investigation.[10]

  • NF-κB Pathway: This pathway is a central regulator of inflammation. Inhibition of this pathway would lead to a decrease in the expression of pro-inflammatory cytokines.

cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocation IkB_NFkB->NFkB degradation of IκB Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene activates Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->IKK Calendulaglycoside_B This compound Calendulaglycoside_B->IKK inhibits

Simplified NF-κB signaling pathway and the potential inhibitory role of this compound.
  • MAPK Pathway: This pathway is involved in cellular stress responses and the production of inflammatory mediators.

cluster_0 MAPK Cascade cluster_1 Nucleus MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression activates Stimulus Cellular Stress/ Inflammatory Stimulus Stimulus->MAPKKK Calendulaglycoside_B This compound Calendulaglycoside_B->MAPKKK inhibits

General MAPK signaling pathway and a potential point of inhibition by this compound.

Experimental Protocols

Anti-Inflammatory Activity: Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol is adapted from methodologies used to assess the anti-inflammatory potential of natural products.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent to the supernatant.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-only treated control.

GroupThis compoundLPS (1 µg/mL)
Control --
LPS -+
Test Various concentrations+
Antioxidant Activity: DPPH Radical Scavenging Assay

This is a common and straightforward method to assess the free radical scavenging activity of a compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well plate

Procedure:

  • Prepare a series of dilutions of this compound and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of each dilution.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

Wound Healing Activity: In Vitro Scratch Assay

This assay models the process of cell migration to close a wound.

Materials:

  • Human dermal fibroblasts (HDFs) or other suitable cell line

  • Appropriate cell culture medium

  • This compound

  • Sterile 200 µL pipette tips or a specialized scratch tool

  • 6-well plates

Procedure:

  • Seed HDFs in 6-well plates and grow to 90-100% confluency.

  • Create a uniform scratch in the cell monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing various non-toxic concentrations of this compound.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Measure the width of the scratch at multiple points for each image and calculate the percentage of wound closure over time.

ParameterDescription
Cell Line Human Dermal Fibroblasts (HDFs)
Initial Seeding Density Seed to achieve 90-100% confluency
Scratch Method Sterile 200 µL pipette tip
Treatment Non-toxic concentrations of this compound
Imaging Timepoints 0, 12, 24, 48 hours
Quantification Image analysis software to measure scratch area/width

References

methods to prevent the degradation of Calendulaglycoside B during extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of Calendulaglycoside B during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the degradation of this compound during extraction?

A1: The primary factors contributing to the degradation of this compound, a triterpenoid saponin, during extraction are:

  • Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation. For many glycosides, temperatures above 50-60°C can lead to significant degradation.

  • pH: Extreme pH values, both acidic and alkaline, can catalyze the hydrolysis of the glycosidic bonds, cleaving the sugar moieties from the triterpenoid backbone.

  • Enzymatic Activity: The presence of endogenous enzymes (e.g., glycosidases) in the plant material can lead to the enzymatic hydrolysis of this compound.

  • Solvent Choice: The type of solvent used can influence the stability of the compound. For instance, prolonged exposure to alcohols like methanol or ethanol can potentially lead to esterification if the saponin has a free carboxylic acid group.

  • Light Exposure (Photodegradation): Exposure to UV or even visible light can induce photodegradation of photosensitive compounds.

  • Oxidation: The presence of oxygen and oxidizing agents can lead to oxidative degradation of the molecule.

Q2: What is the recommended solvent for extracting this compound while minimizing degradation?

A2: Based on general practices for saponin extraction from Calendula officinalis, a mixture of ethanol and water is recommended. Specifically, 70% ethanol has been identified as an effective solvent for extracting bioactive compounds from calendula flowers. This solvent mixture provides a good balance of polarity to efficiently extract the glycoside while minimizing the activity of some water-soluble enzymes.

Q3: What is the optimal temperature for the extraction of this compound?

A3: To minimize thermal degradation, it is advisable to conduct the extraction at a controlled, moderate temperature. For flavonoid extraction from Calendula officinalis, a temperature of 70°C for one hour has been used. However, for glycosides, which can be more heat-sensitive, it is generally recommended to stay within the 40-60°C range to prevent degradation. It is crucial to monitor the temperature throughout the extraction process.

Q4: How can I prevent enzymatic degradation of this compound during extraction?

A4: Enzymatic degradation can be minimized by:

  • Proper Plant Material Pre-treatment: Immediately after harvesting, the plant material should be dried to reduce water activity and inhibit enzymatic processes. Drying at a controlled temperature of 40°C for 48 hours is a suggested method.

  • Solvent Selection: Using an alcohol-water mixture (e.g., 70% ethanol) can help to denature and inactivate some of the degradative enzymes present in the plant material.

  • Blanching: Although not commonly cited for calendula, blanching (a short heat treatment) of the fresh plant material before extraction can effectively inactivate enzymes. However, the temperature and duration must be carefully controlled to avoid thermal degradation of the target compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of this compound in the final extract. 1. Incomplete Extraction: The solvent, temperature, or duration may not be optimal. 2. Degradation during extraction: Exposure to high temperatures, extreme pH, or active enzymes.1. Optimize Extraction Parameters: - Use 70% ethanol as the extraction solvent. - Maintain a solid-to-liquid ratio of 1:10. - Set the extraction temperature between 40-60°C. - An extraction time of up to 5 hours can be considered. 2. Control Degradation Factors: - Ensure the pH of the extraction medium is near neutral. - Use properly dried plant material to minimize enzymatic activity.
Presence of unknown peaks in the chromatogram, suggesting degradation products. 1. Hydrolysis: Cleavage of sugar moieties due to acidic or alkaline conditions, or high temperature. 2. Oxidation: Degradation due to exposure to air (oxygen). 3. Esterification: Reaction with alcohol solvents over prolonged periods.1. Maintain Neutral pH: Buffer the extraction solvent if necessary. 2. Minimize Oxygen Exposure: Perform extraction under an inert atmosphere (e.g., nitrogen) if possible. 3. Limit Extraction Time: Avoid unnecessarily long extraction times. 4. Use Fresh Solvents: Ensure the quality of the extraction solvents.
Inconsistent extraction results between batches. 1. Variability in Plant Material: Differences in the age, growing conditions, or post-harvest handling of the calendula flowers. 2. Inconsistent Extraction Conditions: Fluctuations in temperature, extraction time, or solvent composition.1. Standardize Plant Material: Use plant material from a consistent source and apply standardized drying and storage protocols. 2. Strictly Control Parameters: Calibrate and monitor all equipment to ensure consistent temperature, time, and solvent ratios for each extraction.

Experimental Protocols

Protocol 1: General Extraction of this compound

This protocol is based on optimized parameters for the extraction of bioactive compounds from Calendula officinalis flowers.

  • Plant Material Preparation:

    • Dry fresh Calendula officinalis flowers in a forced-air oven at 40°C for 48 hours.

    • Grind the dried flowers to a particle size of 3-5 mm.

  • Extraction:

    • Use 70% (v/v) ethanol in water as the extraction solvent.

    • Maintain a solid-to-liquid ratio of 1:10 (e.g., 10 g of dried plant material in 100 mL of solvent).

    • Conduct the extraction at a constant temperature of 50°C for 5 hours with continuous stirring.

  • Filtration and Concentration:

    • After extraction, filter the mixture to separate the solid plant material from the liquid extract.

    • Concentrate the extract under reduced pressure at a temperature not exceeding 40°C to remove the ethanol.

  • Storage:

    • Store the final extract in a cool, dark place, preferably under an inert atmosphere, to prevent further degradation.

Visualizations

Extraction_Workflow Start Fresh Calendula Flowers Drying Drying (40°C, 48h) Start->Drying Grinding Grinding (3-5 mm) Drying->Grinding Extraction Extraction (70% Ethanol, 1:10 ratio, 50°C, 5h) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (<40°C, reduced pressure) Filtration->Concentration Final_Extract This compound Extract Concentration->Final_Extract

Caption: Workflow for the extraction of this compound.

Degradation_Factors cluster_factors Degradation Factors Calendulaglycoside_B This compound Degradation Degradation Calendulaglycoside_B->Degradation Temperature High Temperature Temperature->Degradation pH Extreme pH pH->Degradation Enzymes Enzymatic Activity Enzymes->Degradation Light Light Exposure Light->Degradation Oxidation Oxidation Oxidation->Degradation Solvent Solvent Effects Solvent->Degradation

Caption: Factors leading to the degradation of this compound.

resolving co-elution problems in the chromatographic analysis of glycosides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve co-elution problems in the chromatographic analysis of glycosides.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of co-elution in my chromatogram?

A1: Co-elution, where two or more compounds elute from the chromatographic column at the same time, can manifest in several ways. You may observe asymmetrical or distorted peak shapes, such as shoulders on a peak or what appears to be two merged peaks.[1] However, in cases of perfect co-elution, the peak may look symmetrical.[1] Therefore, relying solely on visual inspection can be misleading.

For more definitive identification, the use of advanced detection methods is recommended. A Diode Array Detector (DAD) can assess peak purity by comparing UV spectra across the peak. If the spectra are not identical, it indicates the presence of multiple components.[1] Similarly, Mass Spectrometry (MS) can be used to examine the mass spectra across a peak; a shift in the mass profile is a strong indicator of co-elution.[1]

Q2: My glycoside peaks are splitting. What could be the cause and how can I fix it?

A2: Peak splitting in glycoside analysis can be attributed to several factors. One common cause is a partially clogged frit or a void in the column packing material.[2] Another possibility is the sample solvent being too strong compared to the initial mobile phase, causing the sample to spread unevenly on the column.[2][3] For ionizable glycosides, if the mobile phase pH is too close to the compound's pKa, it can exist in both ionized and non-ionized forms, leading to split peaks.[4][5]

To troubleshoot peak splitting, consider the following:

  • Column Issues: Try flushing the column or replacing the frit. If the problem persists, the column may need to be replaced.

  • Sample Solvent: Dissolve your sample in a solvent that is weaker than or matches the initial mobile phase composition.[6]

  • Mobile Phase pH: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of your glycosides to ensure they are in a single ionic form.[4][5][6][7]

Q3: How does mobile phase pH affect the separation of my glycosides?

A3: The pH of the mobile phase is a critical parameter in the separation of ionizable glycosides as it influences their retention and selectivity.[4][5][7] Many glycosides contain acidic or basic functional groups. By adjusting the pH, you can control the ionization state of these molecules. Generally, the neutral (un-ionized) form of a glycoside will be more retained on a reversed-phase column than its ionized counterpart.[7]

Manipulating the pH can therefore be a powerful tool to resolve co-eluting peaks.[5] For robust and reproducible separations, it is recommended to work at a pH that is at least 1.5 to 2 units away from the pKa of the analytes.[5][6][7] For acidic glycosides, a lower pH will suppress ionization and increase retention, while a higher pH will be required for basic glycosides.[5]

Q4: I'm still seeing co-elution after optimizing my mobile phase. What other parameters can I change?

A4: If mobile phase optimization is insufficient, several other chromatographic parameters can be adjusted:

  • Stationary Phase Chemistry: The choice of column chemistry has a significant impact on selectivity.[8][9] If you are using a standard C18 column, switching to a different stationary phase like a phenyl-hexyl, biphenyl, or a polar-embedded phase can provide alternative selectivities. For highly polar glycosides, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase chromatography.[10]

  • Temperature: Adjusting the column temperature can alter the selectivity of the separation.[11][12] Increasing the temperature generally leads to shorter retention times but can also change the elution order of closely related compounds.[11][13]

  • Gradient Profile: Optimizing the gradient slope and time can improve the resolution of complex mixtures. A shallower gradient can help to better separate closely eluting peaks.

  • Two-Dimensional Liquid Chromatography (2D-LC): For very complex samples where co-elution is persistent, 2D-LC can provide a significant increase in peak capacity and resolution.[10] This technique involves using two columns with different selectivities to separate the sample.[10]

Troubleshooting Guides

Guide 1: Systematic Approach to Resolving Co-eluting Peaks

This guide provides a step-by-step workflow for troubleshooting co-elution issues.

Step 1: Confirm Co-elution

  • Action: Visually inspect the chromatogram for peak shoulders, broadening, or asymmetry.[1]

  • Action: If available, use a Diode Array Detector (DAD) or Mass Spectrometer (MS) to check for peak purity.[1]

Step 2: Method Optimization - The Resolution Equation The resolution (Rs) between two peaks is governed by three key factors: Efficiency (N), Selectivity (α), and Retention (k').

  • Increase Retention (k'):

    • Action: If peaks are eluting too early (low k'), weaken the mobile phase (e.g., decrease the percentage of organic solvent in reversed-phase). An ideal k' is between 2 and 10.[1]

  • Improve Selectivity (α): This is often the most effective way to resolve co-elution.

    • Action: Change the organic modifier (e.g., switch from acetonitrile to methanol or vice versa).[14]

    • Action: Adjust the mobile phase pH (for ionizable glycosides).[4][7][15]

    • Action: Change the column chemistry (e.g., C18 to Phenyl-Hexyl or HILIC).[9]

    • Action: Vary the column temperature.[11][13]

  • Enhance Efficiency (N):

    • Action: Use a longer column or a column with smaller particles (UHPLC).

    • Action: Optimize the flow rate.

Step 3: Advanced Techniques

  • Action: If co-elution persists, consider developing a 2D-LC method for enhanced separation.[10]

Visualizing the Troubleshooting Workflow

G Troubleshooting Workflow for Co-elution start Co-elution Suspected (Peak shoulder, asymmetry) confirm Confirm with DAD/MS Peak Purity Analysis start->confirm is_pure Peak Pure? confirm->is_pure stop No Co-elution. End. is_pure->stop Yes optimize Optimize Method (Resolution Equation) is_pure->optimize No selectivity Adjust Selectivity (α) - Change mobile phase - Change column - Adjust pH/Temp optimize->selectivity retention Adjust Retention (k') - Weaken mobile phase optimize->retention efficiency Adjust Efficiency (N) - Longer column - Smaller particles optimize->efficiency resolved Resolution Achieved? selectivity->resolved retention->resolved efficiency->resolved advanced Advanced Techniques (e.g., 2D-LC) resolved->advanced No end Problem Resolved. End. resolved->end Yes advanced->end

Caption: A decision tree for systematically troubleshooting co-elution problems.

Experimental Protocols

Protocol 1: Method Development for Glycoside Separation using HILIC

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for the separation of polar compounds like glycosides.

1. Analyte and Column Selection:

  • Assess the properties of your glycosides (e.g., polarity, pKa).

  • Select a suitable HILIC column. Amide-based columns are a common choice for glycan analysis.[10]

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Prepare a buffered aqueous solution. A common choice is 50-100 mM ammonium formate at pH 4.4-4.5.[10] This buffer is volatile, making it compatible with MS detection.

  • Mobile Phase B (Organic): Use 100% acetonitrile.[10]

3. Initial Gradient Conditions (Scouting Run):

  • Flow Rate: Set an appropriate flow rate for your column dimensions (e.g., 0.2-0.5 mL/min for a 2.1 mm ID column).

  • Gradient: Start with a high percentage of organic solvent and gradually increase the aqueous portion. A typical starting gradient could be:

    • 0-2 min: 95% B
    • 2-20 min: 95% to 60% B
    • 20-22 min: 60% to 95% B
    • 22-30 min: 95% B (re-equilibration)

  • Injection Volume: Inject a small volume (e.g., 1-2 µL) to minimize peak distortion. The sample should ideally be dissolved in a high percentage of acetonitrile.

4. Method Optimization:

  • Gradient Slope: If peaks are clustered, flatten the gradient in that region to improve separation.

  • Mobile Phase pH: Vary the pH of the aqueous mobile phase to alter the ionization and retention of acidic or basic glycosides.[16]

  • Buffer Concentration: Adjusting the buffer concentration can also influence selectivity.[16]

  • Temperature: Evaluate the effect of column temperature on the separation.

Protocol 2: Optimizing Selectivity by Modifying the Mobile Phase

1. Change Organic Modifier:

  • If your current method uses acetonitrile as the organic modifier, prepare a mobile phase with methanol at the same percentage and run the separation.

  • Conversely, if using methanol, switch to acetonitrile.

  • You can also test ternary mixtures (e.g., acetonitrile/methanol/water) to fine-tune selectivity.

2. Adjust Mobile Phase pH:

  • Determine the pKa of your glycoside analytes if possible.

  • Prepare a series of mobile phases with pH values that are +/- 1-2 pH units from the pKa. For example, for an acidic glycoside with a pKa of 4.5, test mobile phases at pH 2.5, 3.5, 5.5, and 6.5.

  • Ensure your column is stable at the tested pH range. Most silica-based columns are stable between pH 2 and 8.[15]

  • Analyze your sample with each mobile phase and compare the chromatograms for the best resolution.

Data Presentation

Table 1: Effect of Column Temperature on the Resolution of a Critical Glycoside Pair
Column Temperature (°C)Retention Time - Compound A (min)Retention Time - Compound B (min)Resolution (Rs)
3010.210.40.8
409.59.81.2
508.89.21.6
608.18.61.4

This is example data. Actual results will vary depending on the analytes and chromatographic conditions. Increasing temperature can improve resolution up to an optimal point.[11][13]

Table 2: Impact of Mobile Phase pH on the Retention and Selectivity of Ionizable Glycosides
Mobile Phase pHRetention Factor (k') - Acidic GlycosideRetention Factor (k') - Basic GlycosideSelectivity (α)
3.08.53.22.66
5.05.14.81.06
7.02.37.93.43

This is example data illustrating the general trend. pKa of acidic glycoside ~4.5; pKa of basic glycoside ~6.0. Adjusting pH significantly alters the retention and selectivity of ionizable compounds.[4][15]

Mandatory Visualization

Relationship between Chromatographic Parameters

The resolution equation illustrates the interplay between efficiency (N), selectivity (α), and retention factor (k') in achieving chromatographic separation.

G Key Factors Influencing Chromatographic Resolution Resolution Resolution (Rs) Efficiency Efficiency (N) (Peak Width) Resolution->Efficiency Selectivity Selectivity (α) (Peak Spacing) Resolution->Selectivity Retention Retention (k') (Retention Time) Resolution->Retention sub_eff Influenced by: - Column Length - Particle Size - Flow Rate Efficiency->sub_eff sub_sel Influenced by: - Mobile Phase - Stationary Phase - Temperature/pH Selectivity->sub_sel sub_ret Influenced by: - Mobile Phase Strength Retention->sub_ret

Caption: The relationship between resolution and its core chromatographic factors.

References

strategies to enhance the solubility of Calendulaglycoside B for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of Calendulaglycoside B for in vitro assays.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Question: My this compound is not dissolving in my aqueous buffer. What should I do?

Answer:

This is a common challenge due to the complex structure of saponins like this compound. Here are several strategies to try, starting with the simplest:

  • Sonication: Use a bath or probe sonicator to increase the kinetic energy of the solution, which can aid in dissolving the compound. Be mindful of potential heat generation and its effect on compound stability.

  • Gentle Heating: Warming the solution to 37°C can increase solubility. However, you should first confirm the thermal stability of this compound to avoid degradation.

  • pH Adjustment: The solubility of some compounds can be significantly influenced by pH.[1] Try adjusting the pH of your buffer. Since saponins can have acidic properties, increasing the pH slightly above neutral might improve solubility. Perform a small-scale test to see if this is effective.

  • Use of Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer.[1] See the detailed protocol below for this method.

Question: I am observing precipitation of this compound when I dilute my stock solution into the cell culture medium for my assay. How can I prevent this?

Answer:

Precipitation upon dilution into an aqueous medium is a clear indicator of poor aqueous solubility. Here are some approaches to overcome this:

  • Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound in your assay, if your experimental design permits.

  • Optimize the Co-solvent Concentration: The concentration of the organic solvent in your final assay medium might be too low to maintain solubility. While you need to keep the solvent concentration low to avoid cellular toxicity (typically <0.5% for DMSO), you might be able to slightly increase it without adverse effects. Always run a vehicle control to check for solvent effects on your cells.

  • Incorporate Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used to form micelles that encapsulate the compound and keep it in solution.[1] It is crucial to use a very low concentration (e.g., 0.01-0.1%) and to include a surfactant-only control in your experiment to rule out any biological activity of the surfactant itself.

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[1][2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity. See the protocol below for guidance on using cyclodextrins.

Question: How can I prepare a high-concentration stock solution of this compound?

Answer:

For creating a concentrated stock solution, you will likely need to use an organic solvent.

  • Select an Appropriate Solvent: Based on the general properties of saponins, dimethyl sulfoxide (DMSO) or ethanol are good starting points.

  • Incremental Solubilization: Add a small amount of the chosen solvent to your weighed this compound powder and vortex thoroughly. Continue to add the solvent in small increments until the compound is fully dissolved.

  • Solubility Testing: To determine the maximum solubility in a given solvent, you can use a stepwise process of adding known volumes of the solvent to a known mass of the compound until it completely dissolves.

Frequently Asked Questions (FAQs)

What is the best starting solvent for this compound?

Based on the properties of similar saponin compounds, the recommended starting solvents for creating a stock solution are dimethyl sulfoxide (DMSO), ethanol, or methanol. For direct use in some assays, aqueous extracts can also be considered, though solubility will be lower.[3]

What are the potential incompatibilities of solubilizing agents with common in vitro assays?

It is critical to consider the downstream application when choosing a solubilization strategy:

  • Organic Solvents (DMSO, Ethanol): Can be toxic to cells at higher concentrations. Most cell lines can tolerate up to 0.5% DMSO, but this should be determined empirically for your specific cell type. Always include a vehicle control in your experimental setup.

  • Surfactants (Tween® 80, etc.): Can interfere with cell membrane integrity and may have biological activities of their own.[4] They can also interfere with certain assay readouts, such as those based on fluorescence or absorbance.

  • Cyclodextrins (HP-β-CD): Generally have low toxicity but can sometimes interact with cell membranes or other components of the assay medium.[2]

How can I assess the solubility of this compound in my specific vehicle?

A simple method is to prepare a series of concentrations of this compound in your chosen vehicle. After a set incubation time with agitation, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method, such as HPLC-UV. The highest concentration at which no pellet is observed after centrifugation can be considered the approximate solubility.

Quantitative Data Summary

Solvent CategorySolvent ExamplesGeneral Solubility of SaponinsPolarity Index
Polar Protic Water, Methanol, EthanolModerate to Good (especially in alcohols)Water: 10.2, Methanol: 5.1, Ethanol: 4.3
Polar Aprotic DMSO, AcetoneGood to ExcellentDMSO: 7.2, Acetone: 5.1
Non-polar Hexane, ChloroformPoor to InsolubleHexane: 0.1, Chloroform: 4.1

Note: This table provides general guidance. Empirical testing is essential to determine the optimal solvent and solubility for your specific lot of this compound and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution Using a Co-solvent

Objective: To prepare a concentrated stock solution of this compound in an organic solvent for subsequent dilution in aqueous media.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Accurately weigh out a desired amount of this compound (e.g., 5 mg) and place it in a sterile microcentrifuge tube.

  • Add a small volume of DMSO (e.g., 100 µL) to the tube.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, continue to add DMSO in small increments (e.g., 10-20 µL at a time), vortexing thoroughly after each addition, until a clear solution is obtained.

  • Once dissolved, calculate the final concentration of your stock solution (e.g., if 5 mg dissolved in a final volume of 250 µL, the concentration is 20 mg/mL).

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]

Protocol 2: Enhancing Aqueous Solubility of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a solution of this compound in an aqueous buffer using HP-β-CD as a solubilizing agent.[2]

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Your desired aqueous buffer (e.g., PBS, cell culture medium)

  • Magnetic stirrer and stir bar

  • Sterile tubes

Procedure:

  • Prepare a stock solution of HP-β-CD in your aqueous buffer (e.g., a 10% w/v solution).

  • Weigh the desired amount of this compound and place it in a sterile tube.

  • Add the HP-β-CD solution to the this compound powder. A molar ratio of 1:1 (compound to cyclodextrin) is a good starting point, but this may need to be optimized.

  • Incubate the mixture at room temperature or 37°C with continuous stirring for several hours (e.g., 2-4 hours) to allow for the formation of the inclusion complex.

  • After incubation, visually inspect the solution for any undissolved particles. If necessary, centrifuge the solution at high speed to pellet any remaining insoluble material.

  • Carefully collect the supernatant containing the solubilized this compound-cyclodextrin complex.

  • It is recommended to determine the final concentration of this compound in the solution analytically (e.g., via HPLC).

Visualizations

G start Start: this compound (powder) dissolve_buffer Attempt to dissolve in aqueous buffer start->dissolve_buffer is_dissolved Is it fully dissolved? dissolve_buffer->is_dissolved success Success! Proceed with assay is_dissolved->success Yes troubleshoot Troubleshoot Solubility is_dissolved->troubleshoot No make_stock Prepare concentrated stock in organic solvent (e.g., DMSO) troubleshoot->make_stock dilute Dilute stock into aqueous buffer make_stock->dilute is_precipitate Does it precipitate? dilute->is_precipitate is_precipitate->success No adv_options Advanced Strategies is_precipitate->adv_options Yes use_surfactant Use Surfactant (e.g., Tween-80) adv_options->use_surfactant use_cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) adv_options->use_cyclodextrin run_controls Run vehicle/excipient controls use_surfactant->run_controls use_cyclodextrin->run_controls run_controls->success

Caption: Workflow for selecting a solubilization strategy for this compound.

G cluster_0 Aqueous Environment cd complex complex cd->complex cd_label Hydrophilic Exterior (HP-β-Cyclodextrin) cd_center Hydrophobic Cavity guest This compound (poorly soluble) guest->cd_center forms complex with

Caption: Cyclodextrin inclusion complex enhancing this compound solubility.

References

Technical Support Center: Achieving Consistent Results with Calendulaglycoside B in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the consistent and reliable performance of cell-based assays involving Calendulaglycoside B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a triterpenoid saponin isolated from plants of the Calendula species.[1] While specific, experimentally validated signaling pathways for this compound are not extensively documented in publicly available literature, in-silico studies suggest it has a good binding affinity to the main protease (Mpro) of SARS-CoV-2, indicating potential antiviral activity.[1][2] Saponins, in general, are known to interact with cell membranes, which can lead to a variety of cellular responses.

Q2: I am observing high variability between replicate wells in my cell viability assay. What are the potential causes?

High variability in replicate wells is a common issue in cell-based assays and can stem from several factors:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. Ensure thorough mixing of the cell suspension before and during plating.[3] Allowing adherent cells to settle on a level surface before incubation can prevent a "ring effect" where cells cluster at the well edges.[3]

  • Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation, leading to changes in media concentration and affecting cell growth and viability.[4] To mitigate this, fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.[4]

  • Compound Precipitation: this compound, as a glycoside, may have limited solubility in aqueous media. Precipitation of the compound will lead to inconsistent concentrations across wells. Visually inspect your stock solutions and final dilutions for any signs of precipitation.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or the test compound can introduce significant variability.[4] Ensure your pipettes are calibrated and use proper pipetting techniques.

Q3: My dose-response curve for this compound is not sigmoidal. What could be wrong?

An irregular dose-response curve can be indicative of several issues:

  • Compound Instability: this compound may degrade in the cell culture media over the course of the experiment. Consider the stability of your compound in the specific media and under the incubation conditions used.[5][6]

  • Solubility Issues: At higher concentrations, the compound may be precipitating out of solution, leading to a plateau or drop in the expected response.

  • Cytotoxicity at High Concentrations: If the assay is not measuring cell death, high concentrations of this compound could be inducing cytotoxicity, leading to a non-linear response. A parallel cytotoxicity assay, such as an MTT or LDH assay, can help to clarify this.

  • Assay Window: The range of concentrations tested may not be appropriate to capture the full sigmoidal curve. Test a wider range of concentrations, including lower and higher doses.

Q4: How can I be sure that the observed effects are specific to this compound and not an artifact?

To ensure the specificity of the observed effects, consider the following controls:

  • Vehicle Control: Always include a control group of cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the this compound.[7]

  • Positive and Negative Controls: Use a known activator or inhibitor of the pathway you are studying as a positive control, and an inactive compound as a negative control.[8]

  • Counter-Screening: Test this compound in a different cell line or a related assay to see if the effect is consistent.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent results between experiments Cell passage number and healthUse cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.[3][9]
Media and supplement variabilityUse the same lot of media and supplements for all related experiments to minimize variability.[9]
Inconsistent incubation timesPrecisely control the duration of compound treatment and incubation steps for all experiments.
Low signal-to-noise ratio Suboptimal cell seeding densityOptimize the cell seeding density to ensure a robust signal without overcrowding the wells.[9]
Inappropriate assay endpointEnsure the assay endpoint is timed to capture the peak response. Time-course experiments can help determine the optimal time point.
Apparent increase in cell viability at high concentrations Compound interference with assay chemistrySome compounds can interfere with the chemistry of viability assays (e.g., reducing MTT). Run a cell-free assay with the compound and assay reagents to check for interference.
Cell morphology changes unrelated to expected phenotype Contamination (e.g., mycoplasma)Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.[4]
Vehicle toxicityHigh concentrations of solvents like DMSO can be toxic to cells.[4] Keep the final vehicle concentration consistent and as low as possible across all wells.

Experimental Protocols

Detailed Protocol: MTT Assay for Assessing Cytotoxicity of this compound

This protocol is a standard method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[10][11]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell line of interest (e.g., HT-29)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., acidic isopropanol or DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^4 cells/well).[12]

    • Incubate the plate for 24 hours to allow for cell attachment.[10]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include vehicle-only control wells.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[10]

  • MTT Assay:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.[12]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[10]

    • Carefully remove the medium containing MTT.

    • Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the wells at 570 nm using a microplate reader.[10][11]

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[10]

Quantitative Data Summary

Table 1: Dose-Response Effect of this compound on HT-29 Cell Viability after 48-hour Treatment

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2540.087100.0%
11.1980.07595.5%
51.0530.06184.0%
100.8780.05570.0%
250.6270.04950.0%
500.3130.03225.0%
1000.1250.01810.0%

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture & Seeding treatment Incubate with Compound cell_culture->treatment compound_prep This compound Preparation compound_prep->treatment assay_reagent Add Assay Reagent (e.g., MTT) treatment->assay_reagent incubation Incubate assay_reagent->incubation readout Measure Signal incubation->readout data_analysis Calculate Results & IC50 readout->data_analysis

Caption: Experimental workflow for a typical cell-based assay with this compound.

Signaling_Pathway cluster_input Input cluster_pathway Hypothetical Signaling Cascade cluster_output Cellular Response calendulaglycoside_b This compound receptor Membrane Receptor / Target calendulaglycoside_b->receptor mapk_cascade MAPK Cascade (e.g., ERK, JNK, p38) receptor->mapk_cascade Activation/Inhibition transcription_factor Transcription Factor (e.g., AP-1, NF-κB) mapk_cascade->transcription_factor Phosphorylation cellular_response Apoptosis, Proliferation, Cytokine Release transcription_factor->cellular_response Gene Expression

Caption: Hypothetical signaling pathway potentially modulated by this compound.

References

minimizing matrix effects in the mass spectrometric analysis of Calendulaglycoside B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the mass spectrometric analysis of Calendulaglycoside B.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the LC-MS/MS analysis of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: I'm observing significant ion suppression for this compound in my plasma samples. What are the likely causes and how can I mitigate this?

A1: Ion suppression is a common manifestation of matrix effects where co-eluting endogenous components from the biological matrix, such as phospholipids, interfere with the ionization of the target analyte.[1]

Potential Causes:

  • Insufficient Sample Cleanup: Residual phospholipids and proteins from the plasma are notorious for causing ion suppression in electrospray ionization (ESI).[2]

  • Co-elution of Matrix Components: If matrix components have similar chromatographic retention times to this compound, they will enter the mass spectrometer simultaneously, competing for ionization.

  • High Analyte Concentration: While less common, very high concentrations of the analyte itself can sometimes lead to self-suppression.

Solutions:

  • Optimize Sample Preparation: Employ more rigorous extraction techniques to remove interfering substances. Solid-phase extraction (SPE) is often more effective than simple protein precipitation (PPT) at removing phospholipids.[2][3] A comparison of these methods is provided in Table 1.

  • Improve Chromatographic Separation: Adjust the HPLC gradient, mobile phase composition, or column chemistry to better resolve this compound from matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for accurate correction of signal suppression.[4]

  • Dilute the Sample: If the signal intensity is sufficient, diluting the sample can reduce the concentration of interfering matrix components.

Q2: My results for this compound show poor reproducibility between different plasma lots. What could be the reason?

A2: Inter-lot variability in matrix effects is a known challenge in bioanalysis. The composition of plasma can differ between individuals, leading to varying degrees of ion suppression or enhancement.

Potential Causes:

  • Differential Matrix Effects: Each plasma lot has a unique composition of lipids, proteins, and other endogenous molecules that can affect the ionization of this compound differently.

  • Inadequate Internal Standard Correction: If you are using a structural analog as an internal standard, it may not be chromatographically and ionically similar enough to this compound to compensate for the lot-to-lot variations in the matrix.

Solutions:

  • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for inter-lot variability as the SIL-IS will behave nearly identically to the analyte in the presence of different matrices.

  • Matrix Matching: Prepare your calibration standards and quality control (QC) samples in a pooled matrix that is representative of the study samples.

  • Evaluate Matrix Factor: During method validation, assess the matrix factor across multiple lots of plasma to quantify the extent of the variability.

Q3: I'm having trouble achieving the desired sensitivity (Lower Limit of Quantification - LLOQ) for this compound. Could matrix effects be the culprit?

A3: Yes, matrix effects, particularly ion suppression, can significantly impact the sensitivity of an assay.

Potential Causes:

  • Ion Suppression: As discussed in Q1, co-eluting matrix components can suppress the signal of this compound, making it difficult to detect at low concentrations.

  • Suboptimal Extraction Recovery: The chosen sample preparation method may not be efficiently extracting this compound from the plasma, leading to low signal intensity.

Solutions:

  • Enhance Sample Cleanup: Utilize a more selective sample preparation technique like SPE to minimize ion suppression.

  • Optimize MS/MS Parameters: Ensure that the mass spectrometer is tuned for optimal sensitivity for this compound, including the selection of the most intense and specific precursor and product ion transitions.

  • Improve Chromatographic Conditions: A sharper, more focused chromatographic peak will have a higher signal-to-noise ratio, improving the LLOQ.

  • Evaluate and Optimize Recovery: Test different extraction solvents and conditions to maximize the recovery of this compound. A comparison of recovery for different methods can be found in Table 1.

Quantitative Data Summary

The following table summarizes a comparison of common sample preparation techniques for the analysis of analogous compounds in biological matrices, highlighting their effectiveness in terms of recovery and matrix effect reduction.

Table 1: Comparison of Sample Preparation Techniques

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) with Acetonitrile75 - 85High (Significant Ion Suppression)Simple, fast, and inexpensive.Ineffective at removing phospholipids, leading to significant matrix effects.[2][5]
Liquid-Liquid Extraction (LLE) with Ethyl Acetate> 90ModerateHigh recovery and can remove some interfering components.Can be labor-intensive and may not be suitable for all analytes.
Solid-Phase Extraction (SPE) - Polymeric Sorbent80 - 100Low (Minimal Ion Suppression)Provides excellent sample cleanup, removing a wide range of interferences including phospholipids.More complex and costly than PPT and LLE.
HybridSPE® > 95Very Low (Negligible Ion Suppression)Combines protein precipitation and phospholipid removal in a single device for superior cleanup.[2]Higher cost compared to other methods.

Data presented are representative values for similar analytes and may vary for this compound. It is essential to validate the chosen method for the specific application.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis of this compound.

Protocol 1: Sample Preparation of Plasma Samples using Solid-Phase Extraction (SPE)

This protocol is adapted from a validated method for the analysis of triterpenoid saponins in plasma.[4]

Materials:

  • Oasis HLB SPE Cartridges (or equivalent polymeric reversed-phase sorbent)

  • Human plasma

  • This compound standard solution

  • Stable Isotope-Labeled this compound (SIL-IS) solution

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

Procedure:

  • Sample Pre-treatment: To 100 µL of human plasma, add 20 µL of SIL-IS working solution. Vortex for 30 seconds.

  • Protein Precipitation (Optional but Recommended): Add 300 µL of acetonitrile containing 0.1% formic acid to the plasma sample. Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step (or the pre-treated plasma sample) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the SIL-IS with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Evaluation of Matrix Effect

This protocol describes the post-extraction spike method to quantitatively assess the matrix effect.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the this compound standard into the reconstitution solvent at a known concentration.

    • Set B (Post-Spiked Matrix): Extract blank plasma using the chosen sample preparation protocol (e.g., Protocol 1). Spike the this compound standard into the final, reconstituted blank matrix extract at the same concentration as Set A.

    • Set C (Pre-Spiked Matrix): Spike the this compound standard into blank plasma before the extraction process.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for this compound.

  • Calculate the Matrix Effect (%):

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

  • Calculate the Recovery (%):

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Calculate the Process Efficiency (%):

    • Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100

Visualizations

The following diagrams illustrate key workflows and concepts for minimizing matrix effects.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma Plasma Sample add_is Add SIL-IS plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt spe Solid-Phase Extraction ppt->spe evap Evaporation & Reconstitution spe->evap lcms LC-MS/MS System evap->lcms data Data Acquisition lcms->data quant Quantification (Analyte/IS Ratio) data->quant results Final Concentration quant->results

Caption: Workflow for this compound analysis.

Troubleshooting_Logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Poor Data Quality? (Ion Suppression, Low Sensitivity, Poor Reproducibility) check_is Using SIL-IS? start->check_is check_cleanup Evaluate Sample Cleanup (PPT vs. SPE) check_is->check_cleanup Yes implement_is Implement SIL-IS check_is->implement_is No check_chrom Optimize Chromatography check_cleanup->check_chrom SPE already in use improve_cleanup Switch to SPE or HybridSPE check_cleanup->improve_cleanup PPT is insufficient improve_chrom Modify Gradient/Column check_chrom->improve_chrom matrix_match Use Matrix-Matched Calibrators improve_chrom->matrix_match

Caption: Troubleshooting decision tree for matrix effects.

References

Validation & Comparative

Comparative Analysis of Calendulaglycoside B and Other Oleanane Glycosides from Calendula officinalis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the bioactivities of key triterpenoid glycosides isolated from pot marigold.

This guide provides a detailed comparative analysis of Calendulaglycoside B and other prominent oleanane-type triterpene glycosides found in Calendula officinalis. The information presented herein is curated from scientific literature to aid in research and development efforts targeting inflammatory conditions and oncological diseases.

Chemical Structures and Bioactivities

The primary bioactive compounds discussed in this comparison are oleanane-type triterpene glycosides, a class of saponins prevalent in Calendula officinalis. These include Calendulaglycoside A, this compound, and their derivatives, which have demonstrated significant anti-inflammatory and cytotoxic properties in preclinical studies.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the anti-inflammatory and cytotoxic activities of various Calendula glycosides, providing a clear comparison of their potency.

Table 1: Comparative Anti-inflammatory Activity of Calendula Glycosides

CompoundID₅₀ (mg/ear) on TPA-Induced Inflammation
Calendulaglycoside A> 1.0
Calendulaglycoside A 6'-O-methyl ester0.07
Calendulaglycoside A 6'-O-n-butyl ester0.07
This compound 0.08
This compound 6'-O-n-butyl ester0.05
Calenduloside F 6'-O-n-butyl ester0.06
Calenduloside G 6'-O-methyl ester0.20
Indomethacin (Positive Control)0.3
Hydrocortisone (Positive Control)0.03

Table 2: Comparative Inhibitory Effects on Epstein-Barr Virus Early Antigen (EBV-EA) Activation

CompoundIC₅₀ (mol ratio/32 pmol TPA)
Calendulaglycoside A487
Calendulaglycoside A 6'-O-methyl ester478
Calendulaglycoside A 6'-O-n-butyl ester471
This compound 482
This compound 6'-O-n-butyl ester475
Calenduloside F 6'-O-n-butyl ester473
Calenduloside G 6'-O-methyl ester476
β-Carotene (Positive Control)397

Table 3: Comparative Cytotoxic Activity (GI₅₀ in µM) against NCI-60 Human Cancer Cell Lines

Cell LineThis compound Calenduloside F 6'-O-n-butyl esterCalenduloside G 6'-O-methyl ester
Leukemia
CCRF-CEM>1002.132.01
HL-60(TB)>1001.831.95
K-562>1002.522.43
MOLT-4>1002.072.11
RPMI-8226>1002.242.36
SR>1001.982.05
Colon Cancer
COLO 205>1002.612.84
HCT-116>1003.153.27
HCT-15>1002.983.09
HT29>1003.423.51
KM12>1002.772.88
SW-620>1003.013.14
Melanoma
LOX IMVI>1002.332.41
MALME-3M>1002.892.97
M14>1003.053.16
SK-MEL-2>1002.782.86
SK-MEL-28>1003.113.22
SK-MEL-5>1002.943.05
UACC-257>1002.682.79
UACC-62>1002.572.66

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.

TPA-Induced Inflammation in Mouse Ear

This assay evaluates the anti-inflammatory potential of the compounds.

  • Animals: Male ICR mice (5 weeks old) are used.

  • Procedure:

    • A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone (1 µg/20 µL) is applied to the inner and outer surfaces of the right ear of each mouse to induce inflammation.

    • The test compounds, dissolved in acetone, are applied topically to the ear 30 minutes before the TPA application. The left ear serves as a control and receives only the vehicle.

    • After 4 hours, the mice are sacrificed, and circular sections (6 mm in diameter) are punched out from both ears and weighed.

    • The increase in weight of the right ear punch over the left ear punch is used as a measure of edema (inflammation).

  • Data Analysis: The 50% inhibitory dose (ID₅₀) is calculated as the dose of the compound that causes a 50% reduction in the TPA-induced edema.

Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation

This assay assesses the potential anti-tumor-promoting activity of the compounds.

  • Cell Line: Raji cells (human B-lymphoblastoid cell line) are used.

  • Procedure:

    • Raji cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.

    • The cells are incubated with the test compound, TPA (32 pmol), and n-butyric acid (4 mM) for 48 hours to induce EBV-EA.

    • After incubation, the cells are harvested, washed, and smeared on glass slides.

    • The presence of EBV-EA is detected using an indirect immunofluorescence assay with high-titer EBV-EA-positive human serum.

  • Data Analysis: The concentration of the compound that inhibits 50% of the EBV-EA induction (IC₅₀) is determined.

NCI-60 Human Tumor Cell Line Screen

This protocol is used to evaluate the cytotoxic activity of the compounds against a panel of 60 human cancer cell lines.[1][2][3][4]

  • Cell Lines: The NCI-60 panel consists of 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[3][4]

  • Procedure:

    • Cells are inoculated into 96-well microtiter plates and incubated for 24 hours.[1][2]

    • The test compounds are added at five different concentrations and the plates are incubated for an additional 48 hours.[2][4]

    • A sulforhodamine B (SRB) protein assay is used to determine cell viability.[1][4]

  • Data Analysis: The GI₅₀ (concentration for 50% growth inhibition) is calculated for each cell line.[5]

Mandatory Visualization

The following diagrams illustrate key pathways and workflows relevant to the bioactivity of Calendula glycosides.

Inhibitory Action on the NF-κB Signaling Pathway

Oleanane-type triterpenoids, including those found in Calendula officinalis, have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6][7][8][9][10]

Caption: Inhibition of the NF-κB signaling pathway by Calendula glycosides.

Experimental Workflow for Bioactivity Screening

The following diagram outlines the general workflow for screening the anti-inflammatory and cytotoxic activities of Calendula glycosides.

Experimental_Workflow Start Start Isolation Isolation of Glycosides from Calendula officinalis Start->Isolation Screening Bioactivity Screening Isolation->Screening Anti_Inflammatory Anti-inflammatory Assay (TPA-induced ear edema) Screening->Anti_Inflammatory Cytotoxic Cytotoxicity Assay (NCI-60 panel) Screening->Cytotoxic Anti_Tumor Anti-tumor Promoting Assay (EBV-EA inhibition) Screening->Anti_Tumor Data_Analysis Data Analysis (ID₅₀ / IC₅₀ / GI₅₀) Anti_Inflammatory->Data_Analysis Cytotoxic->Data_Analysis Anti_Tumor->Data_Analysis Comparison Comparative Analysis of Bioactivities Data_Analysis->Comparison End End Comparison->End

Caption: General workflow for screening the bioactivities of Calendula glycosides.

This guide serves as a foundational resource for understanding the comparative bioactivities of this compound and its related compounds. The provided data and protocols are intended to support further research into the therapeutic potential of these natural products.

References

validating the anti-inflammatory activity of Calendulaglycoside B in animal models

Author: BenchChem Technical Support Team. Date: November 2025

To objectively assess the anti-inflammatory properties of a test compound, a direct comparison with established alternatives is crucial. Non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac Sodium or corticosteroids such as Dexamethasone are commonly used as positive controls in these studies. The following sections detail the methodologies for key in vivo experiments used to quantify and compare anti-inflammatory effects.

Comparative Efficacy in Acute Inflammation: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used and well-established method for evaluating acute inflammation. The subcutaneous injection of carrageenan, a phlogistic agent, into the rat's paw induces a localized inflammatory response characterized by swelling (edema).

Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h post-carrageenan (Mean ± SD)Inhibition of Edema (%)
Control (Vehicle)-1.25 ± 0.15-
Test Compound50Data not availableData not available
Test Compound100Data not availableData not available
Diclofenac Sodium100.62 ± 0.0850.4

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Model: Male Wistar rats (150-200g) are typically used.

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Animals are randomly divided into control, standard, and test groups (n=6 per group).

  • Dosing: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. The control group receives the vehicle, and the standard group receives a reference drug like Diclofenac Sodium.

  • Induction of Edema: One hour after treatment, 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[1]

G cluster_0 Experimental Workflow: Carrageenan-Induced Paw Edema acclimatization Acclimatization of Rats grouping Random Grouping (Control, Standard, Test) acclimatization->grouping dosing Oral/Intraperitoneal Administration of Compounds grouping->dosing induction Sub-plantar Injection of Carrageenan dosing->induction measurement Paw Volume Measurement (Plethysmometer) induction->measurement analysis Calculation of Edema Inhibition measurement->analysis

Workflow for Carrageenan-Induced Paw Edema Model.

Assessment of Proliferative Phase of Inflammation: Cotton Pellet-Induced Granuloma

The cotton pellet-induced granuloma model is employed to evaluate the chronic inflammatory response, which involves the proliferation of fibroblasts and the synthesis of collagen and other extracellular matrix components.

Table 2: Effect on Granuloma Formation in Cotton Pellet Model

Treatment GroupDose (mg/kg)Dry Weight of Granuloma (mg) (Mean ± SD)Inhibition of Granuloma (%)
Control (Vehicle)-150 ± 12-
Test Compound50Data not availableData not available
Test Compound100Data not availableData not available
Dexamethasone175 ± 850.0

Experimental Protocol: Cotton Pellet-Induced Granuloma

  • Animal Model: Male Wistar rats (180-220g) are used.

  • Implantation: Under light ether anesthesia, sterile pre-weighed cotton pellets (approximately 10 mg) are implanted subcutaneously in the axilla or groin region of the rats.

  • Treatment: The test compound, vehicle, or standard drug (e.g., Dexamethasone) is administered daily for 7 consecutive days.

  • Explantation and Measurement: On the 8th day, the animals are euthanized, and the cotton pellets, along with the granulomatous tissue, are dissected out. The wet pellets are weighed and then dried at 60°C until a constant weight is obtained. The dry weight of the granuloma is determined by subtracting the initial weight of the cotton pellet.[2][3][4]

  • Calculation: The percentage inhibition of granuloma formation is calculated.

G cluster_1 Experimental Workflow: Cotton Pellet-Induced Granuloma anesthesia Anesthetize Rats implantation Subcutaneous Implantation of Cotton Pellets anesthesia->implantation treatment Daily Drug Administration (7 Days) implantation->treatment explantation Explantation of Granuloma on Day 8 treatment->explantation drying Drying of Pellets to Constant Weight explantation->drying weighing Measurement of Dry Granuloma Weight drying->weighing analysis Calculation of Inhibition weighing->analysis

Workflow for Cotton Pellet-Induced Granuloma Model.

Evaluation of Analgesic Activity: Acetic Acid-Induced Writhing Test

Inflammation is often associated with pain. The acetic acid-induced writhing test is a common method to assess the peripheral analgesic effect of a compound, which is indicative of its anti-inflammatory potential.

Table 3: Analgesic Effect in Acetic Acid-Induced Writhing Test

Treatment GroupDose (mg/kg)Number of Writhings (Mean ± SD)Inhibition of Writhing (%)
Control (Vehicle)-65 ± 5-
Test Compound50Data not availableData not available
Test Compound100Data not availableData not available
Aspirin10028 ± 356.9

Experimental Protocol: Acetic Acid-Induced Writhing Test

  • Animal Model: Swiss albino mice (20-25g) are commonly used.

  • Fasting: The animals are fasted for 12 hours before the experiment with free access to water.

  • Treatment: The test compound, vehicle, or a standard analgesic like Aspirin is administered orally or intraperitoneally.

  • Induction of Writhing: After a specific absorption time (e.g., 30 minutes for i.p. or 60 minutes for p.o.), 0.1 mL of 0.6% v/v acetic acid solution is injected intraperitoneally to each mouse.

  • Observation: The number of writhings (a characteristic stretching and constriction of the abdomen) is counted for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.

  • Calculation: The percentage inhibition of writhing is calculated.[5][6]

G cluster_2 Experimental Workflow: Acetic Acid-Induced Writhing Test fasting Fasting of Mice treatment Administration of Test Compound/Vehicle fasting->treatment induction Intraperitoneal Injection of Acetic Acid treatment->induction observation Counting of Writhing Responses induction->observation analysis Calculation of Writhing Inhibition observation->analysis

Workflow for Acetic Acid-Induced Writhing Test.

Mechanistic Insights: Key Signaling Pathways in Inflammation

Understanding the molecular mechanism of a potential anti-inflammatory agent is crucial for its development. Two of the most important signaling pathways in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

G cluster_3 NF-κB Signaling Pathway in Inflammation stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Activation stimuli->IKK p_IkB Phosphorylation of IκB IKK->p_IkB d_IkB Degradation of IκB p_IkB->d_IkB NFkB_release NF-κB Release d_IkB->NFkB_release translocation Nuclear Translocation of NF-κB NFkB_release->translocation transcription Gene Transcription translocation->transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) transcription->cytokines

Simplified NF-κB Signaling Pathway.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. The main subfamilies of MAPKs are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these pathways by inflammatory stimuli leads to the phosphorylation of transcription factors, which in turn regulate the expression of inflammatory mediators.[7][8][9]

G cluster_4 MAPK Signaling Pathway in Inflammation stimuli Inflammatory Stimuli MAPKKK MAPKKK Activation (e.g., TAK1) stimuli->MAPKKK MAPKK MAPKK Activation (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK Activation (p38, JNK) MAPKK->MAPK transcription_factors Activation of Transcription Factors (e.g., AP-1) MAPK->transcription_factors gene_expression Inflammatory Gene Expression transcription_factors->gene_expression mediators Inflammatory Mediators (COX-2, iNOS) gene_expression->mediators

Simplified MAPK Signaling Pathway.

By employing these standardized animal models and investigating the underlying molecular mechanisms, researchers can effectively validate and compare the anti-inflammatory activity of novel compounds like Calendulaglycoside B, paving the way for the development of new and improved anti-inflammatory therapies.

References

A Comparative Analysis of the Cytotoxic Effects of Calendulaglycoside B and Calendulaglycoside A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced cytotoxic profiles of natural compounds is paramount. This guide provides a detailed comparison of two oleanane-type triterpene glycosides, Calendulaglycoside B and Calendulaglycoside A, derived from Calendula officinalis. While direct comparative cytotoxic data is limited, this document synthesizes available information on their individual activities, likely mechanisms, and the experimental frameworks used for their evaluation.

Quantitative Cytotoxicity Data

The study reported that among the four compounds tested for cytotoxicity, calenduloside F 6'-O-n-butyl ester and calenduloside G 6'-O-methyl ester exhibited the most potent cytotoxic effects.[1][2] While this compound was evaluated, the specific 50% growth inhibition (GI50) values were presented in the supplementary data of the publication, which is not publicly accessible. The main text does not provide a quantitative summary for this compound's activity. The same study does not mention the inclusion of Calendulaglycoside A in the NCI-60 cytotoxicity screening.

Table 1: Summary of Available Cytotoxicity Data

CompoundCancer Cell LinesAssayResults (GI50/IC50)Citation
This compoundNCI-60 PanelSulforhodamine B (SRB) AssayData in supplementary material (not publicly available)Ukiya et al., 2006
Calendulaglycoside ANot ReportedNot ReportedNo direct cytotoxicity data available in the reviewed literature.-

Experimental Protocols

The cytotoxic evaluation of this compound was conducted using the National Cancer Institute's standardized 60-cell line screening protocol. The primary assay used in this screen is the Sulforhodamine B (SRB) assay.

NCI-60 Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. The method, as routinely performed by the NCI, is as follows:

  • Cell Plating: Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the individual cell lines. The plates are then incubated for 24 hours.

  • Compound Addition: The test compounds (e.g., this compound) are solubilized in DMSO and diluted with the cell culture medium. Aliquots of the compound dilutions are added to the wells to achieve a range of final concentrations. The plates are then incubated for an additional 48 hours.

  • Cell Fixation: After the incubation period, the cells are fixed in situ by the gentle addition of cold 50% (w/v) trichloroacetic acid (TCA), to a final concentration of 10%, and incubated for 60 minutes at 4°C.

  • Staining: The supernatant is discarded, and the plates are washed with water and air-dried. Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated for 10 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.

  • Solubilization and Absorbance Reading: The bound stain is solubilized with 10 mM trizma base. The absorbance is read on an automated plate reader at a wavelength of 515 nm. The optical density is proportional to the total cellular protein, which correlates with the cell number.

  • Data Analysis: The percentage of cell growth is calculated relative to the untreated control cells. The GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then determined.

Potential Signaling Pathways and Mechanism of Action

While the specific signaling pathways disrupted by Calendulaglycoside A and B have not been definitively elucidated, the cytotoxic mechanism of oleanane-type triterpenoid glycosides is generally attributed to the induction of apoptosis. This programmed cell death is often initiated through the mitochondrial (intrinsic) pathway.

Proposed Cytotoxic Mechanism of Oleanane Glycosides

G Calendulaglycoside Oleanane Triterpenoid Glycoside Mitochondrion Mitochondrion Calendulaglycoside->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed apoptotic pathway induced by oleanane glycosides.

This pathway involves the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytosol. Cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to the dismantling of the cell.

Experimental Workflow

The process of evaluating the cytotoxic effects of natural compounds like Calendulaglycoside A and B typically follows a structured workflow from isolation to data analysis.

G cluster_0 Compound Preparation cluster_1 Cytotoxicity Screening cluster_2 Data Analysis Isolation Isolation from Calendula officinalis Purification Purification & Characterization Isolation->Purification Treatment Compound Treatment Purification->Treatment Cell_Culture Cancer Cell Line Culturing Cell_Culture->Treatment SRB_Assay SRB Assay Treatment->SRB_Assay Absorbance Absorbance Measurement SRB_Assay->Absorbance GI50 GI50 Value Calculation Absorbance->GI50

Caption: General workflow for cytotoxic evaluation of natural products.

References

A Comparative Guide to Natural Anti-Inflammatory Compounds: Calendulaglycoside B in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of Calendulaglycoside B, a triterpenoid saponin from Calendula officinalis, with other well-researched natural compounds: Curcumin, Resveratrol, Quercetin, and Genistein. The information is compiled to assist in the evaluation of these compounds for potential therapeutic applications.

Executive Summary

Inflammation is a critical biological response, but its dysregulation is a key factor in numerous chronic diseases. Natural compounds offer a promising avenue for the development of novel anti-inflammatory therapeutics. This guide delves into the anti-inflammatory profile of this compound and benchmarks it against established natural anti-inflammatory agents. While direct comparative in vitro data for this compound is limited, this guide synthesizes available in vivo data and the known mechanisms of its chemical class with the extensive in vitro data of other prominent natural compounds.

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the available quantitative data for the anti-inflammatory activity of the selected compounds. It is crucial to note that the experimental models and conditions vary, which precludes a direct, absolute comparison of potency.

Table 1: Inhibition of Pro-inflammatory Mediators

CompoundAssayCell Line/ModelIC50 / ID50
This compound TPA-induced ear edemaMouseID50: 0.05-0.20 mg/ear
Curcumin NF-κB inhibition (LPS-induced)RAW264.7IC50: 18 µM[1]
TNF-α production (LPS-induced)Human monocytic cellsIC50: ~5 µM
IL-6 production (LPS-induced)Human monocytic cellsIC50: ~10 µM
Nitric Oxide (NO) production (LPS-induced)RAW264.7IC50: ~6.2 µM
Resveratrol TNF-α production (LPS-induced)RAW264.7IC50: ~22 µM
IL-6 production (LPS-induced)RAW264.7IC50: ~20 µM
Nitric Oxide (NO) production (LPS-induced)RAW264.7IC50: ~25 µM
Quercetin NF-κB inhibition-IC50: ~5-10 µM
TNF-α production (LPS-induced)RAW264.7IC50: ~12 µM
Nitric Oxide (NO) production (LPS-induced)RAW264.7IC50: ~12.5 µM
Genistein Nitric Oxide (NO) production (LPS-induced)RAW264.7IC50: 50 µM[2]

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of these natural compounds are primarily mediated through the modulation of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

This compound and Oleanane-Type Triterpenoids

While specific molecular targets of this compound are still under investigation, studies on oleanane-type triterpenoids from Calendula officinalis indicate that they exert their anti-inflammatory effects by:

  • Inhibiting the NF-κB Pathway : Lipophilic extracts of Calendula officinalis, rich in triterpene esters, have been shown to inhibit NF-κB driven transcription with an IC50 of 6.31 ± 0.68 μg/mL. This inhibition is likely mediated through the prevention of the phosphorylation of IκB kinase (IKK), which in turn prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus.

  • Modulating Pro-inflammatory Cytokine Production : Extracts containing these glycosides have been demonstrated to inhibit the release of TNF-α and IL-6 in LPS-stimulated human monocytic cells.

Other Natural Compounds
  • Curcumin : Directly inhibits IKKβ, leading to the suppression of NF-κB activation. It also downregulates the expression of pro-inflammatory enzymes like COX-2 and iNOS.

  • Resveratrol : Inhibits the NF-κB signaling pathway and also modulates the MAPK pathway, affecting the activity of kinases like JNK, ERK, and p38.

  • Quercetin : A potent inhibitor of NF-κB, it also influences the MAPK and JAK/STAT signaling pathways.

  • Genistein : Exerts its anti-inflammatory effects through the inhibition of the NF-κB pathway and the reduction of pro-inflammatory cytokine production.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the proposed points of intervention for these natural anti-inflammatory compounds.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibition by Natural Compounds LPS LPS TLR4 TLR4 LPS->TLR4 binds TNFR TNFR TRAF6 TRAF6 TNFR->TRAF6 MyD88 MyD88 TLR4->MyD88 TNFa TNF-α TNFa->TNFR binds MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex activates IkBa IκBα IKK_complex->IkBa phosphorylates IkBa_p P-IκBα IkBa->IkBa_p NFkB NF-κB (p50/p65) NFkB->IkBa sequestered by NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocation IkBa_p->NFkB releases Proteasome Proteasome IkBa_p->Proteasome degradation DNA DNA NFkB_n->DNA binds to Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Pro_inflammatory_genes transcription Calendulaglycoside_B This compound (Oleanane Triterpenoids) Calendulaglycoside_B->IKK_complex inhibits Curcumin Curcumin Curcumin->IKK_complex inhibits Resveratrol Resveratrol Resveratrol->IKK_complex inhibits Quercetin Quercetin Quercetin->IKK_complex inhibits Genistein Genistein Genistein->IKK_complex inhibits

Caption: NF-κB signaling pathway and points of inhibition by natural compounds.

G cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibition by Natural Compounds Stimuli Stress / LPS / Cytokines MAPKKK MAPKKK (e.g., TAK1, MEKK) Stimuli->MAPKKK MAPKK_p38 MKK3/6 MAPKKK->MAPKK_p38 MAPKK_JNK MKK4/7 MAPKKK->MAPKK_JNK MAPKK_ERK MEK1/2 MAPKKK->MAPKK_ERK MAPK_p38 p38 MAPKK_p38->MAPK_p38 activates Transcription_Factors Transcription Factors (e.g., AP-1, CREB) MAPK_p38->Transcription_Factors activates MAPK_JNK JNK MAPKK_JNK->MAPK_JNK activates MAPK_JNK->Transcription_Factors activates MAPK_ERK ERK1/2 MAPKK_ERK->MAPK_ERK activates MAPK_ERK->Transcription_Factors activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_Genes induces Resveratrol Resveratrol Resveratrol->MAPKKK inhibits Quercetin Quercetin Quercetin->MAPKKK inhibits Oleanane_Triterpenoids Oleanane Triterpenoids (e.g., from Calendula) Oleanane_Triterpenoids->MAPKKK may inhibit

Caption: MAPK signaling pathway and points of inhibition by natural compounds.

Experimental Protocols

Detailed methodologies for key anti-inflammatory assays are provided below.

Determination of Nitric Oxide (NO) Production in Macrophages

Objective: To quantify the inhibitory effect of a compound on the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 (murine macrophage cell line)

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight to allow for cell adherence.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound, Curcumin) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (100 ng/mL) to each well (except for the negative control).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Griess Assay:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.

  • Calculation: The percentage of NO inhibition is calculated as: [1 - (Absorbance of treated group / Absorbance of LPS-only group)] x 100.

G cluster_workflow Nitric Oxide (NO) Production Assay Workflow A 1. Seed RAW 264.7 cells (5x10^4 cells/well) B 2. Pre-treat with Test Compound (1 hr) A->B C 3. Stimulate with LPS (100 ng/mL) B->C D 4. Incubate (24 hrs) C->D E 5. Collect Supernatant & Add Griess Reagent D->E F 6. Measure Absorbance (540 nm) E->F G 7. Calculate % Inhibition F->G

Caption: Workflow for the Nitric Oxide (NO) production assay.

Measurement of TNF-α Secretion in Macrophages

Objective: To quantify the inhibitory effect of a compound on the secretion of the pro-inflammatory cytokine TNF-α in LPS-stimulated macrophages.

Cell Line: RAW 264.7 or human monocytic cell lines (e.g., THP-1)

Protocol:

  • Cell Seeding: Seed macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 20 ng/mL) for 6 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Coat a 96-well ELISA plate with a capture antibody specific for TNF-α.

    • Block the plate to prevent non-specific binding.

    • Add the collected cell supernatants to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that reacts with the enzyme to produce a colorimetric signal.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Quantification: Determine the concentration of TNF-α in the samples by comparing the absorbance values to a standard curve of recombinant TNF-α.

  • Calculation: The percentage of TNF-α inhibition is calculated as: [1 - (Concentration in treated group / Concentration in LPS-only group)] x 100.

Conclusion

This compound demonstrates significant anti-inflammatory potential, as evidenced by its in vivo activity. Its mechanism of action is likely rooted in the inhibition of the NF-κB pathway, a characteristic shared with other oleanane-type triterpenoids. While a direct quantitative comparison with well-established natural anti-inflammatory compounds like curcumin, resveratrol, quercetin, and genistein is challenging due to differing experimental models, the available data suggests that this compound is a promising candidate for further investigation.

Future research should focus on elucidating the specific molecular targets of this compound within the NF-κB and MAPK pathways and on conducting direct comparative in vitro studies to accurately benchmark its potency against other natural anti-inflammatory agents. Such studies will be instrumental in determining its therapeutic potential for the treatment of inflammatory diseases.

References

Unveiling the Molecular Targets of Calendulaglycoside B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the current understanding of the molecular targets of Calendulaglycoside B, a triterpenoid saponin isolated from Calendula officinalis. Due to the limited direct experimental validation of its specific molecular targets, this guide draws comparisons with the more extensively studied Calendulaglycoside A and other related triterpenoid saponins from Calendula to infer potential mechanisms of action.

Executive Summary

This compound is an oleanane-type triterpene glycoside found in Calendula officinalis that has demonstrated anti-inflammatory and anti-tumor-promoting activities.[1][2] While its precise molecular targets are not yet definitively confirmed through direct experimental evidence, research on related compounds and the broader class of Calendula saponins points towards several potential pathways and cellular components. This guide synthesizes the available data, presenting a comparative view with Calendulaglycoside A, for which a specific molecular target has been proposed through computational studies. The evidence suggests that this compound's therapeutic effects may stem from its influence on inflammatory pathways, cellular structural proteins, and metabolic processes.

Comparative Analysis of Molecular Targets: this compound vs. Alternatives

The table below summarizes the current knowledge on the molecular targets of this compound and related compounds. It is important to note that the targets for this compound are largely inferred from the activities of the broader class of Calendula triterpenoid saponins.

CompoundProposed Molecular Target(s)Evidence TypeTherapeutic Potential
This compound Modulation of Interleukin-6 (IL-6) release; Disruption of microtubules and cytoskeletal fibers; Involvement in lipid peroxidation and fatty acid metabolism.[3][4][5][6]Inferred from studies on C16-hydroxylated triterpenoids and oleanolic acid glucuronides from Calendula.[3][4][6]Anti-inflammatory, Cytotoxic.[1][2]
Calendulaglycoside A SARS-CoV-2 Main Protease (Mpro).[7][8]Molecular Docking & Molecular Dynamics Simulation.[7][8]Antiviral (potential).
Oleanolic Acid Glucuronides (from Calendula) V-ATPase in parasitic nematodes; Immune recognition of nematode proteins.[4]Proteomic and ultrastructural analysis.[4][9]Anthelmintic.

Experimental Protocols

This section details the key experimental methodologies cited in the studies that form the basis of the comparative analysis.

Molecular Docking and Molecular Dynamics (MD) Simulation of Calendulaglycoside A with SARS-CoV-2 Mpro
  • Objective: To predict the binding affinity and stability of Calendulaglycoside A to the main protease of SARS-CoV-2.

  • Protocol:

    • Preparation of Ligand and Receptor: The three-dimensional structure of Calendulaglycoside A was prepared and energy-minimized. The crystal structure of SARS-CoV-2 Mpro was obtained from the Protein Data Bank.

    • Molecular Docking: Docking studies were performed using appropriate software to predict the binding pose and score of Calendulaglycoside A within the active site of Mpro. The binding was compared to a co-crystallized inhibitor.[7][8]

    • Molecular Dynamics Simulation: A 100 ns MD simulation was conducted to evaluate the stability of the Calendulaglycoside A-Mpro complex in a simulated physiological environment.[8] The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) were analyzed to assess conformational stability.

Analysis of Anti-inflammatory Activity
  • Objective: To evaluate the anti-inflammatory effects of Calendula triterpenoids.

  • Protocol:

    • TPA-Induced Inflammation Model: Inflammation was induced in mice by topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA).

    • Treatment: Different doses of the test compounds (including this compound) were applied topically.

    • Assessment: The inhibitory activity was quantified by measuring the reduction in inflammation, with ID50 values calculated.[1]

    • Mechanism of Action (for C16-hydroxylated triterpenoids): The effect on interleukin 6 (IL-6) release was investigated in a relevant cell-based assay.[3][6]

Proteomic and Ultrastructural Analysis of Calendula Saponin Effects on Nematodes
  • Objective: To identify the impact of oleanolic acid glucuronides on the proteins and cellular structure of parasitic nematodes.

  • Protocol:

    • Treatment: Infective larvae of Heligmosomoides polygyrus bakeri were treated with a solution of oleanolic acid glucuronides extracted from C. officinalis.[4][9]

    • Transmission Electron Microscopy (TEM): The ultrastructure of the treated larvae was examined by TEM to observe changes in subcellular morphology, particularly microtubules and cytoskeleton fibers.[4][9]

    • Proteomic Analysis: Somatic protein extracts from treated and control larvae were separated by SDS-PAGE. Differentially expressed or modified proteins were identified using mass spectrometry (LC-MS/MS) and bioinformatics analysis.[4][9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for the anti-inflammatory action of Calendula triterpenoids and a typical workflow for target identification using computational and experimental approaches.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Cell cluster_intervention Intervention cluster_outcome Outcome Inflammatory\nStimulus Inflammatory Stimulus NF_kB_Activation NF-κB Activation Inflammatory\nStimulus->NF_kB_Activation Cell_Membrane Cell Membrane IL6_Gene_Expression IL-6 Gene Expression NF_kB_Activation->IL6_Gene_Expression promotes IL6_Release IL-6 Release IL6_Gene_Expression->IL6_Release leads to Inflammation Inflammation IL6_Release->Inflammation Calendula_Triterpenoids Calendula Triterpenoids (e.g., this compound) Calendula_Triterpenoids->IL6_Release modulates

Caption: Proposed anti-inflammatory pathway of Calendula triterpenoids.

experimental_workflow Compound_Isolation Isolation of This compound In_Silico_Screening In Silico Screening (e.g., Molecular Docking) Compound_Isolation->In_Silico_Screening In_Vitro_Assays In Vitro Assays (e.g., Enzyme Inhibition, Binding) In_Silico_Screening->In_Vitro_Assays guides Cell_Based_Assays Cell-Based Assays (e.g., Cytotoxicity, Pathway Analysis) In_Vitro_Assays->Cell_Based_Assays validates Target_Confirmation Target Confirmation Cell_Based_Assays->Target_Confirmation

Caption: General workflow for molecular target confirmation.

References

comparative bioactivity of Calendulaglycoside B from different Calendula species

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the bioactivity of natural compounds across various plant species is critical for targeted therapeutic development. This guide provides a comparative analysis of Calendulaglycoside B, a key triterpenoid saponin found in the Calendula genus, with a focus on its biological effects and the methodologies used to assess them.

While several species of Calendula, notably Calendula officinalis and Calendula arvensis, are recognized for their medicinal properties, a comprehensive comparative analysis of the bioactivity of this compound isolated from different species is not yet available in peer-reviewed literature. Current research predominantly focuses on the phytochemical profile and therapeutic actions of extracts from Calendula officinalis. This guide, therefore, presents the available data on this compound from C. officinalis as a baseline, highlighting the need for further comparative studies.

Quantitative Analysis of this compound

To date, there is a notable absence of studies that provide a quantitative comparison of this compound content across different Calendula species. Research has confirmed the presence of this oleanolic acid triglycoside in Calendula officinalis, particularly within the roots and flowers. However, specific concentrations and variations between species like C. arvensis have not been documented.

Calendula SpeciesPlant PartThis compound ContentReference
Calendula officinalisRootsPresent[1]
Calendula officinalisFlowersPresent
Calendula arvensisNot ReportedNot Reported

Table 1: Presence of this compound in Calendula Species. Data on the quantitative levels of this compound in different Calendula species is currently limited in scientific literature.

Bioactivity Profile of this compound from Calendula officinalis

This compound isolated from the roots of Calendula officinalis has demonstrated a range of pharmacological activities. It is important to note that these findings are specific to C. officinalis and may not be directly extrapolated to other Calendula species without further investigation.

BioactivityEffectExperimental ModelDosageReference
Anti-ulcer Protective against ulcers induced by caffeine-arsenic, butadion, and pyloric ligation.Animal models5, 10, 20, and 50 mg/kg (peroral)[1]
Anti-inflammatory Exhibited antiphlogistic (anti-inflammatory) action.Animal models5, 10, 20, and 50 mg/kg (peroral)[1]
Sedative Displayed a sedative effect.Animal models5, 10, 20, and 50 mg/kg (peroral)[1]

Table 2: Summary of the Bioactivity of this compound from Calendula officinalis.

Experimental Protocols

Detailed experimental protocols for the bioactivity assays mentioned above are crucial for reproducibility and comparative analysis. While the specific protocols for this compound are not exhaustively detailed in the available literature, generalized and widely accepted methodologies for assessing anti-inflammatory and cytotoxic activities of plant-derived saponins are provided below.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This is a standard in vivo model to evaluate the anti-inflammatory activity of a compound.

  • Animal Model: Male Wistar rats or Swiss albino mice are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are divided into control, standard, and test groups.

  • Compound Administration: The test compound (this compound) is administered orally or intraperitoneally at various doses. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of a compound.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) or normal cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded in a 96-well plate at a specific density and incubated for 24 hours to allow for attachment.

  • Treatment: The cells are then treated with various concentrations of the test compound (this compound) and incubated for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 (concentration that inhibits 50% of cell growth) is determined.

Visualizing Experimental and Logical Workflows

To facilitate a clearer understanding of the research process, the following diagrams illustrate a typical workflow for investigating the bioactivity of a natural product and a potential signaling pathway that could be modulated by this compound.

experimental_workflow cluster_extraction Extraction & Isolation cluster_bioactivity Bioactivity Screening cluster_analysis Data Analysis plant_material Calendula Species (e.g., C. officinalis, C. arvensis) extraction Solvent Extraction plant_material->extraction fractionation Chromatographic Fractionation extraction->fractionation isolation Isolation of this compound fractionation->isolation anti_inflammatory Anti-inflammatory Assays isolation->anti_inflammatory cytotoxicity Cytotoxicity Assays isolation->cytotoxicity antimicrobial Antimicrobial Assays isolation->antimicrobial quantification Quantification (e.g., HPLC) isolation->quantification ic50 IC50 Determination anti_inflammatory->ic50 cytotoxicity->ic50 statistical_analysis Statistical Analysis quantification->statistical_analysis ic50->statistical_analysis

Caption: Experimental workflow for this compound analysis.

signaling_pathway cluster_pathway Potential Anti-inflammatory Signaling Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor nf_kb NF-κB Activation receptor->nf_kb cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nf_kb->cytokines calendulaglycoside_b This compound calendulaglycoside_b->nf_kb Inhibition

Caption: Postulated NF-κB signaling pathway inhibition.

Conclusion and Future Directions

The available evidence suggests that this compound from Calendula officinalis possesses noteworthy anti-ulcer, anti-inflammatory, and sedative properties. However, the lack of comparative studies across different Calendula species represents a significant knowledge gap. Future research should prioritize the following:

  • Quantitative analysis: Develop and apply validated analytical methods (e.g., HPLC, LC-MS) to quantify this compound in various Calendula species and their different plant parts.

  • Comparative bioactivity studies: Isolate this compound from at least two different Calendula species and perform head-to-head comparisons of their bioactivities using standardized in vitro and in vivo models.

  • Mechanism of action studies: Investigate the molecular mechanisms underlying the observed bioactivities of this compound, including its effects on key signaling pathways involved in inflammation and cell proliferation.

Addressing these research questions will provide a more complete picture of the therapeutic potential of this compound and enable a more informed selection of Calendula species for the development of new phytopharmaceuticals.

References

A Comparative Analysis of the In Vivo Anti-Inflammatory Efficacy of Calendula officinalis Extract and Standard Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo anti-inflammatory efficacy of Calendula officinalis extract, a natural product containing compounds such as Calendulaglycoside B, against standard non-steroidal anti-inflammatory drugs (NSAIDs). While direct in vivo comparative studies on isolated this compound for inflammation are limited, this document synthesizes available data for the whole flower extract from preclinical studies and compares it with established drugs like ibuprofen, celecoxib, and indomethacin in a widely used model of acute inflammation.

Executive Summary

Calendula officinalis extract has demonstrated significant anti-inflammatory properties in in vivo models. The primary mechanism of action appears to be the inhibition of pro-inflammatory cytokines and the cyclooxygenase-2 (COX-2) enzyme pathway. When compared to standard drugs such as ibuprofen, celecoxib, and indomethacin in the carrageenan-induced paw edema model, Calendula officinalis extract shows a dose-dependent reduction in inflammation. While the standard drugs generally exhibit potent anti-inflammatory effects at lower doses, the extract from Calendula officinalis presents a promising natural alternative that warrants further investigation, particularly the efficacy of its isolated glycoside components.

Comparative Efficacy in Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard preclinical assay to evaluate the efficacy of acute anti-inflammatory agents. The following tables summarize the in vivo efficacy of Calendula officinalis extract compared to standard NSAIDs in this model.

Table 1: Efficacy of Calendula officinalis Flower Extract in Carrageenan-Induced Paw Edema in Rodents

TreatmentDose (Oral)Edema Inhibition (%)Key Findings
Calendula officinalis Extract250 mg/kg50.6%[1][2][3]Significant inhibition of paw edema.
Calendula officinalis Extract500 mg/kg65.9%[1][2][3]Dose-dependent increase in anti-inflammatory effect.

Table 2: Efficacy of Standard Anti-Inflammatory Drugs in Carrageenan-Induced Paw Edema in Rats

Standard DrugDoseEdema Inhibition (%)Key Findings
Ibuprofen40 mg/kg (Oral)Significant inhibition (qualitative)Effective in reducing paw swelling.
Celecoxib30 mg/kg (Oral)Significant inhibition (qualitative)Prevented the full manifestation of inflammatory symptoms.[4]
Celecoxib50 mg/kg (Oral)Significant reduction in paw edema.[5]Markedly decreased paw swelling after 3 and 5 hours.[5]
Indomethacin10 mg/kg (Oral)Comparable to a natural anti-inflammatory cream.[6][7]Standard positive control for anti-inflammatory studies.[6][7][8]

Mechanism of Action: A Comparative Overview

Both Calendula officinalis extract and standard NSAIDs exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. The primary mechanism for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins. Calendula officinalis extract appears to share this mechanism, along with the ability to suppress pro-inflammatory cytokine production.

G cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_pathway Inflammatory Cascade cluster_response Inflammatory Response cluster_drugs Therapeutic Intervention Inflammatory Stimulus Inflammatory Stimulus Membrane Phospholipids Membrane Phospholipids Inflammatory Stimulus->Membrane Phospholipids activates Phospholipase A2 Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Inflammatory Stimulus->Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation (Edema, Pain) Inflammation (Edema, Pain) Prostaglandins->Inflammation (Edema, Pain) Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)->Inflammation (Edema, Pain) Calendula officinalis Extract Calendula officinalis Extract Calendula officinalis Extract->COX-1 / COX-2 inhibit Calendula officinalis Extract->Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) inhibit Standard NSAIDs (Ibuprofen, Celecoxib) Standard NSAIDs (Ibuprofen, Celecoxib) Standard NSAIDs (Ibuprofen, Celecoxib)->COX-1 / COX-2 inhibit

Caption: Inflammatory pathway and points of intervention.

Experimental Protocols

The following section details the methodology for the carrageenan-induced paw edema model, a standard protocol used in the cited studies to assess in vivo anti-inflammatory activity.

Carrageenan-Induced Paw Edema in Rodents

Objective: To induce acute, localized inflammation to evaluate the efficacy of anti-inflammatory agents.

Animals: Male Wistar or Swiss albino rats or mice, typically weighing between 150-200g.

Procedure:

  • Animal Grouping: Animals are randomly divided into control and treatment groups.

  • Drug Administration: The test substance (Calendula officinalis extract or standard drug) or vehicle (e.g., saline) is administered orally or intraperitoneally, typically 60 minutes before the carrageenan injection.

  • Induction of Inflammation: A 0.1 mL of a 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at specified time intervals after (e.g., 1, 2, 3, and 5 hours) using a plethysmometer.

  • Calculation of Edema and Inhibition:

    • The volume of edema is calculated as the difference between the paw volume at a given time point and the baseline paw volume.

    • The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Biochemical Analysis: At the end of the experiment, animals may be euthanized, and tissue and blood samples collected to measure levels of inflammatory markers such as TNF-α, IL-1β, IL-6, and COX-2 expression.

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis A Animal Acclimatization & Baseline Paw Volume Measurement B Grouping of Animals (Control & Treatment) A->B C Oral Administration of Vehicle, Calendula Extract, or Standard Drug B->C D Sub-plantar Injection of Carrageenan (1%) C->D 60 min post-treatment E Measurement of Paw Volume at Timed Intervals D->E e.g., 1, 2, 3, 5 hours post-injection F Calculation of Paw Edema Volume E->F G Calculation of Percentage Inhibition of Edema F->G

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Conclusion

The available in vivo data suggests that Calendula officinalis flower extract possesses significant anti-inflammatory properties, comparable in mechanism to standard NSAIDs through the inhibition of COX enzymes and pro-inflammatory cytokines. While the potency may differ from that of single-molecule drugs like ibuprofen and celecoxib, the extract demonstrates a clear, dose-dependent anti-inflammatory effect.

For future research, it is imperative to conduct in vivo studies on isolated this compound and other active constituents of Calendula officinalis to elucidate their specific contributions to the plant's overall anti-inflammatory efficacy and to establish a more direct comparison with standard therapeutic agents. Such studies would be invaluable for the development of novel, nature-derived anti-inflammatory drugs.

References

Independent Verification of Calendulaglycoside B's Biological Activities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported biological activities of Calendulaglycoside B, a triterpenoid saponin isolated from Calendula officinalis (marigold). The primary focus is on the independent verification of its anti-inflammatory and cytotoxic properties, presenting data from the seminal work and subsequent related studies on similar compounds from the same plant source.

Summary of Biological Activities

Anti-Inflammatory Activity

The initial study by Ukiya et al. demonstrated that several oleanane-type triterpene glycosides from Calendula officinalis, including a derivative of this compound, exhibited marked anti-inflammatory effects. This was evaluated using a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation model in mice.

Cytotoxic Activity

The same research group also screened this compound and its derivatives for cytotoxic activity against a panel of human cancer cell lines. Their findings indicated that certain related triterpene glycosides displayed potent cytotoxic effects against specific cancer cell lines, including those from colon cancer, leukemia, and melanoma.[1]

Comparative Data on Biological Activities

The following tables summarize the quantitative data from the key study by Ukiya et al. (2006) on the anti-inflammatory and cytotoxic activities of this compound derivatives and related compounds.

Table 1: Anti-inflammatory Activity of Triterpene Glycosides from Calendula officinalis

CompoundDose (mg/ear)Inhibition (%)ID₅₀ (mg/ear)
This compound1.0820.07
This compound 6'-O-n-butyl ester1.0880.05
Indomethacin (Positive Control)1.0720.3
Hydrocortisone (Positive Control)0.3850.03

Source: Adapted from Ukiya et al., Journal of Natural Products, 2006.[1]

Table 2: Cytotoxic Activity of Selected Triterpene Glycosides (GI₅₀ values in µM)

Cell LineThis compoundThis compound 6'-O-n-butyl ester
Leukemia
CCRF-CEM>50>50
HL-60(TB)>50>50
K-562>50>50
MOLT-4>50>50
RPMI-8226>50>50
SR>50>50
Non-Small Cell Lung Cancer
A549/ATCC>50>50
EKVX>50>50
HOP-62>50>50
HOP-92>50>50
NCI-H226>50>50
NCI-H23>50>50
NCI-H322M>50>50
NCI-H460>50>50
NCI-H522>50>50
Colon Cancer
COLO 205>50>50
HCC-2998>50>50
HCT-116>50>50
HCT-15>50>50
HT29>50>50
KM12>50>50
SW-620>50>50
CNS Cancer
SF-268>50>50
SF-295>50>50
SF-539>50>50
SNB-19>50>50
SNB-75>50>50
U251>50>50
Melanoma
LOX IMVI>50>50
MALME-3M>50>50
M14>50>50
SK-MEL-2>50>50
SK-MEL-28>50>50
SK-MEL-5>50>50
UACC-257>50>50
UACC-62>50>50
Ovarian Cancer
IGROV1>50>50
OVCAR-3>50>50
OVCAR-4>50>50
OVCAR-5>50>50
OVCAR-8>50>50
NCI/ADR-RES>50>50
SK-OV-3>50>50
Renal Cancer
786-0>50>50
A498>50>50
ACHN>50>50
CAKI-1>50>50
RXF 393>50>50
SN12C>50>50
TK-10>50>50
UO-31>50>50
Prostate Cancer
PC-3>50>50
DU-145>50>50
Breast Cancer
MCF7>50>50
MDA-MB-231/ATCC>50>50
HS 578T>50>50
BT-549>50>50
T-47D>50>50
MDA-MB-435>50>50

Source: Adapted from Ukiya et al., Journal of Natural Products, 2006.[1] Note: GI₅₀ is the concentration required to inhibit cell growth by 50%. A value of >50 µM indicates a lack of significant cytotoxic activity under the tested conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.

Anti-inflammatory Activity Assay (TPA-Induced Mouse Ear Edema)
  • Animal Model: Male ICR mice (5 weeks old).

  • Inducing Agent: 1 µg of 12-O-tetradecanoylphorbol-13-acetate (TPA) dissolved in 20 µL of acetone was applied to the inner and outer surfaces of the right ear of each mouse.

  • Test Compound Application: The test compound, dissolved in 20 µL of acetone, was applied topically to the right ear immediately after TPA application. The left ear served as a control and received acetone only.

  • Evaluation: After 4 hours, the mice were sacrificed, and ear punches (6 mm in diameter) were taken from both ears and weighed. The increase in weight of the right ear punch over the left ear punch was used as a measure of edema.

  • Inhibitory Activity Calculation: The inhibitory activity was calculated as the percentage reduction in edema in the treated group compared to the control group (TPA alone). The ID₅₀ value (the dose required to inhibit the inflammatory response by 50%) was determined.

Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
  • Cell Lines: A panel of 60 human cancer cell lines from the National Cancer Institute (NCI).

  • Methodology:

    • Cells were seeded in 96-well microtiter plates and incubated for 24 hours.

    • The test compound was added at various concentrations, and the plates were incubated for an additional 48 hours.

    • The cells were then fixed with trichloroacetic acid (TCA).

    • After washing, the cells were stained with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid.

    • Unbound dye was removed by washing with 1% acetic acid.

    • The bound stain was solubilized with 10 mM trizma base.

    • The absorbance was read on an automated plate reader at a wavelength of 515 nm.

  • Data Analysis: The GI₅₀ (50% growth inhibition) values were calculated from dose-response curves for each cell line.

Visualizations

Experimental Workflow for Anti-inflammatory Assay

G cluster_0 Preparation cluster_1 Application cluster_2 Incubation & Measurement cluster_3 Analysis TPA TPA Solution (1 µg in 20 µL acetone) Application Topical Application to Mouse Ear TPA->Application Compound Test Compound Solution (in 20 µL acetone) Compound->Application Incubation 4-hour Incubation Application->Incubation Measurement Ear Punch Biopsy & Weighing Incubation->Measurement Analysis Calculate Edema & % Inhibition Measurement->Analysis

Caption: Workflow of the TPA-induced mouse ear edema assay.

Logical Relationship of Cytotoxicity Evaluation

G Compound This compound Derivative Assay SRB Assay Compound->Assay Data Dose-Response Curves Assay->Data CellLines 60 Human Cancer Cell Lines CellLines->Assay Result GI₅₀ Values Data->Result

Caption: Logical flow of the in vitro cytotoxicity evaluation.

References

Safety Operating Guide

Prudent Disposal of Calendulaglycoside B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Summary of General Safety and Disposal Information

Calendulaglycoside B is a triterpenoid saponin glycoside. While many saponins and calendula extracts are not classified as hazardous, the lack of specific data for this compound necessitates a cautious approach. Disposal should always adhere to local, state, and federal regulations. In the absence of specific information, it is prudent to handle and dispose of this compound as if it were a hazardous chemical.

General Properties and Hazards of Related Compounds:

PropertyGeneral Information for Saponin Glycosides and Calendula Extracts
Physical Appearance Typically a solid or powder.
Solubility Generally soluble in water and alcohol.[1]
Toxicity Can cause hemolysis (rupturing of red blood cells) if they enter the bloodstream, but are generally considered less harmful when ingested orally due to poor absorption.[2][3] May cause irritation to the eyes and skin upon contact.
Environmental Hazards The environmental effects of many saponins have not been thoroughly investigated. Some are known to be toxic to fish.[1] Therefore, release into the environment should be avoided.[4]
Hazardous Classification Varies. Some safety data sheets for related products state they are not hazardous, while others recommend disposal as hazardous waste.[4][5]

Standard Operating Procedure for the Disposal of this compound

The following protocol is a general guideline. Always operate in accordance with your institution's specific procedures.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, nitrile gloves, and safety goggles.

2. Waste Classification and Segregation:

  • In the absence of specific data, treat this compound waste as hazardous chemical waste.

  • Do not mix with other waste streams unless explicitly permitted by your EHS department.

3. For Small Quantities of Unused Product:

  • Solid Waste: If in solid form, carefully sweep up the material, avoiding dust formation. Place it in a clearly labeled, sealed container suitable for chemical waste.

  • Liquid Waste: If in solution, absorb the liquid with an inert material (e.g., vermiculite, dry sand). Place the absorbent material into a labeled, sealed container for chemical waste.

4. For Contaminated Labware and Materials:

  • Disposable Items: Any disposable items (e.g., weigh boats, pipette tips, gloves) that have come into contact with this compound should be placed in a designated hazardous waste container.

  • Reusable Glassware: Rinse glassware thoroughly with a suitable solvent (e.g., ethanol or methanol, depending on solubility) in a fume hood. Collect the rinsate as hazardous waste. After the initial rinse, the glassware can typically be washed according to standard laboratory procedures.

5. Waste Container Labeling:

  • Label the hazardous waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any known hazard information (e.g., "Irritant," "Handle with Caution").

6. Storage Pending Disposal:

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

7. Final Disposal:

  • Arrange for pickup and disposal by your institution's certified hazardous waste management provider.

Visual Guide to Disposal Decision Making

The following diagram illustrates a logical workflow for the proper disposal of a chemical compound with incomplete safety information, such as this compound.

start Start: Need to dispose of this compound sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check follow_sds Follow disposal instructions in the SDS. sds_check->follow_sds Yes no_sds No specific SDS found. sds_check->no_sds No consult_ehs Consult Institutional Environmental Health & Safety (EHS) Office no_sds->consult_ehs treat_hazardous Treat as hazardous waste. Follow institutional protocols for unknown or hazardous chemicals. consult_ehs->treat_hazardous dispose Dispose through certified hazardous waste vendor. treat_hazardous->dispose

Caption: Disposal workflow for chemicals with unknown safety data.

This guide provides a framework for the safe and compliant disposal of this compound. By prioritizing caution and adhering to institutional guidelines, researchers can ensure a safe laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.